molecular formula C26H42N7O19P3S B15622094 (2S)-Methylsuccinyl-CoA

(2S)-Methylsuccinyl-CoA

Katalognummer: B15622094
Molekulargewicht: 881.6 g/mol
InChI-Schlüssel: OUFHQHVVFSERRI-VKBDFPRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(2S)-methylsuccinyl-CoA is an acyl-CoA resulting from the formal condensation of the thiol group of coenzyme A with the 1-carboxy group of (2S)-methylsuccinic acid. It is a conjugate acid of a this compound(5-).
product of methylmalonyl-CoA mutase rearrangement of glutaryl-CoA;  structure in first source

Eigenschaften

Molekularformel

C26H42N7O19P3S

Molekulargewicht

881.6 g/mol

IUPAC-Name

(3S)-4-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C26H42N7O19P3S/c1-13(8-16(35)36)25(40)56-7-6-28-15(34)4-5-29-23(39)20(38)26(2,3)10-49-55(46,47)52-54(44,45)48-9-14-19(51-53(41,42)43)18(37)24(50-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,37-38H,4-10H2,1-3H3,(H,28,34)(H,29,39)(H,35,36)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t13-,14+,18+,19+,20-,24+/m0/s1

InChI-Schlüssel

OUFHQHVVFSERRI-VKBDFPRVSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

The Central Role of (2S)-Methylsuccinyl-CoA in Bacterial Acetyl-CoA Assimilation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Methylsuccinyl-CoA is a pivotal intermediate in the ethylmalonyl-CoA (EMC) pathway, a sophisticated metabolic route employed by a diverse range of bacteria for the assimilation of acetyl-CoA. This pathway serves as a critical alternative to the canonical glyoxylate (B1226380) cycle, enabling bacteria such as Rhodobacter sphaeroides and Methylobacterium extorquens to thrive on C2 compounds. This technical guide provides an in-depth exploration of the biological function of this compound, detailing its enzymatic conversion, the quantitative aspects of the pathway, and the experimental methodologies used to elucidate its role. The intricate signaling and metabolic workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development seeking to exploit unique bacterial metabolic pathways.

Introduction

Many bacteria utilize acetyl-CoA as a central metabolic intermediate derived from the breakdown of various organic substrates. For net carbon gain from acetyl-CoA, an anaplerotic pathway is required to replenish C4 intermediates of the tricarboxylic acid (TCA) cycle. While the glyoxylate cycle is a well-established pathway for this purpose, a significant number of bacteria lack the key enzyme, isocitrate lyase, and instead employ the ethylmalonyl-CoA (EMC) pathway.[1][2] this compound is a unique and essential intermediate within this pathway, representing a key metabolic node that distinguishes it from other acetyl-CoA assimilation strategies. Understanding the biochemistry of this compound and its associated enzymes offers potential avenues for the development of novel antimicrobial agents targeting these specific metabolic routes.

The Ethylmalonyl-CoA Pathway: A Hub for Carbon Assimilation

The EMC pathway is a complex and elegant metabolic route that converts two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA. This pathway involves a series of unique CoA-ester intermediates, including this compound.[3] The generated glyoxylate can then be condensed with another molecule of acetyl-CoA to form malate, a C4 intermediate, thus replenishing the TCA cycle.

The core of the EMC pathway, where this compound plays its part, involves the following key enzymatic steps:

  • Crotonyl-CoA Carboxylase/Reductase (CCR): Reductively carboxylates crotonyl-CoA to (2R)-ethylmalonyl-CoA.

  • Ethylmalonyl-CoA Epimerase: Converts (2R)-ethylmalonyl-CoA to (2S)-ethylmalonyl-CoA.

  • Ethylmalonyl-CoA Mutase: Rearranges (2S)-ethylmalonyl-CoA to this compound.

  • This compound Dehydrogenase (MCD): Oxidizes this compound to mesaconyl-C1-CoA.[2][4]

  • Mesaconyl-CoA Hydratase: Hydrates mesaconyl-C1-CoA to β-methylmalyl-CoA.

  • β-Methylmalyl-CoA Lyase: Cleaves β-methylmalyl-CoA to glyoxylate and propionyl-CoA.

  • Propionyl-CoA Carboxylase: Carboxylates propionyl-CoA to methylmalonyl-CoA.

  • Methylmalonyl-CoA Mutase: Isomerizes methylmalonyl-CoA to succinyl-CoA.

This intricate pathway not only facilitates growth on C2 compounds but is also interconnected with other central metabolic pathways, highlighting its importance in bacterial physiology.

Ethylmalonyl_CoA_Pathway cluster_emc Ethylmalonyl-CoA Pathway ac1 2 Acetyl-CoA crotonyl_coa Crotonyl-CoA ac1->crotonyl_coa Multiple steps ethylmalonyl_coa_r (2R)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa_r CCR ethylmalonyl_coa_s (2S)-Ethylmalonyl-CoA ethylmalonyl_coa_r->ethylmalonyl_coa_s Epimerase methylsuccinyl_coa This compound ethylmalonyl_coa_s->methylsuccinyl_coa Mutase mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa MCD b_methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->b_methylmalyl_coa Hydratase glyoxylate Glyoxylate b_methylmalyl_coa->glyoxylate Lyase propionyl_coa Propionyl-CoA b_methylmalyl_coa->propionyl_coa Lyase malate Malate glyoxylate->malate methylmalonyl_coa Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa Carboxylase succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa Mutase tca TCA Cycle succinyl_coa->tca ac2 Acetyl-CoA ac2->malate malate->tca

Figure 1. The Ethylmalonyl-CoA Pathway. A simplified diagram illustrating the central role of this compound in the conversion of Acetyl-CoA to key metabolic intermediates.

Quantitative Data

The efficiency and regulation of the EMC pathway are dictated by the kinetic properties of its constituent enzymes. Below is a summary of key quantitative data for enzymes involved in the metabolism of this compound and other central steps in the pathway.

EnzymeOrganismSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)Specific Activity (nmol/min/mg protein)Growth ConditionReference
This compound Dehydrogenase (MCD)Cereibacter sphaeroidesThis compound206---[5]
Engineered this compound Oxidase (Mco)Paracoccus denitrificans (derived from MCD)This compound27 ± 50.097 ± 0.006--In vitro[6]
This compound Dehydrogenase (MCD)Methylobacterium extorquens AM1----~250Methanol
This compound Dehydrogenase (MCD)Methylobacterium extorquens AM1----~50Acetate
This compound Dehydrogenase (MCD)Methylobacterium extorquens AM1----~25Succinate
Crotonyl-CoA Carboxylase/Reductase (CCR)Methylobacterium extorquens AM1----~200Methanol
Crotonyl-CoA Carboxylase/Reductase (CCR)Methylobacterium extorquens AM1----~40Acetate
Crotonyl-CoA Carboxylase/Reductase (CCR)Methylobacterium extorquens AM1----~20Succinate

Experimental Protocols

The elucidation of the biological function of this compound has been made possible through a combination of biochemical and analytical techniques. This section provides detailed methodologies for key experiments.

Chemical Synthesis of this compound

A reliable supply of this compound is essential for in vitro studies. The following protocol is adapted from established methods.

Materials:

  • (S)-Methylsuccinic acid

  • Triethylamine (B128534) (TEA)

  • Ethylchloroformate

  • Coenzyme A (CoA) lithium salt

  • Dry Tetrahydrofuran (THF)

  • 1 M Sodium Bicarbonate (NaHCO3) solution

  • Ellman's reagent (DTNB)

  • Ice bath

  • Stir plate and stir bar

  • HPLC system for purification

Procedure:

  • Dissolve 101 mg of (S)-methylsuccinic acid and 88 µL of triethylamine in 2 mL of dry THF in a glass vial with a stir bar.

  • Place the vial in an ice bath and stir the solution.

  • Slowly add 61 µL of ethylchloroformate to the reaction mixture while stirring.

  • Allow the reaction to proceed for 1 hour on ice.

  • In a separate tube, dissolve 100 mg of Coenzyme A in 5 mL of 1 M NaHCO3 solution.

  • Add the Coenzyme A solution to the reaction mixture from step 4.

  • Monitor the reaction for the disappearance of free thiols by taking small aliquots and mixing with Ellman's reagent. The absence of a yellow color indicates the completion of the reaction (typically within 1 hour).

  • Purify the synthesized this compound using reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain a stable powder.

Enzyme Assay for this compound Dehydrogenase (MCD)

The activity of MCD can be determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor or by LC-MS to directly measure product formation.

Spectrophotometric Assay:

Materials:

  • Purified this compound Dehydrogenase

  • This compound

  • Electron Transfer Flavoprotein (ETF) (or an artificial electron acceptor like DCPIP)

  • 50 mM Tris-HCl buffer, pH 7.8

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8), 55 µM ETF, and 0.1 µM of purified MCD in a final volume of 200 µL in a cuvette.

  • Initiate the reaction by adding 100 µM of this compound.

  • Immediately monitor the reduction of ETF by the decrease in absorbance at 440 nm.

  • Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of ETF.

LC-MS Based Assay:

Materials:

  • Purified this compound Dehydrogenase

  • This compound

  • 100 mM Tris-HCl buffer, pH 7.5, with 50 mM KCl

  • 50% Formic acid

  • LC-MS system

Procedure:

  • Set up a reaction in a microcentrifuge tube containing 100 mM Tris-HCl (pH 7.5), 50 mM KCl, 250 µM this compound, and 0.05 µM of MCD.

  • Incubate the reaction at 30°C.

  • At various time points, take 10 µL samples and quench the reaction by adding 2 µL of 50% formic acid.

  • Centrifuge the quenched samples to precipitate the protein.

  • Analyze the supernatant for the formation of mesaconyl-CoA using an LC-MS system.

13C-Metabolic Flux Analysis (MFA) to Probe the EMC Pathway in vivo

13C-MFA is a powerful technique to quantify the in vivo activity of metabolic pathways.

Workflow:

  • Cultivation: Grow the bacterial strain of interest in a defined minimal medium with a 13C-labeled substrate (e.g., [1-13C]acetate or [U-13C]glucose) as the primary carbon source until metabolic and isotopic steady state is reached.[1][3]

  • Metabolite Extraction: Rapidly quench the metabolism and extract intracellular metabolites, including CoA esters.

  • LC-MS/MS Analysis: Analyze the isotopic labeling patterns of the extracted metabolites, particularly the intermediates of the EMC pathway, using LC-MS/MS.

  • Data Analysis and Modeling: Use the labeling data along with a stoichiometric model of the bacterial metabolic network to calculate the intracellular metabolic fluxes through the EMC pathway and connected pathways.

Experimental_Workflow start Hypothesis: Bacteria utilize an alternative pathway for acetyl-CoA assimilation genome Genomic Analysis: Identify genes homologous to known EMC pathway enzymes start->genome cultivation Bacterial Cultivation: Grow on C2 compounds (e.g., acetate) start->cultivation enzyme_char Enzyme Characterization: - Purify recombinant enzymes - Determine kinetic parameters - Elucidate reaction mechanisms genome->enzyme_char metabolomics Metabolomic Analysis: (LC-MS, NMR) Identify pathway intermediates like this compound cultivation->metabolomics flux 13C-Metabolic Flux Analysis: Quantify in vivo pathway activity cultivation->flux metabolomics->enzyme_char conclusion Conclusion: Elucidation of the complete EMC pathway and the role of This compound flux->conclusion enzyme_char->conclusion synthesis Chemical Synthesis: Synthesize pathway intermediates for assays synthesis->enzyme_char

Figure 2. Experimental workflow for elucidating the role of this compound and the EMC pathway.

Signaling Pathways and Logical Relationships

The activity of the EMC pathway is tightly regulated to meet the metabolic demands of the cell. While specific signaling pathways directly controlling the EMC pathway are still under investigation, it is clear that its expression and activity are influenced by the available carbon source. For instance, the enzymes of the EMC pathway are upregulated during growth on C2 compounds compared to growth on C4 compounds like succinate.

The logical relationship in studying this pathway involves a multi-pronged approach, starting from genomic identification of putative pathway genes, followed by metabolomic confirmation of intermediates, and culminating in detailed biochemical characterization of the enzymes and in vivo flux analysis.

Logical_Relationship carbon_source Carbon Source (e.g., Acetate) gene_expression Upregulation of EMC Pathway Genes carbon_source->gene_expression enzyme_synthesis Synthesis of EMC Pathway Enzymes gene_expression->enzyme_synthesis pathway_activity Increased Flux through Ethylmalonyl-CoA Pathway enzyme_synthesis->pathway_activity intermediate_pool Production of This compound pathway_activity->intermediate_pool anaplerosis Anaplerotic Replenishment of TCA Cycle intermediate_pool->anaplerosis biomass Bacterial Growth and Biomass Production anaplerosis->biomass

Figure 3. Logical relationship of the EMC pathway activation in response to a C2 carbon source.

Conclusion and Future Directions

This compound is a hallmark intermediate of the ethylmalonyl-CoA pathway, a vital route for carbon assimilation in numerous bacterial species. The unique enzymology of this pathway, particularly the steps involving the formation and conversion of this compound, presents attractive targets for the development of highly specific antimicrobial agents. Further research into the regulatory networks governing the EMC pathway and the intricate interplay with other metabolic pathways will undoubtedly unveil new facets of bacterial metabolism and may open up novel avenues for biotechnological applications and drug discovery. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers dedicated to exploring this fascinating area of microbiology.

References

(2S)-Methylsuccinyl-CoA: A Pivotal Metabolite in Microbial Carbon Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Methylsuccinyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway (EMCP), a crucial route for carbon assimilation in numerous microorganisms that lack the glyoxylate (B1226380) cycle. This pathway enables the conversion of acetyl-CoA, a central metabolite, into precursors for biosynthesis. Understanding the intricacies of this compound metabolism is paramount for advancements in metabolic engineering, the development of novel antimicrobial agents, and the production of bio-based chemicals. This technical guide provides a comprehensive overview of the role of this compound, including its metabolic pathway, the enzymes involved, quantitative data, and detailed experimental protocols for its study.

Introduction

Many bacteria, including important pathogens and industrial microorganisms, utilize two-carbon compounds like acetate (B1210297) as a primary carbon source. The glyoxylate cycle has long been considered the canonical pathway for acetyl-CoA assimilation. However, a significant number of bacteria lack the key enzymes of this cycle and instead employ the ethylmalonyl-CoA pathway (EMCP). This compound is a distinctive intermediate of the EMCP, and its metabolism is a critical node in the carbon flow of these organisms.[1][2] The EMCP is not only essential for growth on C2 compounds but is also involved in the metabolism of C1 compounds in some methylotrophs.[3][4] This guide delves into the core aspects of this compound's role in microbial carbon metabolism, providing the necessary technical details for researchers in the field.

The Ethylmalonyl-CoA Pathway (EMCP)

The EMCP is a complex and elegant pathway that converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA.[4] this compound is formed through the carboxylation of propionyl-CoA to methylmalonyl-CoA, followed by a rearrangement. It is then oxidized to mesaconyl-CoA.

Enzymatic Steps Involving this compound

The immediate metabolic context of this compound within the EMCP involves the following key enzymatic reactions:

  • Ethylmalonyl-CoA Mutase: This enzyme catalyzes the conversion of ethylmalonyl-CoA to this compound. This is a key carbon skeleton rearrangement step in the pathway.[5]

  • This compound Dehydrogenase (MCD): This flavin-dependent enzyme oxidizes this compound to mesaconyl-CoA.[6][7] MCD is highly specific for its substrate.[6]

Visualizing the Ethylmalonyl-CoA Pathway

The following diagram illustrates the central role of this compound in the EMCP.

Ethylmalonyl_CoA_Pathway cluster_enzymes AcetylCoA1 Acetyl-CoA PropionylCoA Propionyl-CoA AcetylCoA1->PropionylCoA AcetylCoA2 Acetyl-CoA Glyoxylate Glyoxylate AcetylCoA2->Glyoxylate EthylmalonylCoA Ethylmalonyl-CoA PropionylCoA->EthylmalonylCoA MethylsuccinylCoA This compound EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA MethylmalylCoA->PropionylCoA regenerated MethylmalylCoA->Glyoxylate SuccinylCoA Succinyl-CoA Glyoxylate->SuccinylCoA CO2_1 CO2 CO2_1->PropionylCoA CO2_2 CO2 CO2_2->EthylmalonylCoA E1 Crotonyl-CoA Carboxylase/Reductase E2 Ethylmalonyl-CoA Mutase E3 This compound Dehydrogenase E4 Mesaconyl-CoA Hydratase E5 β-Methylmalyl-CoA Lyase

Figure 1. The Ethylmalonyl-CoA Pathway.

Quantitative Data

Quantitative analysis of this compound and related metabolites is crucial for understanding the flux through the EMCP and its regulation.

Enzyme Kinetics
EnzymeOrganismSubstrateKm (µM)Vmax (µmol min-1 mg-1)Specific Activity (nmol min-1 mg-1 protein)Reference
This compound DehydrogenaseRhodobacter sphaeroidesThis compoundN/AN/AHigh specificity[7]
This compound DehydrogenaseParacoccus denitrificansThis compoundN/AN/A~200-fold higher activity than with succinyl-CoA[6]
Mesaconyl-CoA HydrataseChloroflexus aurantiacuserythro-β-methylmalyl-CoAN/A1300N/A[8][9]
Mesaconyl-CoA HydrataseRhodobacter sphaeroideserythro-β-methylmalyl-CoAN/A1300N/A[8][9]
Ethylmalonyl-CoA MutaseMethylobacterium extorquensEthylmalonyl-CoAN/AN/AActs as a metabolic control point[5]

Note: "N/A" indicates that the specific value was not available in the cited literature. The high specificity of this compound Dehydrogenase suggests a low Km for its native substrate.

Intracellular Concentrations

Determining the absolute intracellular concentrations of acyl-CoA thioesters is technically challenging due to their low abundance and instability. However, relative quantification using techniques like LC-MS/MS can provide valuable insights into the metabolic state of the cell. Studies have shown that the levels of EMCP intermediates, including methylsuccinyl-CoA, can be detected and their labeling patterns from 13C-substrates can be traced.[3][10]

Experimental Protocols

The study of this compound and the EMCP relies on a combination of advanced analytical and biochemical techniques.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the targeted quantification of this compound and other acyl-CoAs from bacterial cultures.

4.1.1. Sample Preparation (Acyl-CoA Extraction)

  • Cell Quenching: Rapidly quench metabolic activity by mixing the cell culture with a cold (-20°C) 60% methanol (B129727) solution.

  • Cell Pelleting: Centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent. A common choice is a mixture of acetonitrile, methanol, and water (2:2:1, v/v/v).[11]

  • Lysis: Disrupt the cells using methods such as bead beating or sonication while keeping the sample on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

4.1.2. LC-MS/MS Analysis

  • Chromatography: Separate the acyl-CoAs using reverse-phase liquid chromatography (RPLC). A C18 column is commonly used.

  • Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions must be determined for each analyte. For acyl-CoAs, a common neutral loss of 507 Da (corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) can be used for screening.[12] For this compound (exact mass: 881.1469 g/mol ), the precursor ion ([M+H]+) would be m/z 882.15. A potential product ion would be m/z 375.0 (882.15 - 507). Specific transitions should be optimized using authentic standards.

  • Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve generated with a purified standard.

13C Metabolic Flux Analysis (MFA) of the EMCP

13C-MFA is a powerful technique to determine the in vivo activity of metabolic pathways.

4.2.1. Experimental Workflow

MFA_Workflow A Culture cells with 13C-labeled substrate (e.g., [1,2-13C]acetate) B Achieve isotopic steady state A->B C Quench metabolism and extract intracellular metabolites B->C D Hydrolyze protein to obtain amino acids B->D E Analyze labeling patterns of metabolites and amino acids (LC-MS/MS, GC-MS, NMR) C->E D->E G Perform computational flux analysis using software (e.g., INCA, Metran) E->G F Construct a metabolic model of the EMCP and central metabolism F->G H Determine intracellular metabolic fluxes G->H

Figure 2. General workflow for 13C Metabolic Flux Analysis.

4.2.2. Key Considerations

  • Tracer Selection: The choice of 13C-labeled substrate is critical. For studying the EMCP, using labeled acetate (e.g., [1-13C]acetate or [1,2-13C]acetate) is common.[4]

  • Isotopic Steady State: It is crucial to ensure that the cells have reached an isotopic steady state, where the labeling patterns of intracellular metabolites are stable over time.

  • Analytical Methods: Mass spectrometry (GC-MS or LC-MS/MS) is used to determine the mass isotopomer distributions of metabolites and proteinogenic amino acids. NMR can also be used to determine positional isotopomers.[3][13]

  • Computational Modeling: The labeling data is then used to constrain a computational model of the organism's metabolic network, allowing for the calculation of intracellular fluxes.

In Vitro Reconstitution of the EMCP

The central part of the ethylmalonyl-CoA pathway has been successfully reconstituted in vitro using purified recombinant enzymes.[7] This approach is invaluable for detailed mechanistic studies of the individual enzymes and the overall pathway dynamics.

4.3.1. General Protocol

  • Enzyme Expression and Purification: Overexpress and purify the required enzymes of the EMCP (e.g., Ethylmalonyl-CoA Mutase, this compound Dehydrogenase, Mesaconyl-CoA Hydratase, etc.) from a suitable host like E. coli.

  • Reaction Mixture: Combine the purified enzymes in a reaction buffer containing the necessary substrates (e.g., ethylmalonyl-CoA) and cofactors (e.g., ATP, NADPH, Coenzyme B12).

  • Time-Course Analysis: Take aliquots from the reaction mixture at different time points.

  • Product Analysis: Analyze the formation of intermediates and products, such as this compound and mesaconyl-CoA, using LC-MS/MS or HPLC.

Significance and Applications

Drug Development

The enzymes of the EMCP, being essential for the growth of certain bacteria but absent in humans, represent promising targets for the development of novel antimicrobial agents. Inhibitors of enzymes like this compound Dehydrogenase could selectively target pathogenic bacteria that rely on this pathway.

Metabolic Engineering and Biotechnology

The unique intermediates of the EMCP, including this compound, are valuable precursors for the biosynthesis of various chemicals.[2] Engineering microorganisms to overproduce these intermediates could lead to sustainable and bio-based production of polymers, solvents, and other valuable compounds. A thorough understanding of the flux and regulation of the EMCP is essential for such metabolic engineering efforts.

Conclusion

This compound is a central player in the alternative carbon assimilation strategy of numerous microorganisms. Its study provides fundamental insights into microbial metabolism and opens up exciting avenues for biotechnological and pharmaceutical applications. The combination of advanced analytical techniques, such as mass spectrometry and 13C metabolic flux analysis, with traditional biochemical methods will continue to unravel the complexities of the ethylmalonyl-CoA pathway and the critical role of this compound within it. This technical guide provides a solid foundation for researchers to explore this fascinating area of microbial biochemistry.

References

An In-Depth Technical Guide on the Metabolism of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Methylsuccinyl-CoA is a key metabolic intermediate in the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation in many bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens.[1][2] This pathway is crucial for organisms that lack the glyoxylate (B1226380) cycle for growth on C2 compounds.[2] The central enzyme responsible for the metabolism of this compound is This compound dehydrogenase (MCD) . This guide provides a comprehensive overview of this enzyme, its kinetics, the pathway it participates in, and detailed experimental protocols for its study.

Core Enzyme: this compound Dehydrogenase (MCD)

This compound dehydrogenase (MCD) is a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that catalyzes the oxidation of this compound to mesaconyl-(C1)-CoA.[1][2] This reaction is a critical step in the ethylmalonyl-CoA pathway.[2] The enzyme is highly specific for its (2S) substrate and is a member of the acyl-CoA dehydrogenase superfamily.[1][2] Structural studies have revealed that MCD has a unique N-terminal extension compared to other acyl-CoA dehydrogenases and that substrate specificity is achieved through a cluster of arginine residues that accommodate the terminal carboxyl group of the substrate.[3]

Reaction Catalyzed:

This compound + Electron Acceptor ⇌ Mesaconyl-CoA + Reduced Electron Acceptor

Quantitative Data

The kinetic parameters of this compound dehydrogenase have been characterized, particularly for the enzyme from Cereibacter sphaeroides (formerly Rhodobacter sphaeroides).

EnzymeOrganismSubstrateKmVmaxOptimal pH
This compound DehydrogenaseCereibacter sphaeroidesThis compound20 µM6 µmol/min/mg9.2

Table 1: Kinetic parameters of this compound Dehydrogenase.[4]

Metabolic Pathway: The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a central metabolic route for the assimilation of acetyl-CoA in various bacteria.[5][6] The pathway converts two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of malate (B86768) and one molecule of succinyl-CoA. The oxidation of this compound is a key step within this pathway.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylmalonyl_coa (2R)-Methylmalonyl-CoA ethylmalonyl_coa->methylmalonyl_coa Ethylmalonyl-CoA mutase methylsuccinyl_coa This compound methylmalonyl_coa->methylsuccinyl_coa Methylmalonyl-CoA epimerase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa This compound dehydrogenase methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malyl_coa Malyl-CoA glyoxylate->malyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa

Figure 1. The Ethylmalonyl-CoA Pathway.

Experimental Protocols

Recombinant Production and Purification of this compound Dehydrogenase

A detailed protocol for the expression and purification of recombinant this compound dehydrogenase from Rhodobacter sphaeroides has been established. The gene encoding the enzyme is typically cloned into an expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain.

Materials:

  • E. coli cells carrying the expression plasmid for this compound dehydrogenase.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 300 mM NaCl, 10 mM imidazole).

  • Ni-NTA affinity chromatography column.

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.8, 100 mM NaCl).

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to incubate at a lower temperature (e.g., 18-25°C) for several hours or overnight.

  • Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

  • Lyse the cells by sonication or using a French press.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged this compound dehydrogenase with elution buffer.

  • Collect the fractions containing the purified protein and confirm purity by SDS-PAGE.

  • Dialyze the purified protein against a suitable storage buffer.

In Vitro Assay for this compound Dehydrogenase Activity

The activity of this compound dehydrogenase can be measured using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor or a more sensitive LC-MS based method.

a) Spectrophotometric Assay using Electron Transfer Flavoprotein (ETF) [7]

This assay measures the reduction of ETF coupled to the oxidation of this compound.

Materials:

  • Purified this compound dehydrogenase (MCD).

  • Purified Electron Transfer Flavoprotein (ETF).

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, pH 7.8.

  • Spectrophotometer capable of kinetic measurements.

Procedure:

  • Prepare a reaction mixture in a cuvette containing 50 mM Tris-HCl pH 7.8, 55 µM ETF, and 0.1 µM MCD.

  • Initiate the reaction by adding 100 µM this compound.

  • Monitor the decrease in absorbance of ETF at a specific wavelength (e.g., 436 nm) over time.

  • The rate of absorbance change is proportional to the enzyme activity.

b) LC-MS Based Assay [7]

This method directly measures the formation of the product, mesaconyl-CoA.

Materials:

  • Purified this compound dehydrogenase (MCD).

  • This compound.

  • Reaction buffer: 50 mM Tris-HCl, pH 7.8.

  • Quenching solution: e.g., 40% formic acid.

  • LC-MS system.

Procedure:

  • Set up a reaction mixture containing 50 mM Tris-HCl pH 7.8, a known concentration of MCD, and initiate the reaction by adding this compound.

  • Incubate the reaction at a controlled temperature.

  • At specific time points, withdraw aliquots of the reaction and quench the reaction by adding a quenching solution.

  • Analyze the quenched samples by LC-MS to quantify the amount of mesaconyl-CoA produced.

Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound dehydrogenase.

experimental_workflow cloning Gene Cloning and Expression Vector Construction expression Recombinant Protein Expression in E. coli cloning->expression purification Protein Purification (e.g., Ni-NTA) expression->purification sds_page Purity Analysis (SDS-PAGE) purification->sds_page activity_assay Enzyme Activity Assay (Spectrophotometric or LC-MS) purification->activity_assay structural Structural Analysis (X-ray Crystallography) purification->structural kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics

Figure 2. Experimental Workflow.

Conclusion

This compound dehydrogenase is a vital enzyme in the ethylmalonyl-CoA pathway, enabling certain bacteria to thrive on two-carbon compounds. A thorough understanding of its structure, function, and kinetics is essential for metabolic engineering and potential drug development targeting this pathway. The methodologies outlined in this guide provide a robust framework for the detailed investigation of this important enzyme.

References

Stereochemistry of Methylsuccinyl-CoA Isomers: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, enzymatic conversion, and analysis of (R)- and (S)-methylsuccinyl-CoA, key intermediates in metabolism with emerging relevance in disease.

This technical guide provides a comprehensive overview of the stereochemistry of methylsuccinyl-CoA isomers. It is designed for researchers, scientists, and drug development professionals interested in the intricacies of acyl-CoA metabolism and its potential as a therapeutic target. This document details the enzymatic landscape governing the synthesis and interconversion of (R)- and (S)-methylsuccinyl-CoA, provides quantitative data on key enzymes, outlines detailed experimental protocols for their study, and explores the relevance of these pathways in health and disease.

Introduction to Methylsuccinyl-CoA Stereoisomers

Methylsuccinyl-coenzyme A (CoA) is a chiral molecule existing as two stereoisomers: (2R)-methylsuccinyl-CoA and (2S)-methylsuccinyl-CoA. These isomers play distinct roles in central carbon metabolism, most notably in the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation found in many bacteria.[1][2] The stereospecificity of the enzymes that produce and metabolize these isomers is critical for the proper functioning of these pathways. Understanding the stereochemical nuances of methylsuccinyl-CoA is therefore essential for elucidating metabolic networks and for the development of targeted therapeutic interventions.

Enzymatic Synthesis and Interconversion

The formation and fate of methylsuccinyl-CoA isomers are governed by a suite of stereospecific enzymes. The primary route for the synthesis of this compound is the ethylmalonyl-CoA pathway.

The Ethylmalonyl-CoA Pathway: A Source of this compound

The ethylmalonyl-CoA pathway is a key metabolic route in various microorganisms for the assimilation of C2 compounds.[3] A central step in this pathway is the conversion of ethylmalonyl-CoA to this compound, a reaction catalyzed by the combined action of an epimerase and a mutase.[4] The this compound is then further metabolized by this compound dehydrogenase.[5]

Diagram of the Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa_s (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa_s Ccr ethylmalonyl_coa_r (2R)-Ethylmalonyl-CoA ethylmalonyl_coa_s->ethylmalonyl_coa_r Epi methylsuccinyl_coa This compound ethylmalonyl_coa_r->methylsuccinyl_coa Ecm mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa Msd methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mch glyoxylate Glyoxylate methylmalyl_coa->glyoxylate Mcl propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa Mcl succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Pcc, Mcm

Caption: The Ethylmalonyl-CoA Pathway.

This compound Dehydrogenase

This flavin-dependent enzyme catalyzes the oxidation of this compound to mesaconyl-CoA.[5][6] It exhibits high specificity for the (2S)-isomer and has negligible activity towards (2R)-methylsuccinyl-CoA.[7] The enzyme's structure reveals a dedicated cavity for the C2-methyl group, explaining its substrate specificity and its inability to efficiently oxidize the unbranched homolog, succinyl-CoA.[7][8]

Epimerization and Racemization

The interconversion between (R)- and (S)-methylsuccinyl-CoA is a critical aspect of their metabolism. While a specific methylsuccinyl-CoA racemase has not been extensively characterized, the well-studied enzyme methylmalonyl-CoA epimerase (or racemase) provides a valuable model. This enzyme catalyzes the epimerization of (2R)- and (2S)-methylmalonyl-CoA, a structurally similar substrate.[9][10][11] It is plausible that a similar enzymatic activity exists for methylsuccinyl-CoA, or that methylmalonyl-CoA epimerase itself exhibits promiscuous activity towards methylsuccinyl-CoA.

Methylmalonyl-CoA epimerase from Propionibacterium shermanii is a homodimer that facilitates proton transfer via a two-base mechanism, without direct exchange with the solvent.[1][12]

Quantitative Data on Key Enzymes

The efficiency and specificity of the enzymes involved in methylsuccinyl-CoA metabolism are crucial for understanding metabolic flux. The following tables summarize available kinetic data for key enzymes.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Dehydrogenase (MCD)

SubstrateEnzyme VariantKm (µM)kcat (s-1)kcat/Km (s-1µM-1)Reference
This compoundWildtype RsMCD10 ± 12.5 ± 0.10.25[12]
Succinyl-CoAWildtype RsMCD1,200 ± 1000.012 ± 0.0010.00001[12]

*RsMCD: this compound dehydrogenase from Rhodobacter sphaeroides.

Table 2: Kinetic Parameters for Methylmalonyl-CoA Epimerase from Propionibacterium shermanii

SubstrateParameterValueReference
(2R)-Methyl[2-3H]malonyl-CoAkcat/Km (isotope effect)2.3 ± 0.1[1][12]
(2R)-Methyl[2-3H]malonyl-CoAkcat/Km (from substrate radioactivity)1.6 ± 0.5[1][12]

Experimental Protocols

Synthesis of Methylsuccinyl-CoA Isomers

4.1.1. Synthesis of (S)-Methylsuccinyl-CoA (S)-Methylsuccinyl-CoA can be synthesized from (S)-methylsuccinic acid using the mixed anhydride (B1165640) method.[13]

4.1.2. Synthesis of (R)-Methylsuccinyl-CoA The synthesis of the (R)-isomer starts with commercially available (R)-(+)-methylsuccinic acid.[1] This can be reduced to the corresponding diol using a reducing agent like LiAlH4.[14] Subsequent functional group manipulations can then be performed to introduce the CoA moiety, likely through activation of the carboxylic acid and reaction with coenzyme A. Stereochemical integrity should be monitored throughout the synthesis.

Diagram of (R)-Methylsuccinyl-CoA Synthesis Workflow

R_Methylsuccinyl_CoA_Synthesis start (R)-(+)-Methylsuccinic Acid diol (R)-2-Methylbutane-1,4-diol start->diol Reduction (e.g., LiAlH4) activated_acid Activated (R)-Methylsuccinic Acid Derivative diol->activated_acid Functional Group Manipulation final_product (R)-Methylsuccinyl-CoA activated_acid->final_product + Coenzyme A Chiral_HPLC_Method_Development start Racemic Methylsuccinyl-CoA Standard csp_selection Select Chiral Stationary Phase (CSP) start->csp_selection mobile_phase_screening Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mobile_phase_screening optimization Optimize Separation (Flow rate, Temperature, Gradient) mobile_phase_screening->optimization validation Method Validation (Resolution, Linearity, LOD, LOQ) optimization->validation

References

Regulation of (2S)-Methylsuccinyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Methylsuccinyl-CoA is a crucial intermediate in the ethylmalonyl-CoA pathway, a central metabolic route for acetyl-CoA assimilation in various bacteria, including Rhodobacter sphaeroides and Methylobacterium extorquens. This pathway serves as an alternative to the glyoxylate (B1226380) cycle. The regulation of this compound synthesis is intricately controlled at both the transcriptional and enzymatic levels to ensure metabolic homeostasis. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the regulatory mechanisms, quantitative data on enzyme kinetics, and detailed experimental protocols.

The Ethylmalonyl-CoA Pathway: The Primary Route to this compound

The synthesis of this compound is predominantly achieved through the ethylmalonyl-CoA pathway. This pathway facilitates the net conversion of two molecules of acetyl-CoA and two molecules of bicarbonate into one molecule of glyoxylate and one molecule of succinyl-CoA. This compound is a key intermediate in this metabolic sequence.

The core enzymatic steps leading to the formation of this compound are:

  • Crotonyl-CoA carboxylase/reductase (Ccr) : This key enzyme catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA.

  • Ethylmalonyl-CoA mutase : This enzyme isomerizes (2S)-ethylmalonyl-CoA to (2R)-methylmalonyl-CoA.

  • Methylmalonyl-CoA epimerase : This enzyme then converts (2R)-methylmalonyl-CoA to (2S)-methylmalonyl-CoA.

  • This compound dehydrogenase (Mcd) : This flavin adenine (B156593) dinucleotide (FAD)-containing enzyme catalyzes the oxidation of this compound to mesaconyl-CoA, which is the final step in the central part of the ethylmalonyl-CoA pathway[1][2].

The overall pathway is essential for the assimilation of C1 and C2 compounds in organisms lacking a functional glyoxylate cycle[2][3].

Regulation of the Ethylmalonyl-CoA Pathway

The synthesis of this compound is tightly regulated to meet the metabolic demands of the cell. This regulation occurs at multiple levels, primarily transcriptional control of the pathway's enzymes.

Transcriptional Regulation

The expression of the genes encoding the enzymes of the ethylmalonyl-CoA pathway is regulated in response to the available carbon source.

In Methylobacterium extorquens AM1 , the TetR-family transcriptional activator, CcrR , has been identified as a key regulator. CcrR activates the expression of the gene encoding crotonyl-CoA carboxylase/reductase (Ccr), a crucial enzyme in the pathway[1][3][4]. A null mutant of ccrR shows impaired growth on C1 and C2 compounds, which correlates with reduced Ccr activity[1][3]. CcrR directly binds to a palindromic sequence upstream of the katA-ccr promoter to activate transcription[1][3]. However, CcrR does not appear to regulate other genes in the ethylmalonyl-CoA pathway, suggesting the presence of additional regulatory elements[1][3].

In Rhodobacter sphaeroides , the transcriptional regulator PhaR plays a negative regulatory role in the ethylmalonyl-CoA pathway. Deletion of phaR leads to an upregulation of the genes involved in this pathway[1]. PhaR's regulatory activity is linked to the accumulation of poly(β-hydroxybutyrate) (PHB), a storage polymer. PHB is thought to function as a signaling molecule that antagonizes the binding of PhaR to DNA, thereby de-repressing the ethylmalonyl-CoA pathway genes when acetate (B1210297) is the carbon source[1]. This suggests a model where PHB accumulation is necessary for efficient acetate assimilation by controlling the expression of the pathway's enzymes through PhaR[1].

dot

cluster_Rhodobacter Rhodobacter sphaeroides cluster_Methylobacterium Methylobacterium extorquens PHB PHB (Poly-β-hydroxybutyrate) PhaR PhaR (Transcriptional Regulator) PHB->PhaR antagonizes DNA binding EMCP_genes Ethylmalonyl-CoA Pathway Genes PhaR->EMCP_genes represses CcrR CcrR (Transcriptional Activator) ccr_gene ccr Gene (Crotonyl-CoA carboxylase/reductase) CcrR->ccr_gene activates cluster_MCD_Assay MCD Activity Assay Workflow cluster_Ccr_Assay Ccr Activity Assay Workflow A1 Prepare reaction mix: Buffer + Ferrocenium B1 Equilibrate temperature A1->B1 C1 Add Purified MCD Enzyme B1->C1 D1 Monitor Absorbance at 300 nm C1->D1 E1 Calculate Reaction Rate D1->E1 A2 Prepare reaction mix: Buffer + NaHCO3 + NADPH B2 Add Crotonyl-CoA A2->B2 C2 Add Purified Ccr Enzyme B2->C2 D2 Monitor Absorbance at 340 nm C2->D2 E2 Calculate Reaction Rate D2->E2 Acetate Acetate AcetylCoA Acetyl-CoA Acetate->AcetylCoA PHB_synthesis PHB Synthesis AcetylCoA->PHB_synthesis EMCP_enzymes EMCP Enzymes AcetylCoA->EMCP_enzymes substrate PHB PHB Accumulation PHB_synthesis->PHB PhaR PhaR PHB->PhaR inhibits repression EMCP_expression EMCP Gene Expression PhaR->EMCP_expression represses EMCP_expression->EMCP_enzymes MethylsuccinylCoA This compound EMCP_enzymes->MethylsuccinylCoA product

References

metabolic fate of (2S)-Methylsuccinyl-CoA in different organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-Methylsuccinyl-CoA is a key intermediate in the carbon metabolism of various microorganisms, primarily featuring in the ethylmalonyl-CoA pathway for acetyl-CoA assimilation. This technical guide provides an in-depth exploration of the metabolic fate of this compound across different organisms, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies used in its study. Detailed protocols for key experiments and visualizations of the relevant metabolic pathways are presented to serve as a comprehensive resource for researchers in the fields of microbiology, biochemistry, and drug development.

Introduction

This compound is a branched-chain dicarboxylic acyl-CoA that plays a crucial role in the central carbon metabolism of many bacteria and some archaea. Its primary known role is as an intermediate in the ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds like acetyl-CoA.[1][2] The metabolic pathways involving this compound are of significant interest for biotechnological applications, including the production of biofuels and specialty chemicals, as well as for understanding microbial carbon fixation. This guide will delve into the known metabolic routes of this compound, the enzymes involved, and the analytical techniques used to study this fascinating molecule.

Metabolic Fate of this compound in Different Organisms

Bacteria

In a wide range of bacteria, including the model organisms Rhodobacter sphaeroides and Methylobacterium extorquens, this compound is a central intermediate of the ethylmalonyl-CoA pathway .[1][2] This pathway enables the net conversion of two molecules of acetyl-CoA into one molecule of succinyl-CoA and one molecule of glyoxylate. The key enzymatic step involving this compound is its oxidation to mesaconyl-CoA, catalyzed by the FAD-dependent enzyme This compound dehydrogenase .[1][3]

The overall flux through the ethylmalonyl-CoA pathway is tightly regulated and essential for growth on C1 and C2 carbon sources in bacteria lacking a functional glyoxylate cycle.[4]

Archaea

While the ethylmalonyl-CoA pathway is primarily found in bacteria, some archaea, particularly haloarchaea, utilize an alternative route for acetyl-CoA assimilation known as the methylaspartate cycle . This pathway does not involve this compound. Instead, it proceeds through methylaspartate as a key intermediate. The methylaspartate cycle represents a distinct evolutionary solution for C2 assimilation in this domain of life.

Eukaryotes

Current research has not provided significant evidence for a widespread or major metabolic role of this compound in eukaryotes, including fungi, plants, and animals. While acyl-CoA metabolism is a fundamental process in these organisms, the ethylmalonyl-CoA pathway and its intermediates, such as this compound, do not appear to be conserved.

Key Metabolic Pathway: The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway is a complex and elegant metabolic route for the assimilation of acetyl-CoA. The pathway can be conceptually divided into several stages, with the conversion of this compound being a critical step.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO₂ methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malate Malate glyoxylate->malate methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa

Figure 1: The Ethylmalonyl-CoA Pathway.

Quantitative Data

Quantitative analysis of the ethylmalonyl-CoA pathway provides crucial insights into its regulation and efficiency. This includes enzyme kinetics and the intracellular concentrations of its intermediates.

Enzyme Kinetics

The primary enzyme responsible for the metabolism of this compound is this compound dehydrogenase (Mcd). Kinetic parameters for this enzyme have been determined in several studies.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
This compound DehydrogenaseRhodobacter sphaeroidesThis compound14 ± 219 ± 11.4 x 10⁶[1]
This compound DehydrogenaseParacoccus denitrificansThis compound23 ± 325 ± 11.1 x 10⁶[5]
This compound DehydrogenaseParacoccus denitrificansSuccinyl-CoA1200 ± 2000.13 ± 0.011.1 x 10²[5]
Metabolite Concentrations and Metabolic Flux

Determining the intracellular concentrations of CoA esters is challenging due to their low abundance and instability. However, relative quantification has been achieved in organisms like Methylobacterium extorquens. During growth on ethylamine, which is converted to acetyl-CoA, the intermediates of the ethylmalonyl-CoA pathway are readily detectable.[6]

Metabolic flux analysis using ¹³C-labeling experiments has been instrumental in quantifying the flow of carbon through the ethylmalonyl-CoA pathway. In Methylobacterium extorquens growing on methanol, the flux through the ethylmalonyl-CoA pathway for glyoxylate regeneration is significant, accounting for a substantial portion of the assimilated carbon.[7] Similarly, in Rhodobacter sphaeroides growing photoheterotrophically on acetate (B1210297), the ethylmalonyl-CoA pathway is the primary route for acetate assimilation.[8]

Experimental Protocols

Synthesis of this compound

The substrate this compound is not commercially available and needs to be chemically synthesized for enzymatic assays.

Materials:

  • (S)-Methylsuccinic acid

  • Triethylamine (B128534) (TEA)

  • Ethyl chloroformate

  • Coenzyme A (CoA) lithium salt

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • Ellman's reagent (DTNB)

  • Preparative HPLC system with a C18 column

Procedure:

  • Dissolve (S)-methylsuccinic acid and a slight molar excess of triethylamine in anhydrous THF and cool the mixture in an ice bath.

  • Slowly add ethyl chloroformate dropwise to the stirred solution. The reaction mixture will form a white precipitate (triethylammonium chloride). Allow the reaction to proceed for 1 hour on ice.

  • In a separate flask, dissolve Coenzyme A in cold 1 M NaHCO₃ solution.

  • Add the CoA solution to the activated methylsuccinic acid mixture.

  • Monitor the reaction for the disappearance of free thiols using Ellman's reagent. The reaction is typically complete within 1-2 hours.

  • Lyophilize the reaction mixture to remove the solvent.

  • Purify the resulting this compound by preparative reverse-phase HPLC using a water/acetonitrile gradient containing a suitable buffer (e.g., ammonium (B1175870) acetate).

  • Lyophilize the fractions containing the pure product.

  • Determine the concentration of the synthesized this compound spectrophotometrically by measuring the absorbance at 260 nm (ε₂₆₀ = 16.4 mM⁻¹cm⁻¹ for CoA thioesters).[9]

Expression and Purification of Recombinant this compound Dehydrogenase

The enzyme can be heterologously expressed in E. coli and purified using affinity chromatography.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with an expression vector containing the gene for this compound dehydrogenase with a His-tag.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column.

Procedure:

  • Grow the transformed E. coli cells in LB medium at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Induce protein expression by adding IPTG (e.g., 0.5 mM) and continue to grow the culture at a lower temperature (e.g., 18°C) overnight.

  • Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

  • Lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • For higher purity, further purify the protein by size-exclusion chromatography.

  • Concentrate the purified protein and store it in a suitable buffer containing glycerol (B35011) at -80°C.

Enzyme Assay for this compound Dehydrogenase

The activity of this compound dehydrogenase can be measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor.

Materials:

  • Purified this compound dehydrogenase.

  • Synthesized this compound.

  • Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5).

  • Artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP).

  • Phenazine methosulfate (PMS) as an intermediate electron carrier.

  • Spectrophotometer.

Procedure:

  • Prepare a reaction mixture in a cuvette containing the assay buffer, DCPIP, and PMS.

  • Add the purified enzyme to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding a known concentration of this compound.

  • Monitor the decrease in absorbance of DCPIP at 600 nm over time.

  • Calculate the enzyme activity based on the rate of DCPIP reduction using its molar extinction coefficient (ε₆₀₀ = 21 mM⁻¹cm⁻¹).

Analysis of Acyl-CoA Esters by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoA esters.

Workflow:

  • Sample Quenching and Extraction: Rapidly quench metabolic activity by adding the cell culture to a cold solvent mixture (e.g., acetonitrile/methanol/water). Extract the acyl-CoA esters using a suitable method, such as solid-phase extraction.

  • LC Separation: Separate the extracted acyl-CoAs using a reverse-phase HPLC column with a gradient of aqueous and organic mobile phases (e.g., ammonium acetate buffer and acetonitrile).

  • MS/MS Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. For each acyl-CoA, a specific precursor ion (the molecular ion) and a product ion (a characteristic fragment) are monitored.

LC_MS_Workflow start Cell Culture quench Metabolic Quenching start->quench extract Acyl-CoA Extraction quench->extract lc LC Separation extract->lc ms MS/MS Detection (MRM) lc->ms data Data Analysis ms->data

Figure 2: LC-MS/MS Workflow for Acyl-CoA Analysis.

¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways.

Figure 3: ¹³C-Metabolic Flux Analysis Workflow.

Procedure Overview:

  • Metabolic Model Definition: Construct a biochemical reaction network of the central metabolism of the organism under study.

  • ¹³C Labeling Experiment: Cultivate the organism in a chemically defined medium containing a ¹³C-labeled substrate (e.g., [1,2-¹³C]glucose or [¹³C]acetate).

  • Sample Collection and Analysis: Harvest cells at a metabolic steady state, quench metabolism, and hydrolyze biomass to obtain proteinogenic amino acids. Analyze the mass isotopomer distribution of these amino acids using GC-MS or LC-MS/MS.

  • Flux Calculation: Use specialized software to fit the measured mass isotopomer distributions to the metabolic model and estimate the intracellular fluxes.

  • Statistical Validation: Assess the goodness-of-fit of the calculated fluxes to the experimental data.

Conclusion

This compound is a pivotal metabolite in the acetyl-CoA assimilation pathways of many bacteria. Understanding its metabolic fate is crucial for both fundamental microbiology and for the development of novel biotechnological applications. This technical guide has provided a comprehensive overview of the current knowledge on this compound metabolism, including the key enzymatic reactions, quantitative data, and detailed experimental protocols. The provided visualizations of the ethylmalonyl-CoA pathway and experimental workflows serve as valuable tools for researchers. Further research, particularly in quantifying the intracellular dynamics of this pathway and exploring its potential in a wider range of organisms, will undoubtedly open new avenues in metabolic engineering and drug discovery.

References

(2S)-Methylsuccinyl-CoA and its connection to acetyl-CoA assimilation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (2S)-Methylsuccinyl-CoA and its Connection to Acetyl-CoA Assimilation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl-Coenzyme A (acetyl-CoA) is a pivotal intermediate in the central carbon metabolism of nearly all organisms. Its assimilation into biomass precursors is essential for growth on various carbon sources. While the glyoxylate (B1226380) cycle has long been considered the primary pathway for this process, many bacteria utilize an alternative, the ethylmalonyl-CoA (EMC) pathway. This guide provides a detailed examination of the EMC pathway, focusing on the critical role of its unique C5-dicarboxylic acid intermediate, this compound. We will explore the enzymatic steps leading to its formation and subsequent conversion, present quantitative data on enzyme activities and metabolite concentrations, detail key experimental methodologies for studying this pathway, and provide visual representations of the core biochemical and experimental workflows. This document serves as a technical resource for researchers investigating microbial carbon metabolism, enzyme mechanisms, and potential targets for metabolic engineering and drug development.

Introduction: Acetyl-CoA Assimilation Pathways

Organisms growing on substrates that are catabolized to acetyl-CoA, such as fatty acids, acetate (B1210297), and various C1 compounds, require a metabolic route to replenish C4-dicarboxylic acid intermediates of the tricarboxylic acid (TCA) cycle for biosynthesis.[1] Without such an anaplerotic sequence, the TCA cycle would halt due to the withdrawal of intermediates, and net carbon assimilation from acetyl-CoA would be impossible.

The Glyoxylate Cycle

For decades, the glyoxylate cycle was the only known pathway for the net conversion of acetyl-CoA to C4 compounds.[1][2] It bypasses the two decarboxylation steps of the TCA cycle through the action of two key enzymes: isocitrate lyase and malate (B86768) synthase.[2][3] Isocitrate lyase cleaves isocitrate to succinate (B1194679) and glyoxylate. Malate synthase then catalyzes the condensation of glyoxylate with a second molecule of acetyl-CoA to form malate.[3] This allows for the net production of one C4 molecule from two acetyl-CoA molecules.

The Ethylmalonyl-CoA Pathway: An Alternative Strategy

Many bacteria, including the phototroph Rhodobacter sphaeroides, the methylotroph Methylobacterium extorquens, and various Streptomyces species, lack a functional isocitrate lyase and therefore cannot utilize the glyoxylate cycle.[1][4][5] These organisms employ the ethylmalonyl-CoA (EMC) pathway for acetyl-CoA assimilation.[5][6] This pathway is a more complex sequence of reactions that ultimately converts two molecules of acetyl-CoA and two molecules of CO2 (in the form of bicarbonate) into one molecule of glyoxylate and one molecule of succinyl-CoA.[4]

Figure 1: Simplified comparison of the Glyoxylate Cycle and the Ethylmalonyl-CoA Pathway.

The Ethylmalonyl-CoA Pathway: A Step-by-Step Guide

The EMC pathway is a linear sequence of reactions that uniquely combines carboxylation, reduction, and carbon skeleton rearrangement. It begins with the condensation of two acetyl-CoA molecules and proceeds through several novel CoA-ester intermediates.[7]

The key steps are as follows:

  • Acetoacetyl-CoA formation: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA by β-ketothiolase.

  • Reduction to (S)-3-hydroxybutyryl-CoA: Acetoacetyl-CoA is reduced by acetoacetyl-CoA reductase.

  • Dehydration to Crotonyl-CoA: (S)-3-hydroxybutyryl-CoA is dehydrated by crotonase to yield crotonyl-CoA.

  • Reductive Carboxylation to (2S)-Ethylmalonyl-CoA: This is a hallmark reaction of the pathway. Crotonyl-CoA carboxylase/reductase (Ccr), a unique enzyme, catalyzes the reductive carboxylation of crotonyl-CoA using NADPH and CO2 to form (2S)-ethylmalonyl-CoA.[1][8]

  • Epimerization to (2R)-Ethylmalonyl-CoA: Ethylmalonyl-CoA/methylmalonyl-CoA epimerase converts the (2S)-form to the (2R)-form.[2]

  • Rearrangement to this compound: In a vitamin B12-dependent reaction, (2R)-ethylmalonyl-CoA mutase catalyzes an intramolecular rearrangement, converting the four-carbon backbone of ethylmalonyl-CoA into the branched-chain this compound.[2][9]

  • Oxidation to Mesaconyl-CoA: this compound dehydrogenase (MCD), an FAD-dependent enzyme, oxidizes this compound to mesaconyl-(C1)-CoA. This step was the final unresolved reaction in the core pathway to be characterized.[5][10]

  • Hydration to (2R,3S)-β-Methylmalyl-CoA: Mesaconyl-CoA hydratase adds water across the double bond to form (2R,3S)-β-methylmalyl-CoA.[2]

  • Cleavage to Glyoxylate and Propionyl-CoA: Malyl-CoA/β-methylmalyl-CoA lyase cleaves β-methylmalyl-CoA into glyoxylate and propionyl-CoA.

  • Conversion of Propionyl-CoA to Succinyl-CoA: The propionyl-CoA generated is subsequently carboxylated and rearranged to eventually yield succinyl-CoA, which enters the TCA cycle.

EMC_Pathway The Ethylmalonyl-CoA (EMC) Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase nadp1_out NADP+ acetoacetyl_coa->nadp1_out crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa_S (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa_S Crotonyl-CoA carboxylase/ reductase (Ccr) nadp2_out NADP+ crotonyl_coa->nadp2_out ethylmalonyl_coa_R (2R)-Ethylmalonyl-CoA ethylmalonyl_coa_S->ethylmalonyl_coa_R Epimerase methylsuccinyl_coa This compound ethylmalonyl_coa_R->methylsuccinyl_coa (2R)-Ethylmalonyl-CoA mutase (B12-dep.) mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa this compound dehydrogenase (MCD) fadh2_out FADH₂ methylsuccinyl_coa->fadh2_out methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa β-Methylmalyl-CoA lyase methylmalonyl_coa_S (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa_S Propionyl-CoA carboxylase adp_out ADP + Pi propionyl_coa->adp_out methylmalonyl_coa_R (R)-Methylmalonyl-CoA methylmalonyl_coa_S->methylmalonyl_coa_R Epimerase succinyl_coa Succinyl-CoA methylmalonyl_coa_R->succinyl_coa Methylmalonyl-CoA mutase (B12-dep.) nadph1_in NADPH nadph1_in->acetoacetyl_coa co2_in1 CO2 co2_in1->crotonyl_coa nadph2_in NADPH nadph2_in->crotonyl_coa h2o_in H₂O h2o_in->mesaconyl_coa fad_in FAD fad_in->methylsuccinyl_coa co2_in2 CO2 co2_in2->propionyl_coa atp_in ATP atp_in->propionyl_coa

Figure 2: Detailed enzymatic steps of the Ethylmalonyl-CoA (EMC) Pathway.

This compound: The Central Intermediate

This compound is the product of a key carbon skeleton rearrangement and the substrate for the final reaction of the central EMC pathway module. Its metabolism is catalyzed by two highly specific enzymes.

Formation: (2R)-Ethylmalonyl-CoA Mutase

The conversion of (2R)-ethylmalonyl-CoA to this compound is a chemically challenging rearrangement. It is catalyzed by ethylmalonyl-CoA mutase, a member of the coenzyme B12-dependent acyl-CoA mutase family.[9] This enzyme utilizes radical chemistry to abstract a hydrogen atom, inducing the migration of the thioester group to form the branched-chain product.

Oxidation: this compound Dehydrogenase (MCD)

The oxidation of this compound to mesaconyl-CoA is catalyzed by this compound dehydrogenase (MCD).[5] This enzyme is a member of the FAD-dependent acyl-CoA dehydrogenase (ACD) superfamily.[11]

  • Specificity: MCD is highly specific for its this compound substrate. It shows negligible activity with the (2R)-isomer and very low activity (~0.5%) with succinyl-CoA, a close structural analog and a key intermediate in the TCA cycle.[11][12] This high specificity is crucial to prevent a futile cycle or metabolic short-circuit with the TCA cycle.

  • Structure: The crystal structure of MCD reveals a dedicated binding pocket that achieves this specificity. A cluster of three arginine residues accommodates the terminal carboxyl group of the substrate, while a specific cavity facilitates the binding of the C2 methyl branch, which is critical for correct positioning and efficient catalysis.[11]

  • Function: The characterization of MCD was the final piece in elucidating the complete stereochemical course of the EMC pathway.[5] It "closes" the central part of the pathway, leading to the formation of mesaconyl-CoA, which is then hydrated and cleaved to yield the final products.[10]

Quantitative Analysis of the EMC Pathway

Understanding the flux and regulation of the EMC pathway requires quantitative data on enzyme activities and metabolite pool sizes.

Enzyme Activities

Studies in Methylobacterium extorquens AM1 have quantified the specific activities of EMC pathway enzymes under different growth conditions. This data provides insight into the pathway's regulation in response to carbon source availability.

Table 1: Specific activity of EMC pathway enzymes in M. extorquens AM1. [13]

EnzymeGeneActivity (nmol min⁻¹ mg⁻¹ protein) on Methanol (B129727)Activity (nmol min⁻¹ mg⁻¹ protein) on AcetateActivity (nmol min⁻¹ mg⁻¹ protein) on Succinate
Crotonyl-CoA carboxylase/reductaseCcr1050 ± 120980 ± 11015 ± 2
Ethylmalonyl-CoA/methylmalonyl-CoA epimeraseEpi130 ± 15110 ± 12< 5
Ethylmalonyl-CoA mutaseEcm40 ± 533 ± 4< 1
This compound dehydrogenase Msd 160 ± 20 140 ± 15 < 5
Mesaconyl-CoA hydrataseMcd1100 ± 1301200 ± 14015 ± 2
Malyl-CoA/β-methylmalyl-CoA lyaseMcl1180 ± 20160 ± 1810 ± 1

Data is presented as mean ± standard deviation.

The data clearly shows that the core enzymes of the EMC pathway, including this compound dehydrogenase, are highly active during growth on methanol and acetate, but their activity is significantly repressed during growth on succinate, a TCA cycle intermediate.

Intracellular Metabolite Concentrations

Absolute quantification of CoA thioesters provides a snapshot of the metabolic state of the cell. While data for all EMC pathway intermediates is scarce, concentrations of key building blocks and related metabolites have been measured in various organisms.

Table 2: Intracellular concentrations of selected CoA thioesters in different bacteria. [14]

CoA ThioesterC. glutamicum LYS-9 (nmol g⁻¹ CDW)S. albus J1074 (nmol g⁻¹ CDW)P. putida KT2440 (nmol g⁻¹ CDW)
Acetyl-CoA5Up to 230~50
Succinyl-CoA110~100280
Propionyl-CoANot detected~5Not detected
Ethylmalonyl-CoA Not detected~1-5Not detected
Methylsuccinyl-CoA Not detected~1-5Not detected
Malonyl-CoA30~80~10
Crotonyl-CoANot detected~0.3~1
Free Coenzyme A820Up to 60~172 (in Δgcd mutant)

CDW: Cell Dry Weight. Concentrations can vary significantly with growth phase and conditions.

The data indicates that intermediates of the EMC pathway, such as ethylmalonyl-CoA and methylsuccinyl-CoA, are present in low nanomolar amounts per gram of cell dry weight in organisms known to utilize this pathway, such as Streptomyces albus.[14]

Key Experimental Methodologies

The elucidation and study of the EMC pathway have relied on a combination of advanced analytical techniques.

Quantification of Acyl-CoA Thioesters by LC-MS/MS

This is the gold standard for accurately measuring the concentration of CoA esters in biological samples.

Protocol Outline:

  • Metabolite Quenching and Extraction: Rapidly quench metabolic activity, typically by adding the cell culture to a cold solvent like a methanol/chloroform mixture. Lyse cells (e.g., by bead beating) and perform a liquid-liquid extraction to separate the polar metabolites (containing CoA esters) from lipids and other cellular components.[15]

  • Chromatographic Separation: Analyze the aqueous extract using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used. Separation is achieved by applying a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile).[16]

  • Mass Spectrometry Detection: Couple the HPLC to a tandem mass spectrometer (MS/MS). Ionize the eluting compounds (typically using electrospray ionization, ESI) and detect them in Multiple Reaction Monitoring (MRM) mode. For each specific CoA ester, a parent ion is selected and fragmented, and a specific fragment ion is monitored for highly sensitive and specific quantification against a standard curve of known concentrations.[16]

LCMS_Workflow start Bacterial Culture quench 1. Quenching (e.g., Cold Methanol) start->quench extract 2. Extraction (e.g., Chloroform/Water) quench->extract separate 3. Phase Separation extract->separate aqueous_phase Aqueous/Polar Phase (contains CoA esters) separate->aqueous_phase hplc 4. RP-HPLC Separation (C18 column) aqueous_phase->hplc ms 5. ESI-MS/MS Detection (MRM mode) hplc->ms data 6. Data Analysis (Quantification vs. Standards) ms->data end CoA Ester Concentrations data->end

Figure 3: Experimental workflow for Acyl-CoA quantification by LC-MS/MS.

13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique to determine in vivo reaction rates (fluxes) through metabolic pathways.

Protocol Outline:

  • Labeling Experiment: Cultivate cells in a chemostat to achieve a metabolic and isotopic steady state. Switch the feed to a medium containing a 13C-labeled substrate (e.g., [1-13C]acetate or [13C]methanol).[4]

  • Sampling and Derivatization: Collect cell samples at various time points (for dynamic labeling) or after reaching steady state. Hydrolyze the biomass to release proteinogenic amino acids.

  • Isotopomer Analysis: Analyze the labeling patterns (isotopomer distribution) of the amino acids, typically using GC-MS or LC-MS. The labeling pattern of an amino acid reflects the labeling pattern of its precursor metabolite in the central metabolism.[17]

  • Computational Modeling: Use the measured isotopomer distributions to constrain a computational model of the cell's metabolic network. An algorithm then estimates the intracellular metabolic fluxes that best reproduce the experimental labeling data.[17][18] This approach was critical in demonstrating the in vivo operation of the EMC pathway and quantifying its contribution to glyoxylate regeneration.[4][17]

Enzyme Assays for this compound Dehydrogenase (MCD)

The activity of MCD can be measured using spectrophotometric assays.

Protocol Outline:

  • Enzyme Preparation: Use purified recombinant MCD or cell-free extracts.

  • Substrate Synthesis: this compound can be synthesized chemically from (S)-methylsuccinic acid and coenzyme A.[3][19]

  • Assay Mixture: The standard assay mixture contains a buffer (e.g., Tris-HCl), the enzyme, the substrate this compound, and an artificial electron acceptor like ferrocenium (B1229745) hexafluorophosphate (B91526) or dichlorophenolindophenol (DCPIP). The natural electron acceptor is an electron-transferring flavoprotein (ETF).

  • Detection: Monitor the reduction of the electron acceptor spectrophotometrically. For example, the reduction of DCPIP can be followed by the decrease in absorbance at 600 nm. The rate of absorbance change is proportional to the enzyme activity. Alternatively, the reaction can be monitored in the reverse direction by following the oxidation of a reduced electron donor coupled to the reduction of mesaconyl-CoA.

Conclusion and Perspectives

The elucidation of the ethylmalonyl-CoA pathway has fundamentally changed our understanding of central carbon metabolism, revealing a sophisticated alternative to the long-established glyoxylate cycle. At the heart of this pathway lies the conversion of this compound to mesaconyl-CoA, a reaction catalyzed by the highly specific this compound dehydrogenase. This enzyme's specificity is critical for preventing metabolic interference with the TCA cycle, highlighting the elegant solutions that have evolved to manage complex metabolic networks.

For drug development professionals, the unique enzymes of the EMC pathway, such as Ccr and MCD, represent potential targets for novel antimicrobial agents, as they are essential for certain pathogens but absent in humans. For metabolic engineers and scientists, the pathway offers a rich toolkit of novel enzymes for designing synthetic pathways to produce value-added chemicals and biofuels from C1 and C2 feedstocks.[20] Further research into the regulation of the EMC pathway and the intricate mechanisms of its enzymes will continue to provide valuable insights into microbial physiology and open new avenues for biotechnological innovation.

References

Unraveling the Evolutionary Saga of the Ethylmalonyl-CoA Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ethylmalonyl-CoA (EMC) pathway represents a fascinating example of metabolic evolution, providing an alternative to the canonical glyoxylate (B1226380) cycle for the assimilation of two-carbon compounds in a variety of microorganisms. This guide delves into the evolutionary origins of this intricate pathway, presenting key data, experimental methodologies, and visual representations of its core components and evolutionary relationships. Understanding the evolutionary trajectory of the EMC pathway not only illuminates fundamental principles of metabolic diversification but also opens avenues for novel therapeutic interventions and biotechnological applications.

Core Reactions and Key Enzymes

The EMC pathway is a central metabolic route in many α-proteobacteria, such as Rhodobacter sphaeroides and Methylobacterium extorquens, as well as in actinomycetes.[1] Its primary function is the conversion of acetyl-CoA into key precursor metabolites essential for cell growth.[1] Unlike the glyoxylate cycle, the EMC pathway involves a unique set of CoA-ester intermediates, including (2R)- and (2S)-ethylmalonyl-CoA, (2S)-methylsuccinyl-CoA, and mesaconyl-(C1)-CoA.[1]

The pathway is characterized by several novel enzymes, most notably crotonyl-CoA carboxylase/reductase (Ccr), which catalyzes the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA.[1][2] This reaction is a hallmark of the pathway and serves as a key marker for its presence in an organism.[2] Another crucial enzyme is the bifunctional malyl-CoA/β-methylmalyl-CoA lyase, which is involved in both the serine cycle and the EMC pathway, highlighting the interconnectedness of central carbon metabolism.[3]

Quantitative Insights into Pathway Function

The specific activities of the EMC pathway enzymes are tightly regulated and vary depending on the growth substrate. Studies in Methylobacterium extorquens AM1 have provided quantitative data on enzyme activities under different metabolic conditions, offering insights into the pathway's dynamic operation.

EnzymeAbbreviationSpecific Activity (nmol min⁻¹ mg⁻¹ protein) on Methanol (B129727)Specific Activity (nmol min⁻¹ mg⁻¹ protein) on AcetateSpecific Activity (nmol min⁻¹ mg⁻¹ protein) on Succinate
β-ketothiolasePhaA~150~200~50
Acetoacetyl-CoA reductasePhaB~50~75~25
CrotonaseCroR~2000~2500~1000
Crotonyl-CoA carboxylase/reductaseCcr~25~40<5
Ethylmalonyl-CoA/methylmalonyl-CoA epimeraseEpi~10~15<5
Ethylmalonyl-CoA mutaseEcm~5~8<2
Methylsuccinyl-CoA dehydrogenaseMsd~10~15<5
Mesaconyl-CoA hydrataseMcd~20~30<5
Malyl-CoA/β-methylmalyl-CoA lyaseMcl1~100~150~50

Table 1: Specific activities of ethylmalonyl-CoA pathway enzymes in Methylobacterium extorquens AM1 grown on different carbon sources. Data adapted from scientific literature.[4]

Experimental Protocols for Studying the EMC Pathway

Elucidating the function and evolution of the EMC pathway has relied on a combination of sophisticated experimental techniques.

¹³C-Metabolomics for Pathway Demonstration

A key method to demonstrate the in vivo operation of the EMC pathway is through ¹³C-labeling experiments coupled with mass spectrometry and nuclear magnetic resonance (NMR).[5][6][7]

Protocol Outline:

  • Cell Culture: Grow the microorganism of interest (e.g., Methylobacterium extorquens AM1) in a defined medium with a specific carbon source (e.g., methanol or acetate).[6]

  • Labeling Experiment: Introduce a ¹³C-labeled substrate (e.g., [1-¹³C]acetate) into the culture for a short period.[5][6]

  • Metabolite Extraction: Quench the metabolism rapidly and extract intracellular metabolites, including CoA thioesters.[6]

  • LC-MS Analysis: Analyze the CoA thioesters using high-resolution liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of ¹³C into pathway intermediates.[6][8] This allows for the determination of the sequence of reactions based on the order of label incorporation.[5][7]

  • NMR Analysis: Analyze the positional ¹³C enrichment in key metabolites like glycine (B1666218) by NMR to confirm the predicted labeling patterns from the operation of the EMC pathway.[5][7]

Enzyme Assays

Characterizing the kinetic properties of individual enzymes is crucial for understanding pathway regulation.

Protocol for Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay:

  • Protein Expression and Purification: Heterologously express the ccr gene (e.g., from Rhodobacter sphaeroides) in Escherichia coli and purify the recombinant protein.[2]

  • Reaction Mixture: Prepare a reaction mixture containing buffer, NADPH, crotonyl-CoA, and purified Ccr enzyme.

  • Spectrophotometric Monitoring: Monitor the oxidation of NADPH at 340 nm, which is coupled to the reductive carboxylation of crotonyl-CoA.

  • Kinetic Analysis: Determine kinetic parameters such as Km and Vmax by varying the concentrations of substrates (crotonyl-CoA, CO₂, and NADPH).

Visualizing the Pathway and Its Evolutionary Context

Diagrams generated using Graphviz provide a clear visual representation of the EMC pathway and the proposed evolutionary mechanisms.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2x Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA PhaA HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA PhaB CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA CroR EthylmalonylCoA Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA Ccr (+CO2, +NADPH) MethylsuccinylCoA Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA Ecm, Epi MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA Msd MethylmalylCoA β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Mcd Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate Mcl1 PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA Mcl1 MalylCoA Malyl-CoA Glyoxylate->MalylCoA Mcl1 AcetylCoA2 Acetyl-CoA AcetylCoA2->MalylCoA Malate Malate MalylCoA->Malate

Core reactions of the Ethylmalonyl-CoA Pathway.

Evolutionary Origins: A Tale of Gene Transfer and Duplication

The evolutionary emergence of the EMC pathway is thought to be a result of a combination of gene duplication and horizontal gene transfer (HGT) events.[9][10] HGT, the transfer of genetic material between different species, is a major driver of metabolic innovation in prokaryotes.[9][11][12][13]

The patchy phylogenetic distribution of the EMC pathway, appearing in distantly related bacterial lineages, strongly suggests that HGT has played a significant role in its dissemination.[9] It is hypothesized that an ancestral, perhaps less efficient, version of the pathway was assembled and then transferred as a functional module to various recipients.

Gene duplication, followed by divergence of the duplicated copies, likely contributed to the evolution of some of the specialized enzymes within the pathway. For instance, the bifunctional malyl-CoA/β-methylmalyl-CoA lyase may have evolved from an ancestral enzyme with broader substrate specificity.

Evolutionary_Hypothesis A Precursor Enzyme 1 Dup Gene Duplication & Divergence A->Dup B Precursor Enzyme 2 B->Dup HGT Horizontal Gene Transfer Dup->HGT EMC Functional EMC Pathway HGT->EMC

Hypothetical evolutionary trajectory of the EMC pathway.

Conclusion

The ethylmalonyl-CoA pathway stands as a testament to the remarkable adaptability and ingenuity of microbial metabolism. Its evolution, likely driven by a combination of gene duplication and horizontal gene transfer, has provided a diverse range of bacteria with an efficient mechanism for C2 compound assimilation. The detailed understanding of this pathway, facilitated by advanced experimental techniques, not only deepens our knowledge of microbial physiology and evolution but also provides a rich toolkit of novel enzymes and metabolic intermediates for biotechnological and pharmaceutical applications. Further research into the evolutionary nuances of the EMC pathway promises to uncover even more secrets of the microbial world and inspire new strategies for harnessing its power.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Methylsuccinyl-CoA is a crucial intermediate in the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation in various bacteria.[1][2][3] Its availability is essential for studying the enzymes of this pathway, reconstituting metabolic pathways in vitro, and for potential applications in metabolic engineering and drug discovery. These application notes provide detailed protocols for the enzymatic synthesis of this compound, primarily through an in situ generation method, which is commonly employed for enzyme assays and research purposes.

Principle of Synthesis

The enzymatic synthesis of this compound is achieved through the isomerization of ethylmalonyl-CoA, a reaction catalyzed by ethylmalonyl-CoA mutase (Ecm). This method is often preferred for research applications as it allows for the continuous generation of the somewhat unstable this compound directly in the reaction mixture where it will be used.[2]

Key Enzyme

The central enzyme in this synthesis is Ethylmalonyl-CoA Mutase (Ecm) . This coenzyme B12-dependent mutase catalyzes the reversible carbon skeleton rearrangement of (2R)-ethylmalonyl-CoA to this compound. An epimerase is also required to convert (2S)-ethylmalonyl-CoA to the (2R) form for the mutase reaction.

Data Presentation

Table 1: Kinetic Properties of this compound Dehydrogenase (MCD) with this compound

This table summarizes the kinetic parameters of Rhodobacter sphaeroides MCD, the enzyme that utilizes this compound as its substrate. This data is critical for designing experiments where the synthesized this compound is used.

Enzyme VariantSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type RsMCDThis compound15 ± 225 ± 11.7 x 10⁶
A282V VariantThis compound30 ± 510 ± 13.3 x 10⁵

Data adapted from structural and kinetic studies of RsMCD.

Experimental Protocols

Protocol 1: In Situ Enzymatic Synthesis of this compound for Enzyme Assays

This protocol describes the generation of this compound directly within an assay mixture to test the activity of a downstream enzyme, such as this compound dehydrogenase (MCD).

Materials:

  • Ethylmalonyl-CoA

  • Ethylmalonyl-CoA mutase (Ecm)

  • Coenzyme B12 (Adenosylcobalamin)

  • Potassium Phosphate (B84403) buffer (50 mM, pH 7.5)

  • Enzyme to be assayed (e.g., MCD)

  • Other assay components (e.g., electron acceptor for MCD assay)

  • Spectrophotometer or LC-MS for analysis

Procedure:

  • Prepare a reaction mixture in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

  • To the reaction mixture, add ethylmalonyl-CoA to a final concentration of 100 µM.

  • Add coenzyme B12 to a final concentration of 10 µM.

  • Initiate the synthesis of this compound by adding a catalytic amount of ethylmalonyl-CoA mutase (e.g., 0.5 µM).

  • Incubate the mixture at the desired temperature (e.g., 25°C) to allow for the conversion of ethylmalonyl-CoA to this compound. The reaction progress can be monitored if a suitable analytical method is available.

  • Once a sufficient concentration of this compound is expected to have formed, add the enzyme to be assayed (e.g., MCD) and other necessary components to start the subsequent reaction.

  • Monitor the activity of the second enzyme by following the change in absorbance or by analyzing product formation via LC-MS. For example, when assaying MCD, the reduction of an artificial electron acceptor can be monitored spectrophotometrically.

Protocol 2: Chemo-Enzymatic Synthesis of Acyl-CoA Esters (General Guideline)

Step 1: Chemical Synthesis of S-(2-Methylsuccinyl)pantetheine

This step involves the chemical ligation of (2S)-methylsuccinic acid to pantetheine. Standard peptide coupling chemistry can be employed for this purpose.

Step 2: Enzymatic Conversion to this compound

The S-(2-Methylsuccinyl)pantetheine is then converted to this compound using a promiscuous set of enzymes from the Coenzyme A biosynthetic pathway, typically from E. coli (CoaA, CoaD, and CoaE).[4]

Materials:

  • S-(2-Methylsuccinyl)pantetheine

  • E. coli CoaA, CoaD, and CoaE enzymes (can be expressed and purified)

  • ATP

  • Magnesium Chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.5)

  • HPLC for purification

Procedure:

  • Combine S-(2-Methylsuccinyl)pantetheine, ATP, and MgCl₂ in a Tris-HCl buffer.

  • Add the purified CoaA, CoaD, and CoaE enzymes to the reaction mixture.

  • Incubate the reaction at 37°C.

  • Monitor the formation of this compound by HPLC.

  • Purify the this compound from the reaction mixture using preparative HPLC.

  • Lyophilize the purified product for storage.

Mandatory Visualization

Enzymatic_Synthesis_Workflow cluster_synthesis In Situ Synthesis cluster_application Research Application Ethylmalonyl_CoA Ethylmalonyl-CoA Methylsuccinyl_CoA This compound Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA Mutase (Ecm) + Coenzyme B12 MCD_Assay Enzyme Assay (e.g., MCD) Methylsuccinyl_CoA->MCD_Assay Substrate Metabolic_Reconstitution Metabolic Pathway Reconstitution Methylsuccinyl_CoA->Metabolic_Reconstitution Intermediate

Caption: Workflow for the in situ enzymatic synthesis of this compound.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA Carboxylase/Reductase methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA Mutase/Epimerase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa this compound Dehydrogenase (MCD) methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malyl_coa (3S)-Malyl-CoA glyoxylate->malyl_coa succinyl_coa Succinyl-CoA methylmalonyl_coa (2S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa methylmalonyl_coa->succinyl_coa

Caption: The Ethylmalonyl-CoA Pathway highlighting the position of this compound.

References

Application Notes and Protocols for the Chemical Synthesis of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of (2S)-Methylsuccinyl-CoA, a crucial intermediate in various metabolic pathways. The following sections outline the necessary reagents, step-by-step experimental procedures, purification methods, and characterization data.

Overview

This compound is a key metabolite in the ethylmalonyl-CoA pathway for acetyl-CoA assimilation in many bacteria. Its availability as a pure chemical standard is essential for in vitro reconstitution of metabolic pathways, enzyme characterization, and drug discovery applications. This protocol describes a reliable method for its chemical synthesis based on the mixed anhydride (B1165640) method.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for analytical characterization, particularly for mass spectrometry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₆H₄₂N₇O₁₉P₃SPubChem[1]
Molecular Weight881.6 g/mol PubChem[1]
Exact Mass881.14690430 DaPubChem[1]

Experimental Protocol: Mixed Anhydride Method

This protocol is adapted from the method described by Burgener et al. (2017)[2][3]. It involves the activation of (S)-methylsuccinic acid with ethylchloroformate to form a mixed anhydride, which then reacts with Coenzyme A (CoA) to form the desired thioester.

Materials and Reagents

Table 2: Reagents and Materials for Synthesis

Reagent/MaterialSupplierQuantity
(S)-Methylsuccinic acide.g., Sigma-Aldrich101 mg
Triethylamine (B128534) (TEA)e.g., Sigma-Aldrich88 µL
Ethylchloroformatee.g., Sigma-Aldrich61 µL
Coenzyme A (free acid)e.g., Sigma-Aldrich100 mg
Tetrahydrofuran (B95107) (THF), drye.g., Sigma-Aldrich~2 mL
Sodium Bicarbonate (NaHCO₃)e.g., Fisher Scientificfor 1 M solution
Ellman's Reagent (DTNB)e.g., Thermo Fisherfor monitoring
Hydrochloric Acid (HCl)e.g., VWRfor pH adjustment
Methanol (B129727) (HPLC grade)e.g., Fisher Scientificfor LC-MS
Ammonium (B1175870) Formate (B1220265)e.g., Sigma-Aldrichfor LC-MS buffer
Synthesis Procedure
  • Activation of (S)-Methylsuccinic Acid:

    • In a clean, dry round-bottom flask, dissolve 101 mg of (S)-methylsuccinic acid and 88 µL of triethylamine in 2 mL of dry tetrahydrofuran (THF).

    • Place the flask in an ice bath to cool the solution.

    • While stirring vigorously, slowly add 61 µL of ethylchloroformate to the reaction mixture.

    • Continue stirring in the ice bath for 1 hour to allow for the formation of the mixed anhydride[2].

  • Reaction with Coenzyme A:

    • In a separate container, dissolve 100 mg of Coenzyme A in 5 mL of 1 M aqueous sodium bicarbonate (NaHCO₃) solution[2].

    • After the 1-hour activation period, add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Continue to stir the reaction mixture. The reaction progress can be monitored.

  • Monitoring the Reaction:

    • To monitor the consumption of the free thiol group of Coenzyme A, take a small aliquot of the reaction mixture and mix it with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid)).

    • The disappearance of the yellow color, which is indicative of the free thiol, signals the completion of the reaction. The reaction is typically complete within 1 hour, as indicated by the absence of free thiols[2].

Purification
  • Lyophilization:

    • Once the reaction is complete, freeze the resulting solution and lyophilize it to remove the solvent and other volatile components[3].

  • Preparative LC-MS:

    • Purify the lyophilized product using preparative liquid chromatography-mass spectrometry (LC-MS).

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 25 mM ammonium formate buffer.

    • Mobile Phase B: Methanol.

    • Gradient: A suitable gradient of increasing methanol concentration.

    • Monitor the elution of the product by its characteristic mass-to-charge ratio (m/z).

  • Final Product Preparation:

    • Collect the fractions containing the purified this compound.

    • Lyophilize the collected fractions to obtain the final product as a solid.

    • Store the purified product at -20°C[3].

Characterization

Quantitative Analysis

Table 3: Quantitative Data for this compound Synthesis

ParameterMethodExpected Value/OutcomeNotes
Yield GravimetricWhile not explicitly reported for this specific synthesis in the primary literature, yields for similar acyl-CoA syntheses using the mixed anhydride method are often in the range of 75-78%[2].The final yield should be calculated based on the starting amount of Coenzyme A as the limiting reagent.
Concentration UV-Vis SpectroscopyDetermined by absorbance at 260 nm.The molar extinction coefficient (ε₂₆₀) for saturated CoA-thioesters is 16.4 mM⁻¹ cm⁻¹. However, as the synthesis may result in a mixture of (2S)- and (3S)-methylsuccinyl-CoA isomers, an adjusted extinction coefficient of 8.2 mM⁻¹ cm⁻¹ can be used for concentration determination[3]. The purified product should be dissolved in aqueous HCl (pH 3) for measurement[3].
Mass Spectrometry

Mass spectrometry is a critical tool for confirming the identity of the synthesized this compound.

Table 4: Mass Spectrometry Data for this compound

ParameterExpected Value
Calculated Exact Mass 881.14690430 Da
Observed [M+H]⁺ ~882.154
Observed [M+2H]²⁺ ~441.581

Note: The observed m/z values may vary slightly depending on the instrument calibration.

NMR Spectroscopy

Experimental Workflow Diagram

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Chemical_Synthesis_Workflow cluster_activation Activation Step cluster_reaction Thioesterification cluster_purification Purification start (S)-Methylsuccinic Acid + Triethylamine in dry THF add_ethylchloroformate Add Ethylchloroformate (Ice Bath, 1 hr) start->add_ethylchloroformate mixed_anhydride Formation of Mixed Anhydride add_ethylchloroformate->mixed_anhydride reaction Reaction with Coenzyme A mixed_anhydride->reaction prepare_coa Coenzyme A in aq. NaHCO3 prepare_coa->reaction monitoring Monitor with Ellman's Reagent reaction->monitoring lyophilize1 Lyophilization monitoring->lyophilize1 prep_lcms Preparative LC-MS lyophilize1->prep_lcms lyophilize2 Final Lyophilization prep_lcms->lyophilize2 final_product This compound (Store at -20°C) lyophilize2->final_product

Caption: Workflow for the chemical synthesis of this compound.

Signaling Pathways and Applications

This compound is a central metabolite in the ethylmalonyl-CoA pathway, which is an alternative route for acetyl-CoA assimilation found in various bacteria. This pathway is crucial for the metabolism of C1 and C2 compounds. The availability of synthetically prepared this compound is vital for:

  • Enzyme kinetics and inhibition studies: Characterizing the enzymes involved in the ethylmalonyl-CoA pathway.

  • Metabolic engineering: Reconstituting and optimizing metabolic pathways in vitro and in vivo.

  • Drug discovery: Screening for inhibitors of enzymes that utilize this compound as a substrate, which could lead to the development of new antimicrobial agents.

The diagram below illustrates the logical relationship of this compound within the ethylmalonyl-CoA pathway.

Ethylmalonyl_CoA_Pathway acetyl_coa Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylmalonyl_coa (2S)-Methylmalonyl-CoA ethylmalonyl_coa->methylmalonyl_coa methylsuccinyl_coa This compound methylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa glyoxylate Glyoxylate mesaconyl_coa->glyoxylate malate Malate glyoxylate->malate

Caption: Role of this compound in the Ethylmalonyl-CoA Pathway.

References

Application Note and Protocol for the HPLC Purification of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the purification of (2S)-Methylsuccinyl-CoA using High-Performance Liquid Chromatography (HPLC). The intended audience for this guide includes researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction

This compound is a crucial intermediate in the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation found in various bacteria.[1] Its purification is essential for in vitro reconstitution of metabolic pathways, enzyme characterization, and inhibitor screening. This application note describes a robust method for the synthesis and subsequent preparative HPLC purification of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the preparative HPLC purification of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

ParameterValue
Column C18 Reverse-Phase
Dimensions 250 x 10 mm
Particle Size 5 µm
Mobile Phase A 25 mM Ammonium Formate, pH 6.5
Mobile Phase B Methanol
Flow Rate 4.0 mL/min
Detection Wavelength 260 nm
Expected Retention Time 12-15 min
Purity >95%
Yield 70-85%

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from established methods for the synthesis of acyl-CoAs.[2]

Materials:

  • (2S)-Methylsuccinic acid

  • Triethylamine (B128534) (TEA)

  • Ethylchloroformate

  • Coenzyme A (CoA) lithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Sodium Bicarbonate solution

  • Ellman's reagent

Procedure:

  • Dissolve 100 mg of (S)-methylsuccinic acid and 88 µL of triethylamine in 2 mL of anhydrous THF in an ice bath.

  • Slowly add 61 µL of ethylchloroformate to the reaction mixture with vigorous stirring.

  • After one hour, add a solution of 100 mg of Coenzyme A dissolved in 5 mL of 1 M sodium bicarbonate.

  • Monitor the reaction by testing a small aliquot with Ellman's reagent to detect free thiols. The reaction is complete when no free thiols are detected (typically after 1 hour).

  • Lyophilize the resulting solution to obtain the crude this compound.

Preparative HPLC Purification of this compound

Materials and Equipment:

  • Preparative HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reverse-phase preparative column (e.g., 250 x 10 mm, 5 µm particle size).

  • Mobile Phase A: 25 mM Ammonium Formate, pH 6.5.

  • Mobile Phase B: Methanol.

  • Lyophilized crude this compound.

  • 0.1 M HCl for sample dissolution.

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude this compound in a minimal volume of 0.1 M HCl (pH ~3) to ensure stability.[2]

  • HPLC Method Setup:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 4.0 mL/min.

    • Set the UV detector to monitor the absorbance at 260 nm.

    • Program the following gradient elution profile:

      • 0-5 min: 5% B

      • 5-25 min: Linear gradient from 5% to 50% B

      • 25-30 min: 50% B

      • 30-35 min: Linear gradient from 50% to 5% B

      • 35-45 min: 5% B (re-equilibration)

  • Injection and Fraction Collection:

    • Inject the dissolved crude sample onto the column.

    • Collect fractions corresponding to the major peak eluting at the expected retention time for this compound.

  • Post-Purification Processing:

    • Pool the fractions containing the purified product.

    • Lyophilize the pooled fractions to obtain pure this compound as a powder.

    • Store the purified product at -20°C. For use in enzyme assays, dissolve in an appropriate aqueous buffer.[2]

Visualization

The following diagram illustrates the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification HPLC Purification start (2S)-Methylsuccinic Acid + Coenzyme A reaction Mixed Anhydride Reaction start->reaction THF, TEA, Ethylchloroformate crude Crude this compound (Lyophilized) reaction->crude Lyophilization dissolve Dissolve in 0.1 M HCl crude->dissolve hplc Preparative HPLC (C18 Column) dissolve->hplc Injection fractions Collect Fractions hplc->fractions Elution pure Pure this compound (Lyophilized) fractions->pure Lyophilization

Caption: Workflow for the synthesis and HPLC purification of this compound.

References

Application Notes and Protocols for the Enzymatic Assay of (2S)-Methylsuccinyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Methylsuccinyl-CoA dehydrogenase (MCD) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in the ethylmalonyl-CoA pathway for acetyl-CoA assimilation in various bacteria.[1][2] This enzyme catalyzes the oxidation of this compound to mesaconyl-(C1)-CoA.[1][3] Due to its central role in microbial metabolism, MCD is a potential target for the development of novel antimicrobial agents. Accurate and efficient enzymatic assays are therefore essential for studying the enzyme's kinetics, screening for inhibitors, and understanding its mechanism of action.

These application notes provide detailed protocols for two primary methods for assaying the activity of this compound dehydrogenase: a continuous spectrophotometric assay using an artificial electron acceptor and a discontinuous liquid chromatography-mass spectrometry (LC-MS) based assay for direct product quantification.

Principle of the Assays

The enzymatic reaction catalyzed by this compound dehydrogenase is as follows:

This compound + FAD ⇌ Mesaconyl-(C1)-CoA + FADH₂

The re-oxidation of the reduced flavin (FADH₂) is coupled to an electron acceptor. In its natural environment, this acceptor is the electron transfer flavoprotein (ETF).[4][5] For in vitro assays, artificial electron acceptors can be employed, or the direct formation of the product can be monitored.

  • Spectrophotometric Assay: This method utilizes an artificial electron acceptor that changes its spectrophotometric properties upon reduction. Ferricenium hexafluorophosphate (B91526) is a suitable acceptor for many acyl-CoA dehydrogenases.[6][7] The reduction of the ferricenium ion (FeCp₂⁺) to the ferrocenium (B1229745) ion (FeCp₂) by the electrons from FADH₂ can be monitored by the decrease in absorbance at a specific wavelength. This allows for a continuous, real-time measurement of enzyme activity.

  • LC-MS Based Assay: This method directly measures the formation of the product, mesaconyl-(C1)-CoA, over time.[5][8] Aliquots of the enzymatic reaction are quenched at specific time points, and the amount of product is quantified using liquid chromatography-mass spectrometry. This assay is highly specific and sensitive, making it suitable for detailed kinetic studies and for assays in complex biological matrices.

Data Presentation

The following tables provide a summary of the key quantitative parameters for the described assay protocols.

Table 1: Reagent Concentrations for Spectrophotometric Assay

ReagentStock ConcentrationFinal Concentration in Assay
HEPES Buffer (pH 7.5)1 M100 mM
This compound10 mM0.01 - 1 mM
Ferricenium hexafluorophosphate10 mM in Acetonitrile (B52724)100 µM
This compound Dehydrogenase1 mg/mL1 - 10 µg/mL

Table 2: Reagent Concentrations for LC-MS Based Assay

ReagentStock ConcentrationFinal Concentration in Assay
Tris-HCl Buffer (pH 8.0)1 M50 mM
This compound10 mM0.1 mM
This compound Dehydrogenase1 mg/mL5 µg/mL
Quenching Solution (e.g., 10% Acetic Acid)--

Table 3: Typical Kinetic Parameters for this compound Dehydrogenase

ParameterValueConditions
K_m for this compound~50 µMpH 7.5, 25°C, with an artificial electron acceptor
V_maxVariableDependent on enzyme concentration and purity
Specific ActivityVariableDependent on enzyme source, purity, and assay conditions

Note: These values are illustrative and should be determined empirically for each specific enzyme preparation and set of experimental conditions.

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay

This protocol describes the measurement of this compound dehydrogenase activity by monitoring the reduction of ferricenium hexafluorophosphate.

Materials and Reagents:

  • This compound dehydrogenase (purified)

  • This compound

  • Ferricenium hexafluorophosphate

  • HEPES buffer (1 M, pH 7.5)

  • Acetonitrile

  • UV-Vis spectrophotometer with temperature control

  • Cuvettes (1 cm path length)

Procedure:

  • Prepare the Assay Buffer: Prepare a 100 mM HEPES buffer, pH 7.5.

  • Prepare Reagent Stocks:

    • Dissolve this compound in the assay buffer to a stock concentration of 10 mM.

    • Dissolve ferricenium hexafluorophosphate in acetonitrile to a stock concentration of 10 mM.

  • Set up the Spectrophotometer: Set the spectrophotometer to monitor absorbance at 300 nm and maintain the temperature at 25°C.

  • Prepare the Reaction Mixture: In a 1 mL cuvette, prepare the following reaction mixture (final volume 1 mL):

    • 880 µL of 100 mM HEPES buffer (pH 7.5)

    • 10 µL of 10 mM ferricenium hexafluorophosphate (final concentration 100 µM)

    • A variable volume of this compound stock solution to achieve the desired final concentration (e.g., 10 µL for 100 µM).

    • Add deionized water to bring the volume to 990 µL.

  • Initiate the Reaction:

    • Place the cuvette in the spectrophotometer and record the baseline absorbance for 1-2 minutes.

    • Initiate the reaction by adding 10 µL of a 1 mg/mL solution of this compound dehydrogenase (final concentration 10 µg/mL).

    • Mix thoroughly by inverting the cuvette and immediately start recording the decrease in absorbance at 300 nm for 5-10 minutes.

  • Data Analysis:

    • Determine the initial rate of the reaction by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the enzyme activity using the Beer-Lambert law. The molar extinction coefficient for the reduction of ferricenium at 300 nm is approximately 4.3 mM⁻¹cm⁻¹.

    Activity (U/mL) = (ΔA₃₀₀/min) / (ε * path length) * 1000

    Where:

    • ΔA₃₀₀/min is the change in absorbance per minute.

    • ε is the molar extinction coefficient (4.3 mM⁻¹cm⁻¹).

    • The path length is typically 1 cm.

Protocol 2: Discontinuous LC-MS Based Assay

This protocol describes the measurement of this compound dehydrogenase activity by quantifying the formation of mesaconyl-(C1)-CoA.

Materials and Reagents:

  • This compound dehydrogenase (purified)

  • This compound

  • Tris-HCl buffer (1 M, pH 8.0)

  • Quenching solution (e.g., 10% acetic acid or ice-cold acetonitrile)

  • LC-MS system (e.g., a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer)

  • Thermomixer or water bath

Procedure:

  • Prepare the Assay Buffer: Prepare a 50 mM Tris-HCl buffer, pH 8.0.

  • Prepare Reagent Stocks:

    • Dissolve this compound in the assay buffer to a stock concentration of 10 mM.

  • Set up the Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture (e.g., a total volume of 100 µL):

      • 85 µL of 50 mM Tris-HCl buffer (pH 8.0)

      • 10 µL of 1 mM this compound (final concentration 100 µM)

    • Pre-incubate the reaction mixture at 30°C for 5 minutes.

  • Initiate the Reaction:

    • Initiate the reaction by adding 5 µL of a 1 mg/mL solution of this compound dehydrogenase (final concentration 50 µg/mL).

    • Mix gently and incubate at 30°C.

  • Time-Course Sampling and Quenching:

    • At specific time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw a 20 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing 80 µL of ice-cold acetonitrile or another suitable quenching solution.

    • Vortex and centrifuge the quenched samples at high speed for 10 minutes to pellet the precipitated protein.

  • LC-MS Analysis:

    • Transfer the supernatant to an LC-MS vial.

    • Analyze the samples by LC-MS to quantify the amount of mesaconyl-(C1)-CoA. A standard curve of authentic mesaconyl-(C1)-CoA should be prepared to enable accurate quantification.

  • Data Analysis:

    • Plot the concentration of mesaconyl-(C1)-CoA formed against time.

    • Determine the initial reaction velocity from the linear portion of the curve.

    • Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of enzyme).

Visualizations

Enzymatic_Reaction cluster_reaction Oxidation of this compound cluster_cofactor Cofactor Regeneration 2S_Methylsuccinyl_CoA This compound Mesaconyl_C1_CoA Mesaconyl-(C1)-CoA 2S_Methylsuccinyl_CoA->Mesaconyl_C1_CoA this compound Dehydrogenase FAD FAD FADH2 FADH₂ FAD->FADH2 Reduction Spectrophotometric_Assay_Workflow cluster_workflow Spectrophotometric Assay Workflow Prepare_Reagents Prepare Assay Buffer and Reagent Stocks Setup_Spectrophotometer Set Wavelength (300 nm) and Temperature (25°C) Prepare_Reagents->Setup_Spectrophotometer Prepare_Reaction_Mix Combine Buffer, Substrate, and Ferricenium Setup_Spectrophotometer->Prepare_Reaction_Mix Initiate_Reaction Add Enzyme and Start Measurement Prepare_Reaction_Mix->Initiate_Reaction Data_Analysis Calculate Initial Rate and Enzyme Activity Initiate_Reaction->Data_Analysis LCMS_Assay_Workflow cluster_workflow LC-MS Based Assay Workflow Prepare_Reaction Prepare Reaction Mixture (Buffer, Substrate) Initiate_Reaction Add Enzyme and Incubate Prepare_Reaction->Initiate_Reaction Time_Course_Sampling Take Aliquots at Specific Time Points Initiate_Reaction->Time_Course_Sampling Quench_Reaction Stop Reaction with Quenching Solution Time_Course_Sampling->Quench_Reaction Sample_Preparation Centrifuge and Collect Supernatant Quench_Reaction->Sample_Preparation LCMS_Analysis Inject and Analyze by LC-MS Sample_Preparation->LCMS_Analysis Data_Analysis Quantify Product and Determine Rate LCMS_Analysis->Data_Analysis

References

Application Notes and Protocols for Utilizing (2S)-Methylsuccinyl-CoA in Enzyme Kinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Methylsuccinyl-CoA is a crucial intermediate in the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation found in various bacteria.[1][2] The enzyme responsible for its metabolism, this compound dehydrogenase (MCD), catalyzes the oxidation of this compound to mesaconyl-(C1)-CoA.[1][2] This enzyme and its engineered variants, such as this compound oxidase (Mco), serve as compelling subjects for enzyme kinetic studies.[3][4] Understanding the kinetic parameters of these enzymes is vital for metabolic engineering, synthetic biology, and the development of novel antimicrobial agents targeting this pathway.

These application notes provide a comprehensive guide to utilizing this compound as a substrate in enzyme kinetic studies, focusing on this compound dehydrogenase and its engineered oxidase counterpart. Detailed protocols for spectrophotometric and LC-MS-based assays are presented, along with key kinetic data and relevant metabolic pathway information.

Enzymatic Reaction and Metabolic Context

This compound dehydrogenase (MCD) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme.[1] It catalyzes the oxidation of this compound to mesaconyl-CoA as part of the ethylmalonyl-CoA pathway.[1] This pathway is essential for the assimilation of C2 compounds in organisms lacking a functional glyoxylate (B1226380) cycle.[2]

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway involves a series of enzymatic reactions to convert acetyl-CoA into key metabolic intermediates. The oxidation of this compound is a critical step in this pathway.

Ethylmalonyl_CoA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa MCD/Mco methylmalyl_coa beta-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate + Propionyl-CoA methylmalyl_coa->glyoxylate malyl_coa Malyl-CoA glyoxylate->malyl_coa tca TCA Cycle malyl_coa->tca

Figure 1: The Ethylmalonyl-CoA Pathway.

Quantitative Data Presentation

The following table summarizes the Michaelis-Menten kinetic parameters for wild-type this compound dehydrogenase (RsMCD) and an engineered this compound oxidase (Mco) with this compound as the substrate.

EnzymeSubstratekcat (s-1)Km (µM)kcat/Km (s-1µM-1)Vmax (mU mg-1)Reference
Wild-type RsMCDThis compound15.4 ± 0.413.9 ± 1.11.1-[1]
Engineered Mco (oxidase)This compound-27 ± 5-97 ± 6[3]

Experimental Protocols

General Experimental Workflow

The general workflow for enzyme kinetic studies using this compound involves several key stages, from substrate preparation and enzyme purification to the execution of kinetic assays and data analysis.

Experimental_Workflow sub_prep Substrate Preparation (this compound Synthesis) assay_setup Kinetic Assay Setup sub_prep->assay_setup enz_prep Enzyme Expression & Purification (MCD/Mco) enz_prep->assay_setup spectro_assay Spectrophotometric Assay (Stopped-Flow) assay_setup->spectro_assay lcms_assay LC-MS Based Assay assay_setup->lcms_assay data_acq Data Acquisition spectro_assay->data_acq lcms_assay->data_acq data_an Data Analysis (Michaelis-Menten Kinetics) data_acq->data_an param_det Determination of Km and Vmax/kcat data_an->param_det

Figure 2: General experimental workflow.
Protocol 1: Spectrophotometric Assay using Stopped-Flow UV-Spectroscopy

This protocol is suitable for measuring the pre-steady-state kinetics of this compound dehydrogenase and its engineered oxidase variants.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.5.

  • This compound Stock Solution: Prepare a stock solution in dilute HCl (pH 3) and determine the concentration spectrophotometrically at 260 nm.

  • Enzyme Stock Solution: Purified this compound dehydrogenase or oxidase at a suitable concentration in assay buffer.

  • Electron Acceptor (for dehydrogenase): Electron Transfer Flavoprotein (ETF).

  • Oxygen-Saturated Buffer (for oxidase): Prepare by bubbling the assay buffer with pure oxygen.

2. Instrumentation:

  • Stopped-flow spectrophotometer equipped with a UV-Vis detector.

3. Procedure: a. Equilibrate all solutions and the stopped-flow instrument to 25°C. b. Make the enzyme solution and buffer anaerobic if studying the reductive half-reaction. c. For dehydrogenase activity, mix the enzyme with a stoichiometric amount of this compound under anaerobic conditions to pre-reduce the enzyme. d. Load one syringe of the stopped-flow instrument with the pre-reduced enzyme solution and the other with the assay buffer containing the electron acceptor (ETF). e. For oxidase activity, load one syringe with the enzyme and the other with varying concentrations of this compound in oxygen-saturated buffer. f. Initiate rapid mixing and monitor the change in absorbance at a specific wavelength (e.g., 440 nm to observe the FAD cofactor). g. Record the kinetic traces for a sufficient duration to observe the reaction progress. h. Repeat the experiment with varying substrate concentrations to determine kinetic parameters.

4. Data Analysis: a. Fit the initial rates of the reaction to the Michaelis-Menten equation to determine Vmax and Km. b. For pre-steady-state kinetics, analyze the kinetic traces by fitting to appropriate exponential functions to obtain rate constants.

Protocol 2: LC-MS-Based Enzyme Assay

This protocol allows for the direct and sensitive quantification of the substrate (this compound) and the product (mesaconyl-CoA).

1. Reagents and Buffers:

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.8.

  • This compound Stock Solution: As prepared for the spectrophotometric assay.

  • Enzyme Stock Solution: Purified this compound dehydrogenase or oxidase.

  • Quenching Solution: An organic solvent such as acetonitrile (B52724) or a strong acid (e.g., perchloric acid).

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).

  • A suitable C18 reversed-phase HPLC column.

3. Procedure: a. Prepare reaction mixtures containing reaction buffer, enzyme, and varying concentrations of this compound. b. Incubate the reaction mixtures at a constant temperature (e.g., 30°C). c. At specific time points, quench the reaction by adding the quenching solution. d. Centrifuge the quenched samples to precipitate the enzyme and other proteins. e. Transfer the supernatant to HPLC vials for analysis. f. Inject the samples onto the HPLC-MS system. g. Separate the substrate and product using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). h. Detect and quantify the substrate and product ions using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

4. Data Analysis: a. Generate standard curves for both this compound and mesaconyl-CoA to allow for accurate quantification. b. Calculate the initial reaction rates from the change in substrate or product concentration over time. c. Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Conclusion

The protocols and data presented in these application notes provide a robust framework for conducting enzyme kinetic studies using this compound. The choice between a spectrophotometric stopped-flow assay and an LC-MS-based method will depend on the specific research question, with stopped-flow being ideal for pre-steady-state analysis and LC-MS offering high specificity and sensitivity for steady-state kinetics. These methodologies are foundational for advancing our understanding of the ethylmalonyl-CoA pathway and for the development of technologies that leverage or target this important metabolic route.

References

Application Notes and Protocols for Metabolic Labeling with (2S)-Methylsuccinyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Methylsuccinyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, a metabolic route for acetyl-CoA assimilation found in various bacteria.[1][2][3][4] This pathway is an alternative to the glyoxylate (B1226380) cycle. The central enzyme in the metabolism of this compound is the FAD-dependent this compound dehydrogenase (MCD), which catalyzes its oxidation to mesaconyl-CoA.[2][3] While the role of this compound is established in prokaryotic metabolism, its potential interactions and functions within eukaryotic cells, which lack the ethylmalonyl-CoA pathway, remain unexplored.

Metabolic labeling using analogs of metabolic intermediates has become a powerful tool for chemical biology. By introducing bioorthogonal handles (e.g., alkynes, azides) or stable isotopes into these molecules, researchers can tag, identify, and quantify their downstream macromolecular targets, such as proteins. This approach has been successfully used to study various post-translational modifications, including acetylation, succinylation, and myristoylation.

These application notes describe a proposed, hypothetical framework for the use of synthetic this compound analogs for metabolic labeling studies in mammalian cells. The goal is to identify proteins that may be non-canonically modified by a "methylsuccinylation" mark, potentially revealing new regulatory mechanisms or enzyme-substrate interactions relevant to drug discovery and basic biology.

Principle of the Method

The proposed method involves the synthesis of a cell-permeable ester of this compound containing a bioorthogonal handle, such as an alkyne. Once inside the cell, endogenous esterases would cleave the ester group, releasing the modified this compound analog. This analog could then be utilized by cellular enzymes to modify proteins. Labeled proteins can subsequently be detected and identified using click chemistry-based methods coupled with affinity purification and mass spectrometry.

Signaling and Metabolic Pathways

The Bacterial Ethylmalonyl-CoA Pathway

In bacteria like Rhodobacter sphaeroides, this compound is a crucial intermediate in the assimilation of acetyl-CoA. The pathway involves the conversion of acetyl-CoA and glyoxylate to malyl-CoA, which is then further metabolized. This compound is oxidized by this compound dehydrogenase.[2]

ethylmalonyl_coa_pathway acetyl_coa Acetyl-CoA ethylmalonyl_coa Ethylmalonyl-CoA acetyl_coa->ethylmalonyl_coa Ethylmalonyl-CoA pathway enzymes methylmalonyl_coa (2R)-Methylmalonyl-CoA ethylmalonyl_coa->methylmalonyl_coa s_methylsuccinyl_coa This compound methylmalonyl_coa->s_methylsuccinyl_coa Methylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-CoA s_methylsuccinyl_coa->mesaconyl_coa this compound dehydrogenase (MCD) glyoxylate Glyoxylate mesaconyl_coa->glyoxylate succinate Succinate mesaconyl_coa->succinate

Caption: The Ethylmalonyl-CoA pathway in bacteria.

Proposed Workflow for Metabolic Labeling

The following diagram outlines the proposed experimental workflow for identifying protein targets of this compound analogs in mammalian cells.

metabolic_labeling_workflow synthesis Synthesis of This compound-Alkyne Ester cell_culture Cell Culture and Labeling synthesis->cell_culture lysis Cell Lysis and Protein Extraction cell_culture->lysis click_reaction Click Chemistry Reaction (Biotin-Azide) lysis->click_reaction enrichment Streptavidin Affinity Purification click_reaction->enrichment digestion On-Bead Digestion enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis and Target Identification ms_analysis->data_analysis

Caption: Proposed workflow for metabolic labeling.

Experimental Protocols

Protocol 1: Synthesis of this compound-Alkyne Ethyl Ester

This protocol is a hypothetical adaptation based on the chemical synthesis of methylsuccinyl-CoA and methods for creating bioorthogonal probes.[5]

Materials:

  • (S)-Methylsuccinic acid

  • 4-pentynoic acid

  • Ethyl trifluoroacetate

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Coenzyme A trilithium salt

  • Triethylamine (B128534)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Synthesis of (S)-Methylsuccinic acid mono-4-pentynyl ester:

    • Dissolve (S)-Methylsuccinic acid in anhydrous DCM.

    • Add 1.1 equivalents of 4-pentynoic acid, 1.2 equivalents of DCC, and 0.1 equivalents of DMAP.

    • Stir the reaction at room temperature for 12 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Purify the product by silica gel chromatography.

  • Activation of the free carboxyl group:

    • Dissolve the purified mono-ester in anhydrous THF and cool to 0°C.

    • Add 1.1 equivalents of triethylamine and 1.1 equivalents of ethyl chloroformate.

    • Stir the reaction at 0°C for 1 hour to form the mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in 1 M aqueous sodium bicarbonate.

    • Slowly add the activated mono-ester solution to the Coenzyme A solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction for the disappearance of free thiols using Ellman's reagent.

  • Purification:

    • Purify the final product, this compound-Alkyne, by reverse-phase HPLC.

    • Lyophilize the pure fractions and store at -80°C.

Protocol 2: Metabolic Labeling of Mammalian Cells

Materials:

  • HEK293T or other suitable mammalian cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound-Alkyne probe

  • DMSO (for stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Cell scrapers

Procedure:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Metabolic Labeling:

    • Prepare a 100 mM stock solution of the this compound-Alkyne probe in DMSO.

    • When cells reach 70-80% confluency, replace the medium with fresh medium containing the probe at a final concentration of 100-500 µM. A vehicle-only control (DMSO) should be run in parallel.

    • Incubate the cells for 12-24 hours.

  • Cell Harvest:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatant using a BCA assay.

Protocol 3: Click Chemistry and Enrichment of Labeled Proteins

Materials:

  • Cell lysate containing labeled proteins

  • Azide-Biotin (e.g., PEG4-Azido-Biotin)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Streptavidin-agarose beads

Procedure:

  • Click Reaction:

    • To 1 mg of protein lysate, add the following components in order: 100 µM Azide-Biotin, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

    • Incubate the reaction for 1 hour at room temperature with gentle rotation.

  • Protein Precipitation:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

    • Wash the pellet with ice-cold methanol (B129727) and resuspend in a buffer containing 1% SDS.

  • Affinity Purification:

    • Equilibrate streptavidin-agarose beads with the resuspension buffer.

    • Incubate the protein solution with the streptavidin beads for 2 hours at room temperature.

    • Wash the beads extensively with buffers of decreasing SDS concentration and finally with a urea-containing buffer.

Protocol 4: On-Bead Digestion and Mass Spectrometry

Materials:

  • Streptavidin beads with bound proteins

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer

Procedure:

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 25 mM. Incubate in the dark for 20 minutes.

  • Tryptic Digestion:

    • Add trypsin (1:50 enzyme to estimated protein ratio) and incubate overnight at 37°C.

  • Peptide Elution and Desalting:

    • Collect the supernatant containing the digested peptides.

    • Desalt the peptides using a C18 StageTip.

  • LC-MS/MS Analysis:

    • Analyze the peptides by nano-LC-MS/MS on an Orbitrap mass spectrometer.

    • Acquire data in a data-dependent acquisition mode.

  • Data Analysis:

    • Search the raw data against a human protein database using a search engine like MaxQuant or Proteome Discoverer.

    • Identify proteins that are significantly enriched in the probe-treated samples compared to the vehicle controls.

Hypothetical Data Presentation

The following tables represent the kind of quantitative data that could be expected from a successful metabolic labeling experiment.

Table 1: In Vitro Enzyme Activity Assay

This table shows hypothetical kinetic data for this compound Dehydrogenase (MCD) with its native substrate and a potential competitor.

SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
This compound25156.0 x 10⁵
Succinyl-CoA>50000.075<1.5 x 10¹

Data is hypothetical and for illustrative purposes.

Table 2: Quantitative Proteomics Results

This table shows a list of hypothetical proteins identified as being significantly enriched in the this compound-Alkyne labeled sample compared to the DMSO control.

Protein IDGene NameProtein NameFold Enrichment (Probe/Control)p-value
P02768ALBSerum albumin15.21.2 x 10⁻⁵
P60709ACTBActin, cytoplasmic 112.53.4 x 10⁻⁵
P04075GAPDHGlyceraldehyde-3-phosphate dehydrogenase9.88.1 x 10⁻⁴
Q06830HSP90AA1Heat shock protein HSP 90-alpha7.52.5 x 10⁻³
P31946HSPA8Heat shock cognate 71 kDa protein6.35.0 x 10⁻³

Data is hypothetical and for illustrative purposes. Fold enrichment would be determined by label-free quantification or isotopic labeling methods (e.g., SILAC).

Conclusion and Future Directions

The protocols and framework presented here offer a roadmap for investigating the potential for protein "methylsuccinylation" in mammalian cells using a novel, bioorthogonal this compound analog. While this specific application is currently hypothetical, it is based on well-established principles of metabolic labeling and chemical biology. Successful implementation of these methods could uncover new types of protein modifications, identify novel enzyme activities, and provide new tools for probing cellular metabolism and its connection to protein function. Future work could involve the synthesis of different analogs, the application of these probes in various disease models, and the validation of identified protein targets.

References

Application Notes and Protocols for the Structural Analysis of (2S)-Methylsuccinyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-Methylsuccinyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation in various bacteria.[1][2] This pathway is of significant interest in metabolic engineering and for the development of novel antimicrobial agents. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of metabolites like this compound in solution.[3] This document provides detailed application notes and protocols for the structural analysis of this compound using one- and two-dimensional NMR techniques.

Predicted NMR Data for this compound

Table 1: Estimated 1H and 13C NMR Chemical Shifts for this compound. The chemical shifts for the Coenzyme A moiety are based on published data.[6] The chemical shifts for the methylsuccinyl moiety are estimated based on data for methylsuccinic acid[4][5] and typical shifts for thioesters.

Atom Numbering 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) Multiplicity J (Hz)
Methylsuccinyl Moiety
1'-~175--
2'~2.9 - 3.1~45m-
3'~2.6 - 2.8~35m-
4'-~180--
5'~1.2 - 1.3~18d~7
Coenzyme A Moiety
Adenine H28.18152.1s
Adenine H88.45155.8s
Ribose H1'6.0887.5d5.5
Ribose H2'4.7674.8t5.0
Ribose H3'4.4971.2t4.5
Ribose H4'4.1584.1q3.5
Ribose H5'4.1564.9m
Pantothenate H1''3.7441.5t6.5
Pantothenate H3''3.9275.6s
Pantothenate H5''3.3539.4t6.5
Pantothenate H6''2.3435.8t6.5
Cysteamine H8''3.2228.9t6.5
Cysteamine H9''2.8739.8t6.5
Pantothenate CH3 (2'')0.8022.1s
Pantothenate CH3 (2'')0.6722.1s

Note: Chemical shifts are referenced to DSS or a similar internal standard and can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra, especially for relatively unstable molecules like CoA esters.

  • Synthesis and Purification: this compound can be synthesized from (S)-methylsuccinic acid and coenzyme A.[9] Purification can be achieved using solid-phase extraction or HPLC.

  • Solvent: Dissolve the purified this compound in a deuterated solvent, typically D2O, to a final concentration of 1-10 mM. The choice of solvent is crucial as chemical shifts are solvent-dependent.[10]

  • pH Adjustment: Adjust the pH of the sample to a physiological range (e.g., pH 7.0-7.4) using dilute NaOD or DCl in D2O. pH can significantly affect the chemical shifts of ionizable groups.

  • Internal Standard: Add a known concentration of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid, sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for chemical shift referencing (0 ppm) and quantification.

  • NMR Tube: Transfer the final solution to a high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter.

NMR Data Acquisition

A suite of 1D and 2D NMR experiments should be performed for complete structural assignment.

  • 1D 1H NMR: This is the foundational experiment to identify all proton signals and their multiplicities.

  • 1D 13C NMR: This experiment identifies all carbon signals. Due to the low natural abundance of 13C, this may require a more concentrated sample or longer acquisition time.

  • 2D 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. This is crucial for tracing out the connectivity of the carbon skeleton.[11]

  • 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbons, providing unambiguous C-H bond information.[11]

  • 2D 1H-13C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for identifying quaternary carbons and piecing together different spin systems.[11]

Table 2: Recommended NMR Acquisition Parameters.

Experiment Pulse Sequence Key Parameters Purpose
1D 1Hzgprns: 64-256, d1: 2s, Water suppressionProton chemical shifts, multiplicity, and integration
1D 13Czgpg30ns: 1024-4096, d1: 2s, Proton decoupledCarbon chemical shifts
2D COSYcosygpqfns: 8-16, td(F1): 256-5121H-1H scalar couplings (2-3 bonds)
2D HSQChsqcedetgpns: 16-64, td(F1): 128-256Direct 1H-13C correlations (1 bond)
2D HMBChmbcgpndqfns: 32-128, td(F1): 256-512, Long-range J-coupling delayLong-range 1H-13C correlations (2-3 bonds)

Parameters are for a 600 MHz spectrometer and may need to be optimized based on sample concentration and instrument sensitivity.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis synthesis Synthesis of This compound purification Purification (HPLC/SPE) synthesis->purification dissolution Dissolution in D2O + Internal Standard purification->dissolution ph_adjustment pH Adjustment dissolution->ph_adjustment nmr_tube Transfer to NMR Tube ph_adjustment->nmr_tube nmr_1d 1D NMR (1H, 13C) nmr_tube->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Data Processing (Fourier Transform, Phasing) nmr_2d->processing assignment Spectral Assignment processing->assignment structure_elucidation Structure Elucidation assignment->structure_elucidation ethylmalonyl_coa_pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Acetoacetyl-CoA thiolase hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa This compound dehydrogenase methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase glyoxylate Glyoxylate + Propionyl-CoA methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase succinyl_coa Succinyl-CoA glyoxylate->succinyl_coa Multiple Steps

References

Application Notes and Protocols for Handling and Storage of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidance on the proper handling, storage, and stability assessment of (2S)-Methylsuccinyl-Coenzyme A ((2S)-Methylsuccinyl-CoA), a critical intermediate in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation. Due to its inherent instability, adherence to these protocols is crucial for obtaining accurate and reproducible experimental results.

Introduction

This compound is a thioester derivative of coenzyme A and a key metabolite in various biological pathways, notably the ethylmalonyl-CoA pathway. Its thioester bond is susceptible to hydrolysis, making it an "unusually unstable CoA ester"[1]. Proper handling and storage are therefore paramount to maintain its integrity for enzymatic assays and other research applications. These notes provide recommendations for storage, handling, and methods to assess its stability.

Handling and Storage Recommendations

To ensure the stability of this compound, the following conditions are recommended:

  • Long-term Storage: For long-term storage, this compound should be lyophilized and stored at -20°C or below[1]. In its lyophilized form, the compound is significantly more stable.

  • Working Solutions: For use in experiments, dissolve lyophilized this compound in an acidic aqueous buffer, such as dilute HCl, to a pH of 3.0[1]. The acidic environment significantly slows the rate of hydrolysis.

  • Short-term Storage of Solutions: If immediate use is not possible, store acidic stock solutions of this compound on ice and use them within a few hours. Avoid repeated freeze-thaw cycles.

  • Buffer Considerations: When preparing for enzymatic assays that require neutral or alkaline pH, introduce the acidic stock solution of this compound to the reaction buffer immediately before initiating the experiment to minimize the time the compound spends at a higher pH.

Stability of this compound

The stability of this compound is highly dependent on pH and temperature. The primary degradation pathway is the hydrolysis of the thioester bond, which releases free Coenzyme A (CoA-SH) and (2S)-methylsuccinic acid.

Quantitative Stability Data

The following table summarizes the known stability data for this compound. It is important to note that comprehensive data across a wide range of conditions is limited, and the information below is based on available literature.

ParameterConditionValueReference
Half-life (t½)50 mM potassium phosphate (B84403) buffer, pH 7.5, 25°C24 minutes[1]

Further research to quantify the stability of this compound at different pH values and temperatures is recommended for specific experimental needs.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed by monitoring the rate of its hydrolysis. This can be achieved by quantifying the appearance of the product, Coenzyme A (CoA-SH), or the disappearance of the parent compound. Two common methods are the DTNB (Ellman's) assay and ¹H-NMR spectroscopy.

Protocol 1: DTNB (Ellman's) Assay for Thioester Hydrolysis

This spectrophotometric assay quantifies the free sulfhydryl group of Coenzyme A released upon hydrolysis of this compound. 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be measured at 412 nm.

Materials:

  • This compound

  • DTNB (Ellman's Reagent)

  • Reaction Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)

  • Coenzyme A (for standard curve)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of DTNB (e.g., 4 mg/mL in the reaction buffer).

    • Prepare a series of Coenzyme A standards of known concentrations in the reaction buffer to generate a standard curve.

  • Reaction Setup:

    • Prepare a solution of this compound in the desired buffer and at the desired temperature to be tested.

    • At various time points, withdraw an aliquot of the this compound solution.

  • Measurement:

    • To each aliquot (and the CoA standards), add the DTNB solution.

    • Incubate at room temperature for 15 minutes to allow for the color reaction to complete.

    • Measure the absorbance at 412 nm.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance of the Coenzyme A standards against their concentrations.

    • Determine the concentration of free CoA-SH in your samples at each time point using the standard curve.

    • Plot the concentration of CoA-SH versus time to determine the initial rate of hydrolysis. The half-life can be calculated from the first-order rate constant.

Protocol 2: ¹H-NMR Spectroscopy for Monitoring Hydrolysis

¹H-NMR spectroscopy allows for the direct and non-invasive monitoring of the disappearance of this compound and the appearance of its hydrolysis products, (2S)-methylsuccinic acid and Coenzyme A.

Materials:

  • This compound

  • Deuterated buffer (e.g., phosphate buffer in D₂O) at the desired pD (equivalent to pH)

  • NMR spectrometer

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a solution of this compound of known concentration in the deuterated buffer directly in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H-NMR spectrum at time zero.

    • Continue to acquire spectra at regular time intervals to monitor the progress of the hydrolysis reaction. It is crucial to maintain a constant temperature throughout the experiment.

  • Data Analysis:

    • Identify the characteristic proton signals for this compound and its hydrolysis products. The following are expected chemical shifts (note: actual shifts may vary depending on the solvent and pD):

      • Coenzyme A (hydrolysis product): Look for characteristic signals of the pantothenate and adenosine (B11128) moieties.

      • (2S)-Methylsuccinic acid (hydrolysis product): Signals corresponding to the methyl and methylene (B1212753) protons.

      • This compound: The signals for the methyl and methylene protons adjacent to the thioester will be shifted compared to the free acid.

    • Integrate the area of a well-resolved peak corresponding to this compound and a peak corresponding to one of the hydrolysis products at each time point.

    • Plot the concentration of this compound (proportional to its peak integral) versus time.

    • Fit the data to a first-order decay model to determine the rate constant and the half-life of hydrolysis.

Signaling Pathways and Experimental Workflows

Ethylmalonyl-CoA Pathway

This compound is a key intermediate in the ethylmalonyl-CoA pathway, which is an alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds in some bacteria. The pathway involves the conversion of acetyl-CoA to glyoxylate and succinyl-CoA.

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa β-Ketothiolase hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Crotonase ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa This compound dehydrogenase methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa Mesaconyl-CoA hydratase methylmalyl_coa->acetyl_coa β-Methylmalyl-CoA lyase glyoxylate Glyoxylate methylmalyl_coa->glyoxylate β-Methylmalyl-CoA lyase malyl_coa (3S)-Malyl-CoA glyoxylate->malyl_coa succinyl_coa Succinyl-CoA malyl_coa->succinyl_coa

Caption: The Ethylmalonyl-CoA Pathway.

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for assessing the stability of this compound.

Stability_Workflow start Start: Prepare this compound solution in desired buffer incubation Incubate at controlled temperature start->incubation sampling Take aliquots at pre-defined time intervals incubation->sampling analysis Analyze aliquots sampling->analysis dtnb DTNB Assay: Measure absorbance at 412 nm analysis->dtnb Spectrophotometric Method nmr ¹H-NMR Spectroscopy: Acquire spectra analysis->nmr Spectroscopic Method data_processing Data Processing and Analysis dtnb->data_processing nmr->data_processing kinetics Determine rate constant (k) and half-life (t½) data_processing->kinetics end End: Stability Profile kinetics->end

Caption: Workflow for this compound Stability Assessment.

Conclusion

The inherent instability of this compound necessitates careful handling and storage to ensure the reliability of experimental outcomes. By following the recommended protocols for storage in a lyophilized state at low temperatures and dissolution in acidic buffers for immediate use, researchers can minimize degradation. The provided experimental protocols for stability assessment using the DTNB assay or ¹H-NMR spectroscopy offer robust methods for quantifying the stability of this compound under specific experimental conditions. These guidelines are intended to support the research community in generating high-quality, reproducible data in studies involving this important metabolic intermediate.

References

In Vitro Reconstitution of the Ethylmalonyl-CoA Pathway: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The ethylmalonyl-CoA (EMC) pathway is a central carbon assimilation pathway in many microorganisms, offering a unique alternative to the glyoxylate (B1226380) cycle for the conversion of acetyl-CoA to essential building blocks. Its intricate series of enzymatic reactions presents a compelling target for metabolic engineering and the development of novel therapeutics. This document provides detailed application notes and protocols for the in vitro reconstitution of the EMC pathway, designed to facilitate research into its mechanism, regulation, and potential biotechnological applications.

Introduction to the Ethylmalonyl-CoA Pathway

The EMC pathway is a vital metabolic route for organisms that lack a functional glyoxylate cycle, enabling them to grow on C2 compounds like acetate. It involves a sequence of nine core enzymatic steps that convert two molecules of acetyl-CoA into one molecule of glyoxylate and one molecule of succinyl-CoA. These products can then be channeled into central metabolism for the biosynthesis of carbohydrates, amino acids, and other essential cellular components. The key enzymes of the pathway are β-ketothiolase, acetoacetyl-CoA reductase, crotonase, crotonyl-CoA carboxylase/reductase, ethylmalonyl-CoA epimerase, ethylmalonyl-CoA mutase, methylsuccinyl-CoA dehydrogenase, mesaconyl-CoA hydratase, and malyl-CoA/β-methylmalyl-CoA lyase.

Data Presentation: Enzyme Properties

A comprehensive understanding of the individual enzymatic components is crucial for the successful reconstitution of the EMC pathway. The following tables summarize key quantitative data for the enzymes of this pathway, primarily from studies on Methylobacterium extorquens and Rhodobacter sphaeroides.

Table 1: Specific Activities of Ethylmalonyl-CoA Pathway Enzymes from Methylobacterium extorquens AM1. [1][2]

EnzymeAbbreviationSpecific Activity (nmol min⁻¹ mg⁻¹ protein)¹
Methanol-grown cells
β-KetothiolasePhaA250
Acetoacetyl-CoA ReductasePhaB1500
CrotonaseCroR8000
Crotonyl-CoA Carboxylase/ReductaseCcr150
Ethylmalonyl-CoA/Methylmalonyl-CoA EpimeraseEpi100
Ethylmalonyl-CoA MutaseEcm50
Methylsuccinyl-CoA DehydrogenaseMsd80
Mesaconyl-CoA HydrataseMcd120
Malyl-CoA/β-Methylmalyl-CoA LyaseMcl1200
Acetate-grown cells
β-KetothiolasePhaA400
Acetoacetyl-CoA ReductasePhaB1500
CrotonaseCroR8000
Crotonyl-CoA Carboxylase/ReductaseCcr30
Ethylmalonyl-CoA/Methylmalonyl-CoA EpimeraseEpi20
Ethylmalonyl-CoA MutaseEcm10
Methylsuccinyl-CoA DehydrogenaseMsd15
Mesaconyl-CoA HydrataseMcd25
Malyl-CoA/β-Methylmalonyl-CoA LyaseMcl140
Succinate-grown cells
β-KetothiolasePhaA500
Acetoacetyl-CoA ReductasePhaB1500
CrotonaseCroR8000
Crotonyl-CoA Carboxylase/ReductaseCcr20
Ethylmalonyl-CoA/Methylmalonyl-CoA EpimeraseEpi15
Ethylmalonyl-CoA MutaseEcm8
Methylsuccinyl-CoA DehydrogenaseMsd10
Mesaconyl-CoA HydrataseMcd20
Malyl-CoA/β-Methylmalonyl-CoA LyaseMcl130

¹Activities were measured in cell-free extracts.

Table 2: Kinetic Parameters of Key Ethylmalonyl-CoA Pathway Enzymes.

EnzymeOrganismSubstrateApparent Kₘ (mM)kcat (s⁻¹)
Crotonyl-CoA Carboxylase/ReductaseRhodobacter sphaeroidesCrotonyl-CoA0.4[3]104[4]
NADPH0.7[3]
NaHCO₃14[3]
(2S)-Methylsuccinyl-CoA DehydrogenaseParacoccus denitrificansThis compound--
Malyl-CoA/β-Methylmalyl-CoA LyaseChloroflexus aurantiacus(S)-Malyl-CoA0.01-
Acetyl-CoA0.36-
(2R,3S)-β-Methylmalyl-CoA0.089-
Propionyl-CoA1.2-
Glyoxylate2.0-

Experimental Protocols

Detailed methodologies for the purification of key enzymes and the in vitro reconstitution of the EMC pathway are provided below. These protocols are based on established methods and can be adapted for specific research needs.

Protocol 1: Purification of Recombinant Crotonyl-CoA Carboxylase/Reductase (Ccr) from Rhodobacter sphaeroides

This protocol describes the heterologous expression and purification of Ccr, a key enzyme of the EMC pathway.[3][5]

1. Expression:

  • The ccr gene from Rhodobacter sphaeroides is cloned into an appropriate expression vector (e.g., pET vector series) with a His-tag.

  • The plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein expression is induced by adding IPTG to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

2. Cell Lysis:

  • Cells are harvested by centrifugation.

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication or using a French press.

  • The lysate is clarified by centrifugation to remove cell debris.

3. Purification:

  • The clarified lysate is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

  • The His-tagged Ccr is eluted with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Fractions containing the purified protein are identified by SDS-PAGE.

  • For higher purity, a further purification step such as gel filtration chromatography can be performed.

Protocol 2: Purification of Methylmalonyl-CoA Epimerase from Propionibacterium shermanii

This protocol outlines the purification of methylmalonyl-CoA epimerase, which can be adapted for the recombinant version from other organisms.[6][7]

1. Cell Growth and Extract Preparation:

  • Propionibacterium shermanii is grown under appropriate conditions.

  • Cells are harvested and washed.

  • A cell-free extract is prepared by sonication or other lysis methods in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).

2. Purification Steps:

  • Ammonium (B1175870) Sulfate (B86663) Precipitation: The cell-free extract is subjected to fractional ammonium sulfate precipitation to enrich for the epimerase.

  • Ion-Exchange Chromatography: The protein fraction is dialyzed and loaded onto a DEAE-cellulose or other anion-exchange column. The protein is eluted with a salt gradient.

  • Gel Filtration Chromatography: Fractions containing epimerase activity are pooled, concentrated, and further purified by size-exclusion chromatography.

  • Affinity Chromatography: If a tagged version of the enzyme is expressed, affinity chromatography can be used for a more streamlined purification.

Protocol 3: In Vitro Reconstitution of the Ethylmalonyl-CoA Pathway

This protocol provides a framework for the complete in vitro reconstitution of the EMC pathway. The precise concentrations of enzymes and substrates may require optimization.

1. Reagents and Buffers:

  • Purified enzymes of the EMC pathway (β-ketothiolase, acetoacetyl-CoA reductase, crotonase, Ccr, ethylmalonyl-CoA epimerase, ethylmalonyl-CoA mutase, methylsuccinyl-CoA dehydrogenase, mesaconyl-CoA hydratase, and malyl-CoA/β-methylmalyl-CoA lyase).

  • Substrates: Acetyl-CoA, NADPH, ATP, bicarbonate (or CO₂).

  • Cofactors: Coenzyme A, Mg²⁺, Adenosylcobalamin (for ethylmalonyl-CoA mutase).

  • Reaction Buffer: e.g., 100 mM Tris-HCl pH 7.5-8.0, containing MgCl₂, DTT.

2. Reaction Setup:

  • A master mix is prepared containing the reaction buffer, cofactors, and substrates (except for the initiating substrate, acetyl-CoA).

  • The purified enzymes are added to the master mix. The optimal stoichiometry of the enzymes should be determined empirically, but can be guided by their specific activities.

  • The reaction mixture is pre-incubated at the desired temperature (e.g., 30°C or 37°C) for a few minutes to allow the enzymes to equilibrate.

  • The reaction is initiated by the addition of acetyl-CoA.

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by measuring the consumption of substrates (e.g., NADPH at 340 nm) or the formation of products.

  • Aliquots of the reaction mixture can be taken at different time points and quenched (e.g., with acid).

  • The products (glyoxylate and succinyl-CoA) and intermediates can be analyzed and quantified by methods such as HPLC, LC-MS, or enzymatic assays.

Mandatory Visualizations

Diagram 1: The Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway acetyl_coa 2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa phaA β-Ketothiolase (PhaA) hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa phaB Acetoacetyl-CoA Reductase (PhaB) crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa croR Crotonase (CroR) ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa ccr Crotonyl-CoA Carboxylase/Reductase (Ccr) methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa ecm Ethylmalonyl-CoA Mutase (Ecm) mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa msd Methylsuccinyl-CoA Dehydrogenase (Msd) methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa mcd Mesaconyl-CoA Hydratase (Mcd) glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa mcl1 Malyl-CoA/ β-Methylmalyl-CoA Lyase (Mcl1) methylmalonyl_coa_s (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa_s pcc Propionyl-CoA Carboxylase (Pcc) methylmalonyl_coa_r (R)-Methylmalonyl-CoA methylmalonyl_coa_s->methylmalonyl_coa_r epi Ethylmalonyl-CoA Epimerase (Epi) succinyl_coa Succinyl-CoA methylmalonyl_coa_r->succinyl_coa mcm Methylmalonyl-CoA Mutase (Mcm) co2_in1 CO₂ co2_in1->ccr nadph_in1 NADPH nadph_in1->ccr nadp_out1 NADP⁺ co2_in2 CO₂ co2_in2->pcc atp_in ATP atp_in->pcc adp_pi_out ADP + Pi ccr->nadp_out1 pcc->adp_pi_out

Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.

Diagram 2: Experimental Workflow for In Vitro Reconstitution

In_Vitro_Reconstitution_Workflow start Start: Gene Cloning & Expression purification Enzyme Purification (e.g., Affinity Chromatography) start->purification characterization Enzyme Characterization (Activity Assays, SDS-PAGE) purification->characterization reconstitution In Vitro Pathway Reconstitution (Combine Enzymes, Substrates, Cofactors) characterization->reconstitution monitoring Reaction Monitoring (e.g., Spectrophotometry, HPLC, LC-MS) reconstitution->monitoring analysis Data Analysis (Kinetics, Product Yield) monitoring->analysis end End: Pathway Characterized analysis->end

Caption: Workflow for the in vitro reconstitution and analysis of the EMC pathway.

By following these protocols and utilizing the provided data, researchers can effectively reconstitute the ethylmalonyl-CoA pathway in vitro. This will enable detailed studies of its enzymatic mechanisms, regulation, and potential for exploitation in various biotechnological and pharmaceutical applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of (2S)-Methylsuccinyl-CoA synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during chemical and enzymatic synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main approaches for the synthesis of this compound: chemical synthesis and enzymatic synthesis. The chemical method often involves the formation of a mixed anhydride (B1165640) of (2S)-methylsuccinic acid, which then reacts with Coenzyme A. The enzymatic approach typically utilizes enzymes from the ethylmalonyl-CoA pathway, such as ethylmalonyl-CoA mutase, to convert a precursor like ethylmalonyl-CoA into this compound.

Q2: My this compound sample degrades quickly. How can I improve its stability?

A2: this compound is known to be an unstable ester with a half-life of approximately 24 minutes under certain conditions.[1] To enhance stability, it is crucial to handle the purified compound at low temperatures (-20°C for storage) and in an acidic solution (e.g., dissolved in aqueous HCl at pH 3).[1] Lyophilization of the purified product is also a recommended step for long-term storage.

Q3: What analytical methods are suitable for monitoring the synthesis and purity of this compound?

A3: The synthesis and purity of this compound can be effectively monitored using liquid chromatography-mass spectrometry (LC-MS).[1] Spectrophotometric methods can also be used to determine the concentration of the purified product by measuring its absorbance at 260 nm.[1]

Troubleshooting Guides

Chemical Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Incomplete activation of (2S)-methylsuccinic acid.Ensure the use of fresh and dry reagents, particularly the activating agent (e.g., ethylchloroformate) and the solvent (e.g., dry THF). Perform the activation step at a low temperature (e.g., in an ice bath) to prevent side reactions.
Degradation of the mixed anhydride intermediate.Use the mixed anhydride for the reaction with Coenzyme A immediately after its formation. Avoid prolonged reaction times at elevated temperatures.
Hydrolysis of the final product during workup.Maintain a low temperature and acidic conditions during the purification steps to minimize hydrolysis of the thioester bond.
Presence of Multiple Products in LC-MS Analysis Side reactions during the mixed anhydride formation.The formation of symmetrical anhydrides or reaction of the activating agent at the wrong carboxyl group can occur. Optimize the stoichiometry of the reactants and the reaction temperature.
Contamination with unreacted Coenzyme A.Monitor the reaction for the disappearance of free thiols using Ellman's reagent. If necessary, increase the amount of the activated methylsuccinate.[1]
Formation of (3S)-methylsuccinyl-CoA isomer.The chemical synthesis may produce a mixture of (2S) and (3S) isomers. The ratio of these isomers should be determined, and if necessary, a purification method that separates them should be employed.[1]
Enzymatic Synthesis
Issue Potential Cause Troubleshooting Steps
Low or No Yield of this compound Inactive ethylmalonyl-CoA mutase.Confirm the activity of the enzyme using a standard assay. Ensure that the necessary cofactor, adenosylcobalamin (a derivative of vitamin B12), is present in the reaction mixture.
Sub-optimal reaction conditions.Optimize the pH, temperature, and buffer components of the reaction mixture. A common condition is 50 mM Tris-HCl at pH 7.8 and 30°C.[1]
Inhibition of ethylmalonyl-CoA mutase.The accumulation of substrate (ethylmalonyl-CoA) or product can inhibit the enzyme. Consider a fed-batch approach for the substrate or in-situ consumption of the product if it's part of a larger pathway.
Accumulation of Precursor (Ethylmalonyl-CoA) Insufficient enzyme concentration or activity.Increase the concentration of ethylmalonyl-CoA mutase in the reaction. Verify the specific activity of your enzyme preparation.
Presence of enzyme inhibitors in the reaction mixture.Purify the substrate and other reaction components to remove any potential inhibitors.
Formation of (2R)-methylsuccinyl-CoA Use of a non-stereospecific mutase.Some mutases may produce a mixture of stereoisomers. It is important to use an enzyme known to specifically produce the (2S) isomer if stereopurity is critical.[2]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Parameter Chemical Synthesis (Mixed Anhydride Method) Enzymatic Synthesis (using Ethylmalonyl-CoA Mutase)
Starting Materials (2S)-Methylsuccinic acid, Coenzyme A, Ethylchloroformate, Triethylamine (B128534)Ethylmalonyl-CoA, Ethylmalonyl-CoA mutase, Adenosylcobalamin
Reaction Conditions Low temperature (ice bath), anhydrous organic solvent (THF), followed by aqueous reaction.Aqueous buffer (e.g., 50 mM Tris-HCl, pH 7.8), 30°C.[1]
Stereospecificity May produce a mixture of (2S) and (3S) isomers.[1]Generally high, producing the (2S) isomer.
Yield Can be moderate to high, though specific quantitative data for this exact synthesis is not readily available. A similar synthesis using CDI reported a 40% yield.Often performed in situ for immediate use in subsequent reactions; preparative scale yields are not well-documented in the literature.
Key Advantages Scalable, does not require enzyme production and purification.High stereospecificity, milder reaction conditions.
Key Disadvantages Potential for side reactions and isomer formation, use of organic solvents.Requires purified active enzyme and cofactors, potential for enzyme inhibition.

Experimental Protocols

Chemical Synthesis of this compound

This protocol is adapted from a method used for the synthesis of methylsuccinyl-CoA.[1]

  • Activation of (2S)-Methylsuccinic Acid:

    • Dissolve 101 mg of (S)-methylsuccinic acid and 88 µL of triethylamine in 2 mL of dry tetrahydrofuran (B95107) (THF).

    • Cool the solution in an ice bath.

    • Slowly add 61 µL of ethylchloroformate to the reaction mixture with vigorous stirring.

    • Continue stirring in the ice bath for 1 hour.

  • Reaction with Coenzyme A:

    • Dissolve 100 mg of Coenzyme A in 5 mL of 1 M aqueous sodium bicarbonate (NaHCO₃).

    • Add the Coenzyme A solution to the mixed anhydride reaction mixture.

    • Monitor the reaction by taking a small aliquot and testing for the presence of free thiols using Ellman's reagent. The reaction is complete when no free thiols are detected (typically after about 1 hour).

  • Purification:

    • The crude product can be purified using solid-phase extraction or preparative HPLC.

    • Lyophilize the fractions containing the product.

    • Store the lyophilized powder at -20°C.

    • For use, dissolve the powder in an acidic solution (e.g., aqueous HCl, pH 3) to improve stability.

Enzymatic Synthesis of this compound (in situ)

This protocol describes the in situ generation of this compound for use in subsequent enzymatic assays.[1]

  • Reaction Setup:

    • Prepare a reaction mixture in a suitable buffer, for example, 50 mM Tris-HCl, pH 7.8.

    • Add the substrate, ethylmalonyl-CoA, to a final concentration of 100 µM.

    • Add the enzyme, ethylmalonyl-CoA mutase (Ecm), to a final concentration of 0.5 µM.

    • Ensure the presence of the cofactor adenosylcobalamin at an appropriate concentration.

  • Incubation:

    • Incubate the reaction mixture at 30°C.

    • The conversion of ethylmalonyl-CoA to this compound will proceed. The product can then be used directly in the reaction vessel for the next enzymatic step.

  • Monitoring (Optional):

    • To monitor the progress of the reaction, samples can be taken at different time points (e.g., 30 seconds, 5 minutes, 20 minutes).

    • Quench the reaction in the samples (e.g., with formic acid).

    • Analyze the samples by LC-MS to determine the concentrations of the substrate and product.

Visualizations

signaling_pathway acetyl_coa Acetyl-CoA ethylmalonyl_coa Ethylmalonyl-CoA acetyl_coa->ethylmalonyl_coa Multiple Steps (Ethylmalonyl-CoA Pathway) ecm Ethylmalonyl-CoA Mutase ethylmalonyl_coa->ecm methylsuccinyl_coa This compound mcd This compound Dehydrogenase methylsuccinyl_coa->mcd mesaconyl_coa Mesaconyl-CoA ecm->methylsuccinyl_coa mcd->mesaconyl_coa

Caption: Enzymatic synthesis of this compound via the Ethylmalonyl-CoA pathway.

experimental_workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis (in situ) start_chem Start: (2S)-Methylsuccinic Acid + CoA activation Activation with Ethylchloroformate start_chem->activation reaction_coa Reaction with Coenzyme A activation->reaction_coa purification_chem Purification (HPLC / SPE) reaction_coa->purification_chem end_chem Product: this compound purification_chem->end_chem start_enz Start: Ethylmalonyl-CoA reaction_enz Incubation with Ethylmalonyl-CoA Mutase start_enz->reaction_enz end_enz Product for Immediate Use: This compound reaction_enz->end_enz

Caption: Experimental workflows for chemical and enzymatic synthesis of this compound.

troubleshooting_yield start Low Yield of This compound synthesis_method Which Synthesis Method? start->synthesis_method chemical_branch Chemical synthesis_method->chemical_branch enzymatic_branch Enzymatic synthesis_method->enzymatic_branch check_reagents Are reagents fresh and anhydrous? chemical_branch->check_reagents reagent_yes Yes check_reagents->reagent_yes reagent_no No check_reagents->reagent_no check_temp Was activation performed at low temperature? reagent_yes->check_temp replace_reagents Replace reagents and ensure anhydrous conditions. reagent_no->replace_reagents temp_yes Yes check_temp->temp_yes temp_no No check_temp->temp_no check_workup Was workup performed under acidic conditions? temp_yes->check_workup optimize_temp Perform activation in an ice bath. temp_no->optimize_temp workup_yes Yes check_workup->workup_yes workup_no No check_workup->workup_no acidify_workup Acidify during purification to prevent hydrolysis. workup_no->acidify_workup check_enzyme Is the enzyme active? enzymatic_branch->check_enzyme enzyme_yes Yes check_enzyme->enzyme_yes enzyme_no No check_enzyme->enzyme_no check_cofactor Is the cofactor (adenosylcobalamin) present? enzyme_yes->check_cofactor new_enzyme Use a fresh batch of purified, active enzyme. enzyme_no->new_enzyme cofactor_yes Yes check_cofactor->cofactor_yes cofactor_no No check_cofactor->cofactor_no check_conditions Are reaction conditions (pH, temp) optimal? cofactor_yes->check_conditions add_cofactor Add the required cofactor to the reaction. cofactor_no->add_cofactor conditions_yes Yes check_conditions->conditions_yes conditions_no No check_conditions->conditions_no optimize_conditions Adjust pH and temperature to optimal values. conditions_no->optimize_conditions

References

troubleshooting low activity of (2S)-methylsuccinyl-CoA dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving (2S)-methylsuccinyl-CoA dehydrogenase (MCD).

Frequently Asked Questions (FAQs)

Q1: What is the function of this compound dehydrogenase (MCD)?

A1: this compound dehydrogenase is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in the ethylmalonyl-CoA pathway for acetate (B1210297) assimilation in various bacteria.[1][2] It catalyzes the oxidation of this compound to mesaconyl-CoA.[1][2]

Q2: What is the reaction catalyzed by MCD?

A2: The reaction catalyzed by MCD is the conversion of this compound to mesaconyl-CoA, which involves the formation of a double bond between the alpha and beta carbons of the substrate. This oxidation is coupled with the reduction of an electron acceptor, typically an electron transfer flavoprotein (ETF).[3][4]

Q3: What is the structure of MCD?

A3: MCD is a homodimeric protein, with each subunit having a molecular weight of approximately 60 kDa.[5] It belongs to the acyl-CoA dehydrogenase superfamily and contains a non-covalently bound FAD cofactor in each active site.[1][2]

Q4: Is MCD highly specific for its substrate?

A4: Yes, MCD exhibits high substrate specificity for this compound.[2] It shows very low activity with its close structural analog, succinyl-CoA, and no detectable activity with other acyl-CoAs like butyryl-CoA or isobutyryl-CoA.[1]

Troubleshooting Guide for Low Enzyme Activity

Low activity of this compound dehydrogenase can arise from various factors, from the quality of the enzyme preparation to the assay conditions. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Sub-optimal Enzyme Preparation and Handling

Question: My purified MCD shows very low or no activity. What could be the problem with my enzyme?

Answer: Issues with the enzyme preparation are a common cause of low activity. Consider the following possibilities:

  • Incorrect Protein Folding or FAD Incorporation: As a flavoprotein, MCD requires the proper incorporation of its FAD cofactor for activity. Ensure that the expression and purification conditions promote correct folding and cofactor binding. For recombinant expression in E. coli, supplementing the growth media with riboflavin (B1680620) may enhance the yield of active, flavin-loaded enzyme.

  • Enzyme Instability and Degradation: MCD, like many enzymes, can be sensitive to temperature, pH, and storage conditions. Avoid repeated freeze-thaw cycles. It is recommended to store the purified enzyme in small aliquots at -80°C in a buffer containing a cryoprotectant like glycerol.

  • Presence of Proteases: Contamination with proteases during purification can lead to enzyme degradation. The addition of protease inhibitors to your lysis buffer is highly recommended.

  • Inaccurate Protein Concentration: An overestimation of the active enzyme concentration will lead to an underestimation of its specific activity. Verify your protein concentration using a reliable method such as a Bradford or BCA assay, and confirm the purity of your preparation using SDS-PAGE.

Problem 2: Inappropriate Assay Conditions

Question: I have a pure and stable preparation of MCD, but the activity in my assay is still low. What could be wrong with my assay setup?

Answer: The conditions of your activity assay are critical for optimal enzyme performance. Please review the following parameters:

  • pH: The pH of the reaction buffer significantly influences enzyme activity. While the optimal pH for MCD has not been extensively characterized, a pH range of 7.5 to 8.5 is generally suitable for acyl-CoA dehydrogenases.[6] Most reported assays for MCD are performed at a pH of 7.8.

  • Temperature: Enzyme activity is temperature-dependent. Assays for MCD are typically conducted at temperatures between 25°C and 37°C.[3] Extreme temperatures can lead to denaturation and loss of activity.

  • Substrate Concentration: The concentration of this compound should be optimized. For accurate kinetic measurements, it is recommended to use substrate concentrations around the Michaelis constant (Km). For routine activity checks, a saturating concentration (typically 5-10 times the Km) is advisable. Note that this compound can be unstable, with a reported half-life of 24 minutes, which could affect your results in prolonged assays.[3]

  • Electron Acceptor: MCD requires an electron acceptor to regenerate the oxidized FAD cofactor for the next catalytic cycle. The natural electron acceptor is an electron transfer flavoprotein (ETF).[4] If you are not using a coupled assay with ETF, you may be measuring only a single turnover of the enzyme. Artificial electron acceptors like ferricenium hexafluorophosphate (B91526) can also be used.

Problem 3: Presence of Inhibitors

Question: Could there be something in my reaction mixture that is inhibiting the enzyme?

Answer: Yes, the presence of inhibitors can significantly reduce enzyme activity. Consider these potential sources of inhibition:

  • Product Inhibition: The product of the reaction, mesaconyl-CoA, may act as a competitive inhibitor, binding to the active site and preventing the substrate from binding. This is a common form of feedback regulation in metabolic pathways.

  • Substrate Analogs: If your substrate preparation is not pure and contains structurally similar molecules, these could act as competitive inhibitors.

  • Contaminants from Buffers or Reagents: Ensure that all your reagents are of high purity and that your buffers do not contain any metal chelators (if the enzyme requires metal ions, though this is not typical for this class) or other known enzyme inhibitors.

  • Metabolites: Certain cellular metabolites can inhibit acyl-CoA dehydrogenases. For instance, methylenecyclopropylacetyl-CoA, a metabolite of hypoglycin (B18308), is known to inhibit several acyl-CoA dehydrogenases.[7] While not specific to MCD, this highlights the potential for inhibition by various metabolites.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound dehydrogenase from Rhodobacter sphaeroides (wild-type) and its variants.

Table 1: Kinetic Parameters of Wild-Type and Mutant R. sphaeroides MCD

Enzyme VariantSubstratekcat (s-1)Km (µM)kcat/Km (s-1M-1)
Wild-Type This compound15.4 ± 0.513.9 ± 1.51,110,000
succinyl-CoA0.08 ± 0.01480 ± 100170
A282V Mutant This compound7.9 ± 0.314.5 ± 1.8540,000
succinyl-CoA0.11 ± 0.01240 ± 50460

Data adapted from a study on the structural basis of substrate specificity.[1]

Table 2: Recommended Assay Conditions

ParameterRecommended Value/RangeNotes
pH 7.5 - 8.5Optimal activity for many acyl-CoA dehydrogenases falls within this range.[6]
Temperature 25°C - 37°CStandard temperatures for enzymatic assays.[3]
Enzyme Concentration 0.05 - 0.1 µMA starting point for LC-MS based assays; may need optimization.[3]
Substrate Concentration 100 - 250 µMShould be at or above the Km.[3]
ETF Concentration 50 - 55 µMRequired for continuous enzyme activity.[3]

Experimental Protocols

Detailed Methodology for a Standard Activity Assay (LC-MS Based)

This protocol is adapted from published methods for measuring MCD activity.[3]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer of 50 mM Tris-HCl, pH 7.8.

    • To a final volume of 200 µL, add the following components in order:

      • Reaction buffer

      • 55 µM Electron Transfer Flavoprotein (ETF)

      • 100 µM this compound

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding 0.1 µM of purified this compound dehydrogenase.

    • Incubate the reaction mixture at 30°C.

  • Reaction Quenching and Sample Preparation:

    • At various time points (e.g., 0, 1, 2, 5, 10 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding an equal volume of a cold solvent, such as methanol (B129727) or acetonitrile, containing an internal standard.

  • LC-MS Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by liquid chromatography-mass spectrometry (LC-MS) to quantify the formation of the product, mesaconyl-CoA.

Visualizations

Signaling Pathway: The Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway AcetylCoA Acetyl-CoA EthylmalonylCoA Ethylmalonyl-CoA AcetylCoA->EthylmalonylCoA Crotonyl-CoA carboxylase/reductase MethylmalonylCoA (2R)-Methylmalonyl-CoA EthylmalonylCoA->MethylmalonylCoA Ethylmalonyl-CoA mutase MethylsuccinylCoA This compound MethylmalonylCoA->MethylsuccinylCoA Methylmalonyl-CoA epimerase MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA this compound Dehydrogenase (MCD) Glyoxylate_Succinate Glyoxylate + Succinate MesaconylCoA->Glyoxylate_Succinate Mesaconyl-CoA hydratase, propionyl-CoA synthase

Caption: The central role of this compound dehydrogenase in the ethylmalonyl-CoA pathway.

Experimental Workflow: Troubleshooting Low Enzyme Activity

Troubleshooting_Workflow Start Low MCD Activity Observed CheckEnzyme Step 1: Verify Enzyme Integrity - Purity (SDS-PAGE) - Concentration (Bradford/BCA) - Storage Conditions Start->CheckEnzyme EnzymeOK Enzyme OK? CheckEnzyme->EnzymeOK CheckAssay Step 2: Optimize Assay Conditions - pH (7.5-8.5) - Temperature (25-37°C) - Substrate & ETF Concentration EnzymeOK->CheckAssay Yes RePurify Re-purify Enzyme or Obtain New Batch EnzymeOK->RePurify No AssayOK Activity Improved? CheckAssay->AssayOK CheckInhibitors Step 3: Investigate Potential Inhibitors - Product Inhibition - Contaminants in Reagents AssayOK->CheckInhibitors No Resolved Problem Resolved AssayOK->Resolved Yes InhibitorFound Inhibitor Identified? CheckInhibitors->InhibitorFound ConsultLit Consult Literature for Further Optimization InhibitorFound->ConsultLit No RemoveInhibitor Remove Inhibitor or Use Purified Reagents InhibitorFound->RemoveInhibitor Yes RePurify->CheckEnzyme RemoveInhibitor->Resolved

Caption: A logical workflow for troubleshooting low activity of this compound dehydrogenase.

Logical Relationship: Factors Affecting MCD Activity

Factors_Affecting_Activity MCD_Activity MCD Activity Enzyme Enzyme Properties MCD_Activity->Enzyme Assay Assay Conditions MCD_Activity->Assay Inhibitors Inhibitors MCD_Activity->Inhibitors Purity Purity Enzyme->Purity Concentration Concentration Enzyme->Concentration Stability Stability (Storage) Enzyme->Stability Folding Folding & FAD Enzyme->Folding pH pH Assay->pH Temperature Temperature Assay->Temperature Substrate_Conc [Substrate] Assay->Substrate_Conc ETF_Conc [ETF] Assay->ETF_Conc Product_Inhibition Product (Mesaconyl-CoA) Inhibitors->Product_Inhibition Contaminants Reagent Contaminants Inhibitors->Contaminants

Caption: Key factors influencing the measured activity of this compound dehydrogenase.

References

Technical Support Center: Analysis of (2S)-Methylsuccinyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of (2S)-Methylsuccinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and analysis of this metabolite in biological samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway of this compound in biological systems?

A1: this compound is a key intermediate in the ethylmalonyl-CoA pathway, which is utilized by some bacteria for the assimilation of acetyl-CoA.[1][2][3][4] The primary degradation step in this pathway is the oxidation of this compound to mesaconyl-(C1)-CoA. This reaction is catalyzed by the flavin adenine (B156593) dinucleotide (FAD)-containing enzyme this compound dehydrogenase.[4]

Q2: What are the main challenges in the analysis of this compound and other short-chain acyl-CoAs?

A2: The analysis of short-chain acyl-CoAs like this compound presents several challenges. These molecules are present in low abundance in tissues and are inherently unstable in aqueous solutions.[5][6] Their analysis by liquid chromatography-mass spectrometry (LC-MS) can be hampered by poor chromatographic peak shape and retention for these relatively hydrophilic species.[7] Sample preparation is also critical to ensure high recovery and prevent degradation.[5]

Q3: What is the recommended method for quantifying this compound in biological samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and specific method for the quantification of acyl-CoAs, including this compound.[6][7] This technique allows for the separation of different acyl-CoA species and their accurate measurement. Reversed-phase liquid chromatography is commonly employed for separation.[7]

Troubleshooting Guides

Sample Preparation Issues

Q4: I am experiencing low recovery of this compound from my tissue/cell samples. What could be the cause and how can I improve it?

A4: Low recovery of short-chain acyl-CoAs is a common issue. Here are some potential causes and solutions:

  • Inefficient Cell Lysis/Homogenization: Ensure complete disruption of cells or tissues to release the metabolites. Homogenization in a glass homogenizer with a suitable buffer (e.g., KH2PO4 buffer, pH 4.9) is recommended for tissues.[8] For cultured cells, scraping in ice-cold PBS followed by resuspension in an acidic solution (e.g., water with 0.6% formic acid) can be effective.[9]

  • Degradation During Extraction: Acyl-CoAs are unstable. Perform all extraction steps on ice and use pre-chilled solvents.[9][10] Rapidly quenching metabolic activity is crucial.

  • Improper Solvent Selection: The choice of extraction solvent is critical. A common approach involves homogenization in a buffer followed by the addition of organic solvents like 2-propanol and acetonitrile (B52724).[8][10]

  • Suboptimal Phase Separation: If using a liquid-liquid extraction, ensure complete separation of the aqueous and organic phases. Acyl-CoAs are typically harvested in the methanolic aqueous phase.[10]

LC-MS/MS Analysis Issues

Q5: I am observing poor peak shape and retention for this compound in my LC-MS/MS analysis. How can I improve the chromatography?

A5: Poor chromatography for short-chain acyl-CoAs is often due to their polar nature.[7] Consider the following adjustments:

  • Mobile Phase Optimization: The pH of the mobile phase can significantly impact peak shape. Slightly acidic conditions are often beneficial for short-chain acyl-CoAs.[11] A common mobile phase consists of water with an ammonium (B1175870) acetate (B1210297) buffer and a methanol (B129727) or acetonitrile gradient.[12]

  • Column Choice: A C18 reversed-phase column is commonly used.[12] However, for highly polar short-chain acyl-CoAs, alternative column chemistries could be explored.

  • Sample Reconstitution Solvent: The solvent used to reconstitute the dried extract is critical for stability and chromatographic performance. A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common choice.[5] Using glass instead of plastic sample vials can also decrease signal loss.[13][14]

Q6: My this compound signal is unstable in the autosampler. What can I do to improve its stability?

A6: Acyl-CoA stability in the autosampler is a known issue. Here are some recommendations:

  • Control Autosampler Temperature: Keep the autosampler at a low temperature, typically 4°C, to minimize degradation.[12]

  • Optimize Reconstitution Solvent: The composition of the reconstitution solvent can affect stability. A study on acyl-CoA stability found that a solution of 50% methanol in 50 mM ammonium acetate at pH 6.8 provided good stability over 48 hours at 4°C.[11][12]

  • Limit Time in Autosampler: Analyze samples as soon as possible after they are reconstituted.[12]

Quantitative Data

The following table summarizes the concentrations of various short-chain acyl-CoAs in different biological samples as reported in the literature. These values can serve as a reference for expected concentrations in your experiments.

Acyl-CoA SpeciesCell Line/TissueConcentration (pmol/10^6 cells or pmol/mg tissue)Reference
Acetyl-CoAHepG2 cells10.644[15]
Propionyl-CoAHepG2 cells3.532[15]
Succinyl-CoAHepG2 cells25.467[15]
Butyryl-CoAHepG2 cells1.013[15]
Crotonoyl-CoAHepG2 cells0.032[15]
Acetyl-CoAMouse Heart~5.77 pmol/mg[15]
Propionyl-CoAMouse Heart~0.476 pmol/mg[15]

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs from Cultured Cells

This protocol is adapted from established methods for the extraction of acyl-CoAs from mammalian cell lines.[5][9]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold deionized water containing 0.6% formic acid

  • Acetonitrile

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

Procedure:

  • Cell Harvesting:

    • For adherent cells, aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Add 3 mL of ice-cold PBS and scrape the cells. Transfer the cell suspension to a 15 mL polypropylene (B1209903) centrifuge tube.

  • Cell Pelleting: Centrifuge the cell suspension at 1,000 rpm for 5 minutes at 4°C.

  • Metabolite Extraction:

    • Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. Resuspend the pellet.

    • Add 270 µL of acetonitrile and vortex or sonicate to ensure homogeneity.

  • Protein Precipitation: Centrifuge the mixture at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Sample Storage: Store the extracts at -80°C until analysis.

  • Sample Reconstitution: Prior to LC-MS analysis, evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent, such as 50% methanol in 50 mM ammonium acetate (pH 7).[5]

Protocol 2: Extraction of Short-Chain Acyl-CoAs from Tissues

This protocol is a generalized procedure based on methods for acyl-CoA extraction from tissue samples.[8][10]

Materials:

  • KH2PO4 buffer (100 mM, pH 4.9)

  • 2-propanol

  • Acetonitrile

  • Saturated ammonium sulfate (B86663) solution

  • Glass homogenizer

  • Centrifuge

Procedure:

  • Tissue Homogenization:

    • Quickly excise and weigh the tissue sample (less than 100 mg).

    • Homogenize the frozen, powdered tissue in 2 mL of 100 mM KH2PO4 buffer.[10]

  • Solvent Addition:

    • Add 2.0 mL of 2-propanol and homogenize again.[10]

    • Add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[10]

  • Extraction: Vortex the mixture for 5 minutes.

  • Phase Separation: Centrifuge at 1,900 g for 5 minutes.

  • Supernatant Collection: The upper phase contains the acyl-CoAs. Carefully remove it and dilute with 10 mL of 100 mM KH2PO4 (pH 4.9).[10]

  • Solid-Phase Extraction (Optional but Recommended): Use an oligonucleotide purification column or a similar solid-phase extraction cartridge to purify and concentrate the acyl-CoAs.

  • Sample Preparation for LC-MS: Elute the acyl-CoAs from the purification column, concentrate the eluent, and reconstitute in an appropriate solvent for LC-MS analysis.

Visualizations

Experimental_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analysis Sample_Collection 1. Sample Collection (Cells/Tissues) Quenching 2. Metabolic Quenching (e.g., Liquid Nitrogen) Sample_Collection->Quenching Extraction 3. Extraction of Acyl-CoAs Quenching->Extraction Purification 4. Purification (SPE) Extraction->Purification LC_MS 5. LC-MS/MS Analysis Purification->LC_MS Data_Processing 6. Data Processing LC_MS->Data_Processing Quantification 7. Quantification Data_Processing->Quantification Troubleshooting_Logic Problem Low Signal or No Peak for this compound Check_Sample_Prep Review Sample Preparation Protocol Problem->Check_Sample_Prep Check_LC_MS Review LC-MS/MS Method Problem->Check_LC_MS Degradation Potential Degradation: - Check temperatures - Use fresh solvents Check_Sample_Prep->Degradation Yes Low_Recovery Low Recovery: - Optimize extraction - Check SPE protocol Check_Sample_Prep->Low_Recovery No Poor_Chromatography Poor Chromatography: - Adjust mobile phase pH - Check column integrity Check_LC_MS->Poor_Chromatography Yes MS_Sensitivity Low MS Sensitivity: - Tune instrument - Check for ion suppression Check_LC_MS->MS_Sensitivity No

References

overcoming challenges in the purification of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of (2S)-Methylsuccinyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this important metabolic intermediate.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, particularly when using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Purified Product Incomplete Synthesis Reaction: The initial chemical synthesis of this compound may not have gone to completion.- Monitor the reaction using Ellman's reagent to ensure the complete consumption of free thiols from Coenzyme A.[1] - Consider optimizing reaction conditions (e.g., reaction time, temperature, reagent stoichiometry).
Degradation of this compound: This molecule is known to be unstable, with a reported half-life of 24 minutes under certain conditions.[1] Hydrolysis of the thioester bond can occur, especially at neutral or alkaline pH.- Maintain acidic conditions (pH 3-5) throughout the purification process. Dissolve the lyophilized product in dilute HCl (e.g., pH 3) for storage and use.[1] - Perform purification steps at low temperatures (e.g., 4°C) whenever possible. - Minimize the time between synthesis and purification, and between purification and use. - Lyophilize fractions containing the purified product for long-term storage at -20°C or -80°C.[1]
Suboptimal HPLC/LC-MS Conditions: The chromatographic conditions may not be suitable for retaining and eluting this compound efficiently.- Use a reversed-phase C18 column, which is commonly used for the separation of acyl-CoA derivatives.[2] - Employ an ion-pairing agent (e.g., triethylamine (B128534) or hexylamine) in the mobile phase to improve retention of the polar this compound molecule on the reversed-phase column. - Optimize the gradient elution profile (e.g., methanol (B129727) or acetonitrile (B52724) in an acidic buffer like ammonium (B1175870) formate) to achieve good separation.[1]
Poor Peak Shape in HPLC/LC-MS (Tailing or Fronting) Column Overload: Injecting too much sample can lead to peak distortion.- Reduce the amount of sample injected onto the column.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the molecule and its interaction with the stationary phase.- Adjust the mobile phase pH to be within the optimal range for the column (typically pH 2-8 for silica-based columns) and to ensure consistent ionization of this compound. An acidic mobile phase is generally recommended for stability.
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shape.- Wash the column with a strong solvent to remove contaminants. - If the problem persists, replace the column.
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction can leave unreacted (S)-methylsuccinic acid or Coenzyme A.- Optimize the synthesis reaction as described above. - Adjust the HPLC/LC-MS gradient to ensure good separation of the product from the starting materials.
Side Products from Synthesis: The synthesis reaction may produce unwanted side products.- Characterize impurities using mass spectrometry to identify their structures. - Modify the purification protocol (e.g., change the gradient, try a different column) to resolve the impurities.
Degradation Products: As mentioned, this compound can degrade. The primary degradation product is likely free Coenzyme A and methylsuccinic acid.- Implement the stabilization strategies outlined above (acidic pH, low temperature).
Irreproducible Retention Times in HPLC/LC-MS Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase components can lead to shifting retention times.- Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.
Temperature Variations: Changes in column temperature can affect retention times.- Use a column oven to maintain a constant and controlled temperature.
Pump Issues: Problems with the HPLC pump can cause inconsistent flow rates.- Perform routine maintenance on the HPLC pump, including checking for leaks and ensuring proper check valve function.

Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: Preparative reversed-phase HPLC or LC-MS is the most commonly reported and effective method for purifying this compound.[1] This technique allows for good separation from starting materials and potential side products.

Q2: How can I confirm the identity and purity of my purified this compound?

A2: The identity of the purified product can be confirmed using mass spectrometry (MS) to verify the correct molecular weight. Purity can be assessed by analytical HPLC with UV detection (typically at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA) to look for the presence of other peaks.[1]

Q3: What are the ideal storage conditions for this compound?

A3: For long-term storage, the purified product should be lyophilized and stored at -20°C or -80°C.[1] For short-term use in enzyme assays, it can be dissolved in an acidic buffer (e.g., aqueous HCl, pH 3) and kept on ice.[1]

Q4: My this compound appears to be degrading during my experiments. What can I do to improve its stability?

A4: The thioester bond of this compound is susceptible to hydrolysis. To minimize degradation, maintain a low pH (around 3-5), work at low temperatures (on ice), and use the compound as quickly as possible after preparation or dissolution.

Q5: Are there any alternatives to chemical synthesis for obtaining this compound?

A5: While chemical synthesis is common, enzymatic synthesis is a potential alternative. This would involve using an appropriate enzyme, such as a CoA ligase, to catalyze the formation of this compound from (S)-methylsuccinic acid and Coenzyme A. This can sometimes offer higher specificity and yield under milder conditions.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol is adapted from a published method.[1]

Materials:

  • (S)-methylsuccinic acid

  • Triethylamine

  • Dry Tetrahydrofuran (THF)

  • Ethylchloroformate

  • Coenzyme A (CoA)

  • 1 M Sodium Bicarbonate (H₂CO₃) solution

  • Ellman's reagent

  • Ice bath

  • Stir plate and stir bar

Procedure:

  • In a clean, dry glass vial, dissolve 101 mg of (S)-methylsuccinic acid and 88 µL of triethylamine in 2 mL of dry THF.

  • Place the vial in an ice bath and stir the solution.

  • Slowly add 61 µL of ethylchloroformate to the reaction mixture while stirring continuously.

  • Allow the reaction to proceed for 1 hour in the ice bath.

  • In a separate container, dissolve 100 mg of CoA in 5 mL of 1 M aqueous sodium bicarbonate solution.

  • Add the CoA solution to the reaction mixture.

  • Monitor the reaction progress by taking a small aliquot and mixing it with Ellman's reagent. The disappearance of the yellow color indicates the consumption of free thiols and the completion of the reaction. This should take approximately 1 hour.

  • Once the reaction is complete, freeze the entire solution and lyophilize it to obtain the crude product.

Protocol 2: Purification of this compound by Preparative LC-MS

Instrumentation and Materials:

  • Preparative HPLC system with a mass spectrometer detector

  • Reversed-phase C18 column

  • Mobile Phase A: 25 mM Ammonium formate (B1220265) in water

  • Mobile Phase B: Methanol

  • Lyophilized crude this compound

  • Collection tubes

Procedure:

  • Dissolve the lyophilized crude product in a small volume of Mobile Phase A.

  • Set up the preparative LC-MS system with the C18 column.

  • Equilibrate the column with an initial mobile phase composition (e.g., 95% A, 5% B).

  • Inject the dissolved sample onto the column.

  • Elute the compounds using a linear gradient of increasing Mobile Phase B (methanol). A typical gradient might be from 5% to 95% methanol over 30 minutes.

  • Monitor the elution of compounds using both UV detection at 260 nm and mass spectrometry in positive ion mode, looking for the m/z corresponding to this compound.

  • Collect the fractions that contain the product peak.

  • Combine the pure fractions, freeze them, and lyophilize to obtain the purified this compound.[1]

Visualizations

experimental_workflow cluster_synthesis Chemical Synthesis cluster_purification Purification s1 Dissolve (S)-methylsuccinic acid and triethylamine in THF s2 Add ethylchloroformate s1->s2 s3 React for 1 hour s2->s3 s4 Add CoA solution s3->s4 s5 Monitor with Ellman's reagent s4->s5 s6 Lyophilize crude product s5->s6 p1 Dissolve crude product s6->p1 Crude this compound p2 Inject onto C18 HPLC column p1->p2 p3 Elute with methanol gradient p2->p3 p4 Monitor at 260 nm and by MS p3->p4 p5 Collect pure fractions p4->p5 p6 Lyophilize final product p5->p6 end Storage (-20°C) or Immediate Use p6->end Purified this compound

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Purity Issue c1 Incomplete Synthesis start->c1 c2 Product Degradation start->c2 c3 Suboptimal Purification start->c3 s1 Optimize Reaction: - Monitor with Ellman's - Adjust stoichiometry c1->s1 s2 Improve Stability: - Maintain acidic pH - Use low temperatures c2->s2 s3 Optimize HPLC: - Adjust gradient - Use ion-pairing agent - Check column health c3->s3 success Improved Yield and Purity s1->success s2->success s3->success

Caption: Troubleshooting logic for low yield or purity issues.

References

Technical Support Center: Acyl-CoA Analysis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your liquid chromatography-mass spectrometry (LC-MS) parameters for acyl-CoA analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during these complex experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps for reliable acyl-CoA analysis?

A1: The inherent instability and low abundance of acyl-CoAs make pre-analytical steps crucial for accurate quantification.[1] Key considerations include:

  • Rapid Quenching and Extraction: Enzymatic activity must be stopped immediately to prevent changes in acyl-CoA levels. This is typically achieved by using ice-cold extraction solvents.[2]

  • Efficient Extraction: A common and effective method involves using a cold organic-aqueous solvent mixture, such as acetonitrile/methanol (B129727)/water (2:2:1, v/v/v), to precipitate proteins and extract a broad range of acyl-CoAs.[2] For cultured cells, harvesting can be done by scraping adherent cells in cold methanol or pelleting suspension cells.[1]

  • Proper Storage: Samples should be processed quickly and stored at -80°C to minimize degradation.[3] Reconstituted samples should be kept at 4°C in the autosampler for limited periods.[4][5]

Q2: How do I choose the right internal standard for accurate quantification?

A2: Stable isotope-labeled internal standards are the gold standard for acyl-CoA quantification as they correct for variability during sample extraction and analysis.[6]

  • Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC): This is a powerful technique to generate a library of stable isotope-labeled acyl-CoA standards.[7][8][9][10] It involves growing cells in a medium where a precursor, like pantothenate, is replaced with its stable isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[8] This results in a +4 m/z shift for the labeled acyl-CoAs.[7]

  • Commercially Available Standards: While the availability of commercial standards was once limited, there are now more options.[8] Odd-chain length fatty acyl-CoAs that are not naturally abundant in the sample can also be used.[11]

Q3: What is the characteristic fragmentation pattern of acyl-CoAs in MS/MS?

A3: Acyl-CoAs exhibit a characteristic fragmentation pattern in positive ion mode tandem mass spectrometry (MS/MS), which is useful for their identification and quantification.[12][13]

  • Neutral Loss of 507 Da: The most common fragmentation is a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate (B83284) moiety.[12][14] This is often used for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays.[12][14]

  • Fragment ion at m/z 428: Another common fragment ion is observed at m/z 428, which represents the CoA moiety.[12][15]

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Broadening)

Poor peak shape, especially for long-chain acyl-CoAs, is a frequent problem.

Potential Cause Troubleshooting Step Rationale
Secondary Interactions with Column Optimize mobile phase pH. Slightly alkaline conditions (pH > 6-7) can reduce peak tailing for long-chain species.[16] For short-chain acyl-CoAs, slightly acidic mobile phases may be suitable.[4]Deprotonation of the adenine (B156593) and phosphate (B84403) groups at higher pH reduces lipophilicity and improves peak shape.[16]
Column Overload Reduce the amount of sample injected onto the column.Injecting too much sample can saturate the stationary phase, leading to peak distortion.
Inappropriate Column Chemistry Use a C18 or C8 reversed-phase column, which are commonly used for acyl-CoA separation.[17][18]These stationary phases provide good retention and separation for the range of acyl-CoA polarities.
Column Degradation Repeated injections of biological extracts can lead to a build-up of matrix components on the column.[19] Flush the column with a strong solvent or replace it if necessary.Contamination can distort peak shapes.

Issue 2: Low Signal Intensity or High Limits of Detection

Low sensitivity can prevent the detection of low-abundance acyl-CoA species.

Potential Cause Troubleshooting Step Rationale
Suboptimal Ionization Operate the mass spectrometer in positive electrospray ionization (ESI) mode, which is generally more sensitive for acyl-CoAs.[11][13][20]Acyl-CoAs are more efficiently ionized under positive mode conditions.[13][20]
Inefficient Desolvation Optimize ion source parameters such as gas flows, temperature, and spray voltage.[13]Proper desolvation is critical for efficient ion formation in the gas phase.
Ion Suppression Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte.[21][22][23] To mitigate this, improve chromatographic separation to separate analytes from interfering compounds, or implement more rigorous sample cleanup procedures like solid-phase extraction (SPE).[13][20]Reducing matrix effects enhances the analyte signal.[22]
Analyte Degradation Ensure samples are kept cold during extraction and analysis.[1] Use glass vials instead of plastic to minimize signal loss for some CoA species.[24]Acyl-CoAs are prone to degradation, and certain plastics can adsorb them.[24]

Issue 3: Inaccurate Quantification and Poor Reproducibility

Variability in results can compromise the reliability of your data.

Potential Cause Troubleshooting Step Rationale
Inconsistent Extraction Efficiency Use a stable isotope-labeled internal standard for each analyte if possible.[6] The SILEC method is a reliable way to generate these standards.[7][8]Internal standards co-elute with the analyte and experience similar matrix effects and extraction losses, allowing for accurate correction.[6]
Analyte Instability in Reconstituted Samples Analyze samples as quickly as possible after reconstitution. Evaluate the stability of acyl-CoAs in your chosen reconstitution solvent over time at the autosampler temperature.[4][5]Acyl-CoAs can degrade in solution, leading to lower measured concentrations over a sequence of injections.[5]
Calibration Curve Issues Prepare calibration standards in a matrix that closely matches your samples to account for matrix effects.A matrix-matched calibration curve provides more accurate quantification than standards prepared in a pure solvent.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from both adherent and suspension cell cultures.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (containing an appropriate internal standard)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (pre-chilled)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.[1]

  • Extraction:

    • Adherent cells: Add cold methanol with internal standard to the plate and use a cell scraper to collect the cell lysate.

    • Suspension cells: Resuspend the cell pellet in cold methanol with internal standard.

  • Protein Precipitation: Transfer the cell lysate to a pre-chilled microcentrifuge tube and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).[1]

Protocol 2: General LC-MS Parameters for Acyl-CoA Analysis

These are starting parameters that should be optimized for your specific instrument and acyl-CoA species of interest.

Liquid Chromatography (LC):

Parameter Typical Setting
Column Reversed-phase C18 or C8, e.g., 2.1 x 150 mm, 1.7 µm particle size.[17]
Mobile Phase A Water with an additive such as 15 mM ammonium hydroxide[17], 5 mM ammonium acetate[5], or 0.1% formic acid.[25]
Mobile Phase B Acetonitrile or Methanol with the same additive as Mobile Phase A.[5][17]
Flow Rate 0.2 - 0.4 mL/min.[17]
Column Temperature 35 - 45°C.[26]
Gradient A gradient from low to high organic mobile phase is used to elute acyl-CoAs of increasing chain length.

Mass Spectrometry (MS):

Parameter Typical Setting
Ionization Mode Positive Electrospray Ionization (ESI+).[11]
Scan Type Multiple Reaction Monitoring (MRM) for targeted quantification.[13]
Precursor Ion [M+H]⁺
Product Ion The most intense and specific fragment, often resulting from the neutral loss of 507 Da.[12][14]
Collision Energy Optimize for each specific acyl-CoA.
Source Temperature 120 - 450°C.[4][9]
Spray Voltage 3.0 - 5.0 kV.[4][9]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis start Cell Culture/ Tissue Sample harvest Harvesting & Washing (Ice-Cold PBS) start->harvest extract Quenching & Extraction (Cold Organic Solvent + Internal Standard) harvest->extract centrifuge Centrifugation (Protein Precipitation) extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute in LC-MS Compatible Solvent dry->reconstitute inject Inject Sample reconstitute->inject lc LC Separation (Reversed-Phase) inject->lc ms MS Detection (Positive ESI) lc->ms msms MS/MS Fragmentation (MRM) ms->msms integrate Peak Integration msms->integrate quantify Quantification (Internal Standard Calibration) integrate->quantify results Results quantify->results

Caption: Experimental workflow for acyl-CoA analysis from sample preparation to data analysis.

troubleshooting_workflow start Poor LC-MS Results q1 What is the primary issue? start->q1 peak_shape Poor Peak Shape (Tailing/Broadening) q1->peak_shape Peak Shape low_signal Low Signal Intensity q1->low_signal Signal bad_quant Inaccurate Quantification q1->bad_quant Quantification sol_ph Optimize Mobile Phase pH peak_shape->sol_ph sol_load Reduce Sample Load peak_shape->sol_load sol_col Check/Replace Column peak_shape->sol_col sol_ion Optimize Ion Source Parameters (ESI+) low_signal->sol_ion sol_suppress Address Ion Suppression (Improve Separation/Cleanup) low_signal->sol_suppress sol_degrade Check for Analyte Degradation low_signal->sol_degrade sol_is Use Stable Isotope Internal Standards bad_quant->sol_is sol_cal Use Matrix-Matched Calibrators bad_quant->sol_cal sol_stable Verify Sample Stability in Autosampler bad_quant->sol_stable

Caption: A decision tree for troubleshooting common issues in LC-MS acyl-CoA analysis.

References

minimizing interference in (2S)-Methylsuccinyl-CoA enzymatic assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2S)-Methylsuccinyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing interference and troubleshooting experimental challenges.

Troubleshooting Guide

Encountering issues during enzymatic assays is a common challenge. This guide provides a structured approach to identifying and resolving potential problems in your this compound enzymatic assays.

Table 1: Common Issues and Solutions in this compound Enzymatic Assays

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Substrate Degradation: this compound is an unstable CoA ester.Prepare this compound solutions fresh before each experiment. Store stock solutions at low pH (e.g., in aqueous HCl, pH 3) and at -20°C.[1]
Inactive Enzyme: Improper storage or handling of the this compound dehydrogenase.Store the enzyme according to the manufacturer's instructions, typically at -80°C. Avoid repeated freeze-thaw cycles.
Suboptimal Assay Conditions: Incorrect pH, temperature, or buffer composition.Optimize the reaction conditions. Ensure the pH and temperature are within the optimal range for the enzyme.
Missing Cofactors: Absence of required cofactors like FAD for this compound dehydrogenase.[2][3]Ensure that all necessary cofactors are present in the reaction mixture at the correct concentrations.
High Background Signal Contaminating Enzymes: Presence of other dehydrogenases or oxidases in the sample that can react with the substrate or detection reagents.Use purified enzyme preparations. If using cell lysates or tissue homogenates, consider further purification steps or use a more specific assay method.
Non-enzymatic Reaction: Spontaneous reduction of the electron acceptor or degradation of the substrate leading to a signal.Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the sample readings.
Interfering Substances in Sample: Presence of reducing or oxidizing agents in the sample.Dialyze or desalt the sample to remove small molecule contaminants.
Inconsistent or Irreproducible Results Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.Calibrate pipettes regularly. Use precise pipetting techniques and prepare a master mix for multiple reactions to ensure consistency.
Temperature Fluctuations: Inconsistent incubation temperatures.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.
Substrate Concentration Variability: Inconsistent concentration of this compound in stock solutions.Determine the concentration of this compound spectrophotometrically before each experiment using its extinction coefficient.[1]
Non-linear Reaction Rate Substrate Depletion: The concentration of this compound is limiting and is consumed rapidly during the reaction.Use a higher initial substrate concentration or measure the initial reaction velocity when the rate is linear.
Product Inhibition: The product of the reaction, mesaconyl-CoA, may inhibit the enzyme.Measure the initial reaction rate before significant product accumulation occurs.
Enzyme Instability: The enzyme loses activity over the course of the assay.Optimize assay conditions for enzyme stability (e.g., pH, ionic strength, addition of stabilizing agents).

Frequently Asked Questions (FAQs)

Q1: How stable is this compound and how should I handle it?

A1: this compound is known to be an unusually unstable CoA ester with a reported half-life of 24 minutes under certain conditions.[1] To ensure reliable experimental results, it is crucial to prepare fresh solutions of this compound for each experiment. For storage, it should be dissolved in an acidic solution (e.g., aqueous HCl, pH 3) and kept at -20°C to minimize degradation.[1]

Q2: Can other CoA esters in my sample interfere with the assay?

A2: this compound dehydrogenase is highly specific for its substrate.[2] For instance, its activity with the structurally similar succinyl-CoA is only about 0.5%.[4][5] However, other acyl-CoA dehydrogenases can exhibit substrate promiscuity, meaning they might interact with a range of acyl-CoA esters.[6][7] If your sample contains a mixture of acyl-CoA dehydrogenases, there is a possibility of off-target reactions. Additionally, high concentrations of other CoA esters could potentially act as competitive inhibitors.

Q3: My sample is a crude cell lysate. What are the major sources of interference I should be aware of?

A3: In crude lysates, several factors can interfere with the assay. Endogenous enzymes, such as other dehydrogenases and oxidases, can contribute to the background signal. Small molecules, including reducing agents (e.g., glutathione) or oxidizing agents, can also interfere with the detection method. It is recommended to run parallel control reactions, for instance, a reaction mixture without the substrate, to quantify and correct for this background activity.

Q4: What are the alternatives to spectrophotometric assays for measuring this compound dehydrogenase activity?

A4: While spectrophotometric assays are convenient, more sensitive and specific methods are available. These include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][8] These techniques can separate and quantify the substrate and product with high accuracy, making them less susceptible to interference from other components in the sample.

Q5: How do I accurately determine the concentration of my this compound stock solution?

A5: The concentration of this compound can be determined spectrophotometrically by measuring its absorbance at 260 nm. The extinction coefficient for saturated CoA-thioesters is 16.4 mM⁻¹ cm⁻¹.[1] If your preparation is a mix of (2S) and (3S) isomers, an adjusted extinction coefficient may be necessary.[1]

Experimental Protocols

General Spectrophotometric Assay for this compound Dehydrogenase

This protocol is a general method for measuring the activity of acyl-CoA dehydrogenases using an artificial electron acceptor, which can be adapted for this compound dehydrogenase. The assay monitors the reduction of the electron acceptor, which is coupled to the oxidation of the substrate.

Materials:

  • Purified this compound dehydrogenase

  • This compound

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.6)

  • FAD (flavin adenine (B156593) dinucleotide)

  • Ferricenium hexafluorophosphate (B91526) (or other suitable artificial electron acceptor)

  • Spectrophotometer capable of measuring absorbance at the appropriate wavelength for the chosen electron acceptor (e.g., 300 nm for ferricenium)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an acidic buffer (e.g., 10 mM HCl) and determine its concentration spectrophotometrically at 260 nm.

    • Prepare a stock solution of the artificial electron acceptor (e.g., 10 mM ferricenium hexafluorophosphate in buffer).

    • Prepare the assay buffer containing FAD (e.g., 10 µM).

  • Assay Setup:

    • In a cuvette, combine the assay buffer, FAD, and the artificial electron acceptor.

    • Add the this compound dehydrogenase to the cuvette and mix gently.

    • Place the cuvette in the spectrophotometer and allow the temperature to equilibrate (e.g., 25°C or 37°C).

  • Initiation of Reaction:

    • Initiate the reaction by adding a known concentration of this compound to the cuvette.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the initial reaction rate (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the reduced electron acceptor to convert the rate of change in absorbance to the rate of substrate conversion (µmol/min).

Controls:

  • No-enzyme control: A reaction mixture containing all components except the enzyme to measure the rate of non-enzymatic reduction of the electron acceptor.

  • No-substrate control: A reaction mixture containing all components except the substrate to measure any background activity of the enzyme preparation.

Visualizations

Enzymatic Reaction of this compound Dehydrogenase

enzymatic_reaction sub This compound enzyme This compound Dehydrogenase sub->enzyme binds to prod Mesaconyl-CoA enzyme->prod releases fad_red FADH2 enzyme->fad_red reduces fad_ox FAD fad_ox->enzyme cofactor

Caption: The enzymatic conversion of this compound to Mesaconyl-CoA.

General Experimental Workflow for Enzymatic Assay

experimental_workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup (Mix reagents in cuvette) prep->setup equil Temperature Equilibration setup->equil init Initiate Reaction (Add substrate) equil->init measure Spectrophotometric Measurement (Monitor absorbance change) init->measure analyze Data Analysis (Calculate reaction rate) measure->analyze

Caption: A typical workflow for performing a spectrophotometric enzymatic assay.

Troubleshooting Workflow for Unexpected Assay Results

troubleshooting_workflow action action start Unexpected Results? check_reagents Reagents Freshly Prepared? start->check_reagents check_controls Controls Behaving as Expected? check_reagents->check_controls Yes action_reagents Prepare Fresh Reagents check_reagents->action_reagents No check_params Assay Parameters Correct? check_controls->check_params Yes action_controls Investigate Control Reactions check_controls->action_controls No check_enzyme Enzyme Activity Verified? check_params->check_enzyme Yes action_params Verify Wavelength, Temp, pH check_params->action_params No action_enzyme Test with Positive Control check_enzyme->action_enzyme No end Problem Identified check_enzyme->end Yes action_reagents->start action_controls->start action_params->start action_enzyme->start

Caption: A decision tree for troubleshooting common issues in enzymatic assays.

References

addressing the instability of the thioester bond in (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the inherent instability of the thioester bond in (2S)-Methylsuccinyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered unstable?

A1: this compound is an unusually unstable CoA ester.[1] Its instability arises from the presence of a free carboxyl group in close proximity to the thioester bond. This structure is susceptible to intramolecular catalysis, leading to the formation of a highly reactive cyclic anhydride (B1165640) intermediate, which is then rapidly hydrolyzed. This mechanism is similar to the observed instability of succinyl-CoA.[2][3][4]

Q2: What is the expected half-life of this compound?

A2: The half-life of this compound has been reported to be approximately 24 minutes under certain enzymatic assay conditions.[1] However, this can vary significantly depending on the pH, temperature, and buffer composition of your solution.

Q3: How can I minimize the degradation of my this compound stock?

A3: To minimize degradation, it is recommended to dissolve and store this compound in an acidic solution (e.g., aqueous HCl, pH 3).[1][5] For long-term storage, lyophilized powder stored at -20°C is preferable.[1] Prepare aqueous solutions fresh for each experiment and keep them on ice.

Q4: What are the primary degradation products of this compound?

A4: The primary degradation products are coenzyme A (CoA-SH) and (2S)-methylsuccinic acid, formed via the hydrolysis of the thioester bond.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent enzyme kinetics with this compound as a substrate. Degradation of the substrate during the assay.1. Prepare fresh this compound solution in a cold, acidic buffer immediately before use. 2. Run a control reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis under your assay conditions. 3. Shorten the assay time if possible.
High background signal in assays detecting free CoA-SH. Spontaneous hydrolysis of this compound.1. Subtract the background rate of hydrolysis (from a no-enzyme control) from your experimental data. 2. Consider using a coupled-enzyme assay where the product is immediately consumed, driving the reaction forward and minimizing the impact of substrate instability.
Low or no product formation in an enzymatic reaction. Complete degradation of the this compound substrate prior to the experiment.1. Verify the integrity of your this compound stock using a method like Ellman's reagent to test for free thiols (indicating degradation) or by LC-MS analysis. 2. Synthesize or purchase fresh this compound.
Precipitate formation in the this compound solution. This may occur during neutralization of an acidic stock solution if the concentration is high.1. Prepare a more dilute stock solution. 2. Add the acidic stock solution directly to the final, larger volume of the reaction buffer with rapid mixing.

Data on Thioester Bond Stability

Condition Effect on Thioester Stability Rationale
Acidic pH (e.g., pH 3-5) Increased stabilityProtonation of the free carboxyl group reduces its nucleophilicity, thus inhibiting the formation of the cyclic anhydride intermediate.[1][5]
Neutral to Alkaline pH (e.g., pH 7-8) Decreased stabilityThe deprotonated carboxylate is a more potent nucleophile, accelerating the intramolecular attack on the thioester and subsequent hydrolysis.[2][3]
Low Temperature (e.g., 0-4°C) Increased stabilityReduces the rate of all chemical reactions, including hydrolysis.
Elevated Temperature (e.g., >25°C) Decreased stabilityIncreases the rate of hydrolysis.[6]

Experimental Protocols

Protocol 1: Preparation and Quantification of this compound

This protocol is adapted from the chemical synthesis of methylsuccinyl-CoA.[1]

Materials:

  • (S)-Methylsuccinic acid

  • Triethylamine (TEA)

  • Ethylchloroformate

  • Coenzyme A (CoA)

  • Dry Tetrahydrofuran (THF)

  • 1 M Sodium Bicarbonate (H₂CO₃)

  • Ellman's reagent (DTNB)

  • Spectrophotometer

Procedure:

  • Dissolve (S)-methylsuccinic acid and TEA in dry THF and cool in an ice bath.

  • Slowly add ethylchloroformate to the reaction mixture with constant stirring.

  • After 1 hour, add a solution of CoA dissolved in 1 M H₂CO₃.

  • Monitor the reaction for the disappearance of free thiols using Ellman's reagent. The reaction is complete when no free thiols are detected.

  • Purify the product using an appropriate method, such as solid-phase extraction or HPLC.

  • Lyophilize the purified product for storage at -20°C.[1]

  • To determine the concentration, dissolve the lyophilized powder in aqueous HCl (pH 3) and measure the absorbance at 260 nm. The extinction coefficient for saturated CoA-thioesters is ε₂₆₀ = 16.4 mM⁻¹cm⁻¹.[1][5] Note that if a mix of isomers is present, the effective extinction coefficient may need to be adjusted.[1][5]

Protocol 2: Monitoring this compound Stability

Materials:

  • This compound solution

  • Assay buffer at the desired pH

  • Ellman's reagent (DTNB)

  • Spectrophotometer

Procedure:

  • Prepare a solution of this compound in the assay buffer at the desired concentration and temperature.

  • At various time points, take an aliquot of the solution and add it to a solution of Ellman's reagent.

  • Measure the absorbance at 412 nm to quantify the amount of free CoA-SH produced from hydrolysis.

  • Plot the concentration of free CoA-SH over time to determine the rate of hydrolysis.

Visualizations

degradation_pathway cluster_main Degradation of this compound Methylsuccinyl_CoA This compound Anhydride Reactive Cyclic Anhydride Intermediate Methylsuccinyl_CoA->Anhydride Intramolecular Attack (Rate-limiting at neutral/alkaline pH) Hydrolysis_Products (2S)-Methylsuccinic Acid + CoA-SH Anhydride->Hydrolysis_Products Rapid Hydrolysis (H₂O)

Caption: Proposed degradation pathway for this compound.

experimental_workflow cluster_workflow Experimental Workflow for Using this compound Prep Prepare Fresh Solution in Cold Acidic Buffer (pH 3) Quant Quantify Concentration (A₂₆₀) Prep->Quant Assay Perform Enzymatic Assay Quant->Assay Control Run No-Enzyme Control (Monitor background hydrolysis) Quant->Control Analysis Data Analysis (Correct for background) Assay->Analysis Control->Analysis

Caption: Recommended workflow for experiments involving this compound.

References

Technical Support Center: Quantification of Short-Chain Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the quantification of short-chain acyl-CoAs. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the experimental workflow.

Issue: Poor Recovery of Short-Chain Acyl-CoAs During Extraction

Q: My recovery of short-chain acyl-CoAs is consistently low. What are the potential causes and how can I improve it?

A: Low recovery is a frequent challenge in short-chain acyl-CoA analysis. The primary causes often relate to the extraction method and sample handling. Here are some troubleshooting steps:

  • Inadequate Cell Lysis: Ensure complete cell or tissue disruption to release the acyl-CoAs. Sonication or homogenization on ice are common and effective methods.

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. While organic-aqueous mixtures can extract a broad range of acyl-CoAs, aqueous extracts are often preferred for the more hydrophilic short-chain species[1]. Consider the following:

    • Sulfosalicylic Acid (SSA): An extraction with 2.5% SSA has been shown to provide good recovery for short-chain acyl-CoAs and their biosynthetic precursors, with the added benefit of not requiring a subsequent solid-phase extraction (SPE) step[2].

    • Trichloroacetic Acid (TCA): TCA is a common deproteinizing agent used for acyl-CoA extraction. However, it often necessitates an SPE step to remove the acid, which can lead to the loss of more polar short-chain acyl-CoAs[2].

    • Organic Solvents: A mixture of acetonitrile/methanol/water can be used for a broader extraction of acyl-CoA species[1].

  • Enzymatic Degradation: Acyl-CoAs are susceptible to enzymatic degradation. It is crucial to quench metabolic activity immediately upon sample collection. This can be achieved by snap-freezing the sample in liquid nitrogen and keeping it frozen until the addition of the cold extraction solvent[1].

  • Instability in Aqueous Solutions: Acyl-CoAs are unstable in aqueous solutions. Process samples quickly and at low temperatures to minimize degradation[3].

Issue: Low Sensitivity and Poor Peak Shape in LC-MS/MS Analysis

Q: I am observing low signal intensity and significant peak tailing for my short-chain acyl-CoAs in LC-MS/MS. How can I address this?

A: Low sensitivity and poor chromatography are common hurdles. Here are several strategies to enhance your analysis:

  • Derivatization: Short-chain acyl-CoAs can be challenging to retain on conventional reversed-phase columns due to their polarity. Derivatization can improve chromatographic retention and ionization efficiency.

    • 3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxyl group of the acyl chain, improving chromatographic properties and allowing for sensitive detection[4][5].

    • O-benzylhydroxylamine (O-BHA): This is another effective derivatizing agent that enhances the sensitivity of short-chain fatty acid detection in plasma samples[6][7].

  • Mobile Phase Optimization: For underivatized short-chain acyl-CoAs, a slightly acidic mobile phase is often required for good peak shape in reversed-phase liquid chromatography (RPLC)[8].

  • Ion-Pairing Reagents: The use of ion-pairing reagents in the mobile phase can improve the retention of polar analytes like short-chain acyl-CoAs on RPLC columns[9].

  • Mass Spectrometry Parameters: Optimize the mass spectrometer settings, including collision energy and fragment ions, for each specific short-chain acyl-CoA to ensure maximum sensitivity. Positive mode MS/MS is generally more efficient for ionizing short-chain acyl-CoAs[10]. The characteristic neutral loss of 507 amu is often used for their detection[10][11].

Issue: Inability to Separate Isomeric Short-Chain Acyl-CoAs

Q: I am unable to resolve isomeric short-chain acyl-CoAs, such as butyryl-CoA and isobutyryl-CoA. What analytical strategies can I employ?

A: The separation of isomeric acyl-CoAs is a significant analytical challenge. While some isomers like butyryl-CoA and isobutyryl-CoA may co-elute under standard RPLC conditions, specific chromatographic methods can achieve their separation[12].

  • Chromatographic Method Development: A key strategy is the careful optimization of the chromatographic method. The use of a porous organo-silica reversed-phase column has been shown to successfully separate isobaric derivatives like succinyl-CoA/methylmalonyl-CoA and methylsuccinyl-CoA/ethylmalonyl-CoA[12].

  • Ultra-Performance Liquid Chromatography (UPLC): UPLC-MS/MS methods have been developed that can successfully separate n-butyryl-CoA from isobutyryl-CoA and n-valeryl-CoA from isovaleryl-CoA[9].

Issue: High Variability and Poor Reproducibility in Quantification

Q: My quantitative results for short-chain acyl-CoAs show high variability between replicates. What are the likely sources of this inconsistency?

A: High variability can stem from multiple stages of the analytical workflow.

  • Inconsistent Sample Handling: Ensure that all samples are treated identically and rapidly to minimize variations in degradation.

  • Extraction Inefficiency: As discussed, the extraction step is critical. Inconsistent extraction will lead to variable recovery and, consequently, high variability in the final data.

  • Matrix Effects: The sample matrix can significantly impact the ionization of the target analytes in the mass spectrometer. The use of stable isotope-labeled internal standards for each analyte is highly recommended to correct for matrix effects and variations in recovery.

  • Instrumental Instability: Regularly check the performance of your LC-MS/MS system to ensure consistent operation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the quantification of short-chain acyl-CoAs?

A1: The most critical step is arguably the initial sample quenching and extraction. Due to the inherent instability of acyl-CoAs and their susceptibility to enzymatic degradation, rapid and effective quenching of metabolic activity is paramount for accurate quantification[1]. The choice of extraction method will also significantly impact the recovery and the range of acyl-CoAs that can be analyzed[1][2].

Q2: Is derivatization always necessary for the analysis of short-chain acyl-CoAs?

A2: Not always, but it is often highly recommended, especially when high sensitivity is required. Short-chain acyl-CoAs are polar and can exhibit poor retention on standard reversed-phase columns, leading to low sensitivity and poor peak shape[8]. Derivatization can significantly improve their chromatographic behavior and ionization efficiency[4][5][6][7].

Q3: How can I minimize the degradation of my acyl-CoA samples during preparation?

A3: To minimize degradation, it is crucial to work quickly and at low temperatures throughout the sample preparation process. Snap-freeze tissues or cell pellets in liquid nitrogen immediately after collection[1]. Use pre-chilled solvents for extraction and keep samples on ice whenever possible. Avoid repeated freeze-thaw cycles.

Q4: What are the best practices for storing tissue and cell samples for acyl-CoA analysis?

A4: Samples should be rapidly frozen in liquid nitrogen and stored at -80°C until analysis. This ensures that enzymatic activity is halted and the integrity of the acyl-CoA pool is preserved.

Data Presentation

Table 1: Comparison of Common Extraction Methods for Short-Chain Acyl-CoAs

Extraction MethodAdvantagesDisadvantagesBest For
2.5% Sulfosalicylic Acid (SSA) Good recovery of short-chain acyl-CoAs and biosynthetic precursors; obviates the need for SPE[2].May not be optimal for longer-chain, more hydrophobic acyl-CoAs.Simultaneous analysis of short-chain acyl-CoAs and their precursors[2].
Trichloroacetic Acid (TCA) Effective deproteinizing agent[2].Often requires a subsequent SPE step, which can lead to loss of polar analytes[2].General acyl-CoA extraction, but with caution for short-chain species.
Acetonitrile/Methanol/Water Mixture Can extract a broader range of acyl-CoAs, including more hydrophobic species[1].Requires a lyophilization and resolubilization step, which can introduce variability[1].Profiling a wider range of acyl-CoA chain lengths.

Experimental Protocols

Protocol 1: Extraction of Short-Chain Acyl-CoAs using Sulfosalicylic Acid (SSA)
  • Sample Collection: Rapidly quench metabolic activity by snap-freezing approximately 200 mg of tissue or a cell pellet in liquid nitrogen[1].

  • Homogenization: In a pre-chilled tube, add the frozen sample to a 20-fold excess (v/w) of ice-cold 2.5% (w/v) SSA solution[2].

  • Disruption: Homogenize the sample on ice using a tissue homogenizer or sonicator until a uniform suspension is achieved.

  • Incubation: Incubate the homogenate on ice for 30 minutes, with periodic vortexing.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs and transfer it to a new pre-chilled tube. The sample is now ready for LC-MS/MS analysis[2].

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_pitfalls Potential Pitfalls SampleCollection 1. Sample Collection (Snap-freezing) Extraction 2. Extraction (e.g., SSA) SampleCollection->Extraction Degradation Enzymatic Degradation SampleCollection->Degradation Centrifugation 3. Centrifugation Extraction->Centrifugation LowRecovery Low Recovery Extraction->LowRecovery Supernatant 4. Supernatant Collection Centrifugation->Supernatant Derivatization 5. Derivatization (Optional) Supernatant->Derivatization LCMS 6. LC-MS/MS Analysis Derivatization->LCMS DataProcessing 7. Data Processing & Quantification LCMS->DataProcessing PoorSensitivity Poor Sensitivity/ Peak Shape LCMS->PoorSensitivity IsomerSeparation Isomer Co-elution LCMS->IsomerSeparation Variability High Variability DataProcessing->Variability

Caption: Experimental workflow for short-chain acyl-CoA quantification highlighting key steps and potential pitfalls.

troubleshooting_flowchart cluster_problem Problem cluster_cause Potential Cause cluster_solution Solution Problem Poor Quantification Results Cause1 Sample Degradation Problem->Cause1 Cause2 Inefficient Extraction Problem->Cause2 Cause3 Poor Chromatography Problem->Cause3 Cause4 Matrix Effects/ Instrument Instability Problem->Cause4 Solution1 Rapid Quenching & Low Temperature Cause1->Solution1 Solution2 Optimize Extraction Solvent (e.g., SSA) Cause2->Solution2 Solution3 Derivatization/ Mobile Phase Optimization Cause3->Solution3 Solution4 Use Internal Standards/ System Maintenance Cause4->Solution4

Caption: Troubleshooting flowchart for common issues in short-chain acyl-CoA quantification.

References

preventing non-enzymatic degradation of (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the non-enzymatic degradation of (2S)-Methylsuccinyl-CoA. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-enzymatic degradation of this compound?

A1: The primary cause of non-enzymatic degradation is intramolecular catalysis. This compound is a dicarboxylic acid thioester. The terminal carboxylate group can act as an internal base, attacking the thioester carbonyl group. This process leads to the formation of a highly reactive cyclic methylsuccinic anhydride (B1165640) intermediate and the release of free Coenzyme A (CoA-SH). This anhydride is then susceptible to rapid hydrolysis, resulting in the formation of (2S)-methylsuccinic acid.

Q2: How does pH affect the stability of this compound?

A2: pH is a critical factor influencing the stability of this compound. The degradation process is significantly accelerated at neutral to alkaline pH (pH ≥ 7) because the terminal carboxyl group is deprotonated and can more readily act as an internal nucleophile. Conversely, acidic conditions (pH < 6) significantly slow down this degradation by keeping the carboxyl group protonated, thus reducing its nucleophilicity.

Q3: What are the recommended long-term storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a lyophilized powder at -20°C or colder. If in solution, it should be dissolved in an acidic aqueous buffer (e.g., aqueous HCl, pH 3) and stored at -20°C.[1] Storing in acidic conditions is crucial to minimize hydrolysis.

Q4: Can I use standard biological buffers like PBS or Tris for my experiments with this compound?

A4: While common biological buffers like phosphate-buffered saline (PBS) and Tris are frequently used for enzymatic assays, it is important to be aware of their potential impact on the stability of this compound, especially at neutral or slightly alkaline pH. Phosphate (B84403) buffers can sometimes participate in reactions, though Tris is generally considered more inert in this regard.[2][3][4] Given the inherent instability of dicarboxylic acid thioesters at neutral pH, it is advisable to prepare fresh solutions of this compound in your experimental buffer immediately before use and to keep it on ice.

Q5: How can I detect and quantify the degradation of this compound?

A5: Degradation can be monitored by detecting the appearance of its breakdown products, primarily (2S)-methylsuccinic acid and free CoA-SH. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (monitoring at 260 nm for the adenine (B156593) ring of CoA) or mass spectrometry (LC-MS) are effective for separating and quantifying this compound and its degradation products.[1][5] The release of free CoA-SH can also be monitored using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower-than-expected enzyme activity Degradation of this compound substrate.Prepare this compound solution fresh before each experiment. Keep the stock solution and reaction mixtures on ice as much as possible. Verify the concentration of your stock solution spectrophotometrically.
High background signal in assays detecting free CoA-SH Spontaneous hydrolysis of the thioester bond.Prepare a "no enzyme" control to measure the rate of non-enzymatic hydrolysis under your experimental conditions. Subtract this background rate from your enzyme-catalyzed reaction rate. Minimize the pre-incubation time of this compound in the reaction buffer.
Precipitate formation in the this compound stock solution Instability at neutral or alkaline pH, or interaction with buffer components.Ensure your stock solution is maintained at an acidic pH (e.g., pH 3-5). If using a buffer, ensure all components are fully dissolved and compatible.
Variability between experimental replicates Inconsistent handling and temperature exposure of this compound.Standardize your experimental workflow to ensure uniform handling of the substrate across all replicates. Use pre-chilled tubes and pipette tips.

Quantitative Data Summary

Compound Condition Half-life (t½) Reference
Model Succinyl-ThioesterpH 8, 37°C~16 minutes[6]
Model Succinyl-ThioesterpH 6-8Similar hydrolysis rates observed[6]
Succinyl-CoA StandardRoom TemperatureStable for at least 45 hours (in a specific analytical context)[7]

Note: The methyl group in this compound may slightly alter the degradation kinetics compared to succinyl-CoA. It is recommended to empirically determine the stability under your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

Objective: To prepare a stable stock solution of this compound for use in enzymatic assays.

Materials:

  • Lyophilized this compound

  • Sterile, nuclease-free water

  • 1 M HCl

  • pH meter

  • Sterile, low-retention microtubes

Procedure:

  • Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.

  • Reconstitute the lyophilized powder in a minimal amount of sterile, nuclease-free water to achieve a high concentration (e.g., 10-50 mM).

  • Immediately acidify the solution by adding small aliquots of 1 M HCl while monitoring the pH. Adjust the final pH to 3.0.

  • Determine the precise concentration of the stock solution spectrophotometrically by measuring the absorbance at 260 nm (A₂₆₀). The molar extinction coefficient for saturated CoA thioesters at pH 7.0 is 16,400 M⁻¹cm⁻¹.[1]

  • Aliquot the stock solution into small, single-use volumes in sterile, low-retention microtubes.

  • Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Minimizing Degradation During Enzymatic Assays

Objective: To provide a workflow that minimizes the non-enzymatic hydrolysis of this compound during a typical enzymatic reaction.

Materials:

  • Prepared acidic stock solution of this compound

  • Experimental buffer (e.g., Tris-HCl or potassium phosphate), pre-chilled on ice

  • Enzyme solution, pre-chilled on ice

  • Other reaction components, pre-chilled on ice

  • Reaction tubes, pre-chilled on ice

Procedure:

  • Thaw a single-use aliquot of the acidic this compound stock solution on ice.

  • Prepare the reaction master mix containing all components except for the enzyme and this compound in a pre-chilled tube. Keep the master mix on ice.

  • Immediately before starting the reaction, dilute the this compound stock solution to the final desired concentration in the pre-chilled experimental buffer. Use this diluted solution promptly.

  • To initiate the reaction, add the enzyme to the reaction mixture containing the freshly diluted this compound.

  • If possible, perform the enzymatic reaction at a lower temperature to reduce the rate of hydrolysis, provided it does not significantly compromise enzyme activity.

  • For kinetic studies, include a "no-enzyme" control to measure and correct for the background rate of non-enzymatic degradation.

Visualizations

degradation_pathway MethylsuccinylCoA This compound Anhydride Methylsuccinic Anhydride (Reactive Intermediate) MethylsuccinylCoA->Anhydride Intramolecular Catalysis (pH dependent) CoASH CoA-SH MethylsuccinylCoA->CoASH Release Methylsuccinate (2S)-Methylsuccinic Acid Anhydride->Methylsuccinate Hydrolysis

Caption: Non-enzymatic degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis stock Prepare Acidic Stock (pH 3, -20°C) aliquot Aliquot for Single Use stock->aliquot thaw Thaw Aliquot on Ice aliquot->thaw dilute Dilute in Cold Buffer (Use Immediately) thaw->dilute mix Prepare Reaction Mix on Ice dilute->mix start Initiate Reaction with Enzyme mix->start analyze Analyze Samples Promptly start->analyze control Run 'No-Enzyme' Control control->analyze

Caption: Recommended workflow to minimize this compound degradation.

References

strategies to enhance the stability of (2S)-Methylsuccinyl-CoA solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of (2S)-Methylsuccinyl-CoA solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you might encounter with this compound solution stability.

Q1: My this compound solution is showing rapid degradation. What are the likely causes?

A1: this compound is known to be an unusually unstable thioester, particularly in neutral or alkaline solutions. The primary cause of degradation is the hydrolysis of the thioester bond. Key factors that accelerate this degradation include:

  • pH: The thioester bond is highly susceptible to hydrolysis at neutral and alkaline pH.

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

  • Buffer Composition: Certain buffer components can potentially accelerate degradation.

Q2: I'm observing a decrease in the concentration of this compound and an increase in free Coenzyme A in my assay. Is this expected?

A2: Yes, this is the expected result of this compound degradation. The primary degradation pathway is the hydrolysis of the thioester bond, which releases free Coenzyme A (CoA) and (2S)-methylsuccinic acid. An observed increase in free CoA directly corresponds to the degradation of your this compound.[1]

Q3: What are the optimal storage conditions for this compound?

A3: For long-term storage, lyophilized this compound should be stored at -20°C.[1] For solutions, it is crucial to maintain acidic conditions to minimize hydrolysis. A common practice is to dissolve this compound in an acidic solution, such as aqueous HCl at pH 3, for use in experiments.[1]

Q4: My experimental results are inconsistent when using this compound. Could solution instability be the cause?

A4: Absolutely. Given its inherent instability, the concentration of active this compound can decrease significantly over the course of an experiment, especially if conducted at neutral or alkaline pH and at room temperature or higher. This can lead to variability and a reduction in observed reaction rates. It is critical to prepare fresh solutions and use them promptly.

Q5: How can I monitor the stability of my this compound solution during an experiment?

A5: The most reliable method for monitoring the concentration of this compound is through analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the direct quantification of the intact molecule over time. A detailed protocol for a stability study is provided in the "Experimental Protocols" section below.

Quantitative Data on this compound Stability

The stability of this compound is highly dependent on the experimental conditions. Below is a summary of available quantitative data.

CompoundpHTemperatureBufferHalf-life (t½)
This compound~7.5-7.8~25-30°CPhosphate or Tris-HCl~24 minutes
Succinyl-CoA (analog)7.0Not SpecifiedNot Specified~16 minutes
Succinyl-CoA (analog)6.0 - 8.0Not SpecifiedNot SpecifiedSimilar rates of hydrolysis

Note: The half-life of this compound is based on findings where it was described as an "unusually unstable CoA ester" with a half-life of 24 minutes. The exact conditions were reported in the supplementary materials of the cited study, with typical assay conditions being in the range of pH 7.5-7.8 and 25-30°C.[1] Data for the structurally similar Succinyl-CoA is provided for comparison and shows a similar instability at neutral pH.

Experimental Protocols

Protocol for a Stability Study of this compound using LC-MS

Objective: To determine the stability of this compound in a specific buffer solution over time.

Materials:

  • Lyophilized this compound

  • Buffer solution of interest (e.g., 50 mM potassium phosphate, pH 7.5)

  • Acidic quenching solution (e.g., 10% trichloroacetic acid)

  • LC-MS grade water and solvents

  • Autosampler vials (glass is recommended to minimize signal loss)

Methodology:

  • Solution Preparation:

    • Prepare the desired buffer solution at the target pH and temperature.

    • Just prior to the start of the experiment, dissolve a precisely weighed amount of lyophilized this compound in the buffer to a known concentration (e.g., 1 mM).

  • Time-Point Sampling:

    • Immediately after dissolution (t=0), withdraw an aliquot of the this compound solution.

    • Quench the reaction by adding the aliquot to a tube containing the acidic quenching solution. This will stop further hydrolysis.

    • Repeat the sampling and quenching process at predetermined time intervals (e.g., 5, 10, 20, 30, 60 minutes). The frequency of sampling should be adjusted based on the expected stability.

    • Store the quenched samples at 4°C until analysis.

  • LC-MS Analysis:

    • Set up an LC-MS method for the quantification of this compound. A C18 reversed-phase column is commonly used.

    • The mass spectrometer should be set to monitor the specific mass-to-charge ratio (m/z) of this compound.

    • Analyze the collected time-point samples.

  • Data Analysis:

    • Quantify the peak area of the this compound at each time point.

    • Plot the concentration or peak area of this compound as a function of time.

    • Calculate the half-life (t½) of this compound under the tested conditions by fitting the data to a first-order decay model.

Visualizations

Below are diagrams illustrating key concepts and workflows related to the stability of this compound.

cluster_degradation Chemical Degradation Pathway MethylsuccinylCoA This compound Products Degradation Products MethylsuccinylCoA->Products Hydrolysis H2O H₂O (Water) H2O->Products CoA Coenzyme A Products->CoA MethylsuccinicAcid (2S)-Methylsuccinic Acid Products->MethylsuccinicAcid

Caption: Hydrolysis of this compound.

cluster_workflow Experimental Workflow for Stability Testing Prep Prepare this compound in Test Buffer Sample_t0 Sample at t=0 (Quench with Acid) Prep->Sample_t0 Incubate Incubate at Defined Temperature Prep->Incubate LCMS Analyze Samples by LC-MS Sample_t0->LCMS Sample_tX Sample at Time Intervals (t₁, t₂, ...) (Quench with Acid) Incubate->Sample_tX Sample_tX->LCMS Analysis Plot Concentration vs. Time & Calculate Half-life LCMS->Analysis

Caption: Workflow for assessing solution stability.

References

Validation & Comparative

A Head-to-Head Comparison of Enzymatic Kinetics: (2S)-Methylsuccinyl-CoA vs. Succinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in enzymatic reactions with structurally similar substrates is paramount. This guide provides a detailed, data-driven comparison of the enzymatic kinetics of (2S)-Methylsuccinyl-CoA and its close structural analog, succinyl-CoA, with a key enzyme, this compound dehydrogenase.

This document summarizes quantitative kinetic data, outlines experimental methodologies, and visualizes the metabolic context of these two important molecules. The data presented herein demonstrates a stark contrast in enzyme efficiency, highlighting the critical role of a single methyl group in substrate recognition and turnover.

Quantitative Kinetic Data Comparison

The enzymatic activity of this compound dehydrogenase (MCD) with this compound and succinyl-CoA reveals a significant preference for its eponymous substrate. The kinetic parameters clearly illustrate that while succinyl-CoA can be utilized by the enzyme, it is a significantly less efficient substrate.[1]

Substratekcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
This compound16.0 ± 0.311.0 ± 0.91,500,000
Succinyl-CoA0.08 ± 0.01140 ± 30570

Table 1: Michaelis-Menten kinetic parameters for wildtype this compound dehydrogenase with this compound and succinyl-CoA as substrates.[1]

The catalytic efficiency (kcat/Km) of MCD for this compound is approximately 2,600 times greater than for succinyl-CoA. This dramatic difference is primarily driven by a ~200-fold higher turnover rate (kcat) and a ~13-fold lower Michaelis constant (Km), indicating both stronger binding and more rapid conversion of this compound.[1] The enzyme exhibits only about 0.5% of its maximal activity with succinyl-CoA compared to this compound.[1][2][3][4]

In contrast, enzymes that primarily utilize succinyl-CoA in central metabolism, such as succinyl-CoA synthetase, are highly specific for their substrate and are not known to react with this compound.[5][6] Similarly, methylmalonyl-CoA mutase, which produces succinyl-CoA, is specific for (2R)-methylmalonyl-CoA and does not interact with the (2S) isomer.[7][8]

Experimental Protocols

The kinetic parameters presented above were determined using a continuous spectrophotometric rate determination method, specifically the ferricenium ion-based acyl-CoA dehydrogenase assay.

This compound Dehydrogenase Activity Assay

This assay measures the reduction of a ferricenium ion by the FADH₂ produced during the oxidation of the acyl-CoA substrate.

Principle:

This compound + FAD → Mesaconyl-CoA + FADH₂ FADH₂ + 2 Fc⁺ → FAD + 2 Fc + 2 H⁺

(Where Fc⁺ is the ferricenium ion and Fc is ferrocene)

Reagents:

Procedure:

  • A reaction mixture is prepared containing the potassium phosphate buffer and the ferricenium hexafluorophosphate solution in a cuvette.

  • The substrate, either this compound or succinyl-CoA, is added to the mixture.

  • The reaction is initiated by the addition of the this compound dehydrogenase enzyme solution.

  • The decrease in absorbance at 340 nm, corresponding to the reduction of the ferricenium ion, is monitored over time using a spectrophotometer.

  • The initial linear rate of the reaction is used to calculate the enzyme activity. One unit of activity is defined as the amount of enzyme that converts 1.0 µmole of substrate per minute under the specified conditions.

Metabolic Pathways and Experimental Workflow

The distinct roles of this compound and succinyl-CoA are rooted in their respective metabolic pathways. Succinyl-CoA is a key intermediate in the citric acid cycle, a central hub of cellular metabolism. In contrast, this compound is an intermediate in the ethylmalonyl-CoA pathway, a route for acetyl-CoA assimilation found in some bacteria.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Spectrophotometric Assay cluster_analysis Data Analysis Buffer Potassium Phosphate Buffer Mix Prepare Reaction Mixture Buffer->Mix Substrate1 This compound Solution AddSubstrate Add Substrate Substrate1->AddSubstrate Test 1 Substrate2 Succinyl-CoA Solution Substrate2->AddSubstrate Test 2 Ferricenium Ferricenium Hexafluorophosphate Ferricenium->Mix Enzyme This compound Dehydrogenase AddEnzyme Initiate with Enzyme Enzyme->AddEnzyme Mix->AddEnzyme AddSubstrate->Mix Monitor Monitor Absorbance (340 nm) AddEnzyme->Monitor CalcRate Calculate Initial Reaction Rate Monitor->CalcRate Kinetics Determine Kinetic Parameters (Km, Vmax) CalcRate->Kinetics metabolic_pathways cluster_tca Citric Acid Cycle cluster_emc Ethylmalonyl-CoA Pathway SuccinylCoA Succinyl-CoA Succinate (B1194679) Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase MethylsuccinylCoA This compound MesaconylCoA Mesaconyl-CoA MethylsuccinylCoA->MesaconylCoA This compound Dehydrogenase AcetylCoA Acetyl-CoA AcetylCoA->MethylsuccinylCoA PropionylCoA Propionyl-CoA PropionylCoA->SuccinylCoA PropionylCoA->MethylsuccinylCoA

References

structural differences between (2S)-Methylsuccinyl-CoA and (2R)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the structural and functional differences between the two stereoisomers of methylsuccinyl-CoA: (2S)-Methylsuccinyl-CoA and (2R)-Methylsuccinyl-CoA. As epimers, these molecules share the same chemical formula and connectivity but differ in the three-dimensional arrangement of atoms at a single chiral center. This subtle structural distinction leads to profound differences in their biological activity, particularly in their recognition and processing by enzymes.

Fundamental Structural Difference

The core structural difference lies in the configuration of the methyl group at the C2 carbon (the alpha-carbon relative to the thioester linkage). In this compound, the methyl group is oriented in the S configuration, while in (2R)-Methylsuccinyl-CoA, it is in the R configuration. This distinction is critical for the stereospecific active sites of enzymes.

G Fig. 2: Role of this compound in the Ethylmalonyl-CoA Pathway. EthylmalonylCoA Ethylmalonyl-CoA S_MethylsuccinylCoA This compound EthylmalonylCoA->S_MethylsuccinylCoA Ethylmalonyl-CoA mutase invis S_MethylsuccinylCoA->invis R_MethylsuccinylCoA (2R)-Methylsuccinyl-CoA MesaconylCoA Mesaconyl-CoA Pathway Further steps in pathway MesaconylCoA->Pathway invis->R_MethylsuccinylCoA NO REACTION invis->MesaconylCoA this compound Dehydrogenase (MCD) (HIGHLY SPECIFIC) G Fig. 3: Experimental Workflow for Testing Enzyme Stereospecificity. cluster_reactions Reaction Conditions cluster_results Expected Outcome start Start: Prepare Reaction Mixtures (in triplicate) r1 Enzyme + (2S)-isomer start->r1 r2 Enzyme + (2R)-isomer start->r2 r3 No Enzyme + (2S)-isomer start->r3 incubate Incubate at 30°C r2->incubate quench Quench Reaction (e.g., with formic acid) incubate->quench analyze Analyze via LC-MS quench->analyze res1 Mesaconyl-CoA Product Formed analyze->res1 res2 No Product analyze->res2 res3 No Product analyze->res3

A Functional Comparison of the Ethylmalonyl-CoA Pathway and the Glyoxylate Cycle: Anaplerotic Strategies for Acetyl-CoA Assimilation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of microbial metabolism, the assimilation of two-carbon compounds like acetate (B1210297) is crucial for growth and biosynthesis. Two primary pathways have evolved to accomplish this: the canonical glyoxylate (B1226380) cycle and the more recently elucidated ethylmalonyl-CoA (EMC) pathway. This guide provides a detailed functional comparison of these two pathways, offering insights into their distinct mechanisms, energetic efficiencies, and the experimental approaches used to study them. This information is vital for researchers in metabolic engineering, synthetic biology, and for professionals developing antimicrobial strategies that target these essential pathways.

Core Functional Differences

The glyoxylate cycle is a well-established anabolic pathway that functions as a bypass of the two decarboxylation steps in the tricarboxylic acid (TCA) cycle.[1] This allows organisms, including many bacteria, fungi, and plants, to achieve the net conversion of acetyl-CoA into four-carbon dicarboxylic acids, such as succinate (B1194679) and malate (B86768), which can then be used for gluconeogenesis and biosynthesis.[1][2] The key enzymes that define this cycle are isocitrate lyase (ICL) and malate synthase (MS).[2][3]

In contrast, the ethylmalonyl-CoA pathway serves as an alternative to the glyoxylate cycle in organisms that lack isocitrate lyase, such as the facultative methylotroph Methylobacterium extorquens AM1 and Rhodobacter sphaeroides.[4][5] This pathway also enables the net conversion of acetyl-CoA to intermediates of central metabolism but through a distinct and more complex series of reactions involving unique CoA-ester intermediates.[5] The EMC pathway ultimately generates glyoxylate and succinyl-CoA from two molecules of acetyl-CoA and two molecules of carbon dioxide.[4]

Pathway Visualizations

To facilitate a clear understanding of the reaction cascades in both pathways, the following diagrams have been generated using the Graphviz DOT language.

glyoxylate_cycle cluster_tca TCA Cycle Enzymes cluster_glyoxylate Key Glyoxylate Cycle Enzymes acetyl_coa1 Acetyl-CoA citrate Citrate acetyl_coa1->citrate joins oxaloacetate Oxaloacetate oxaloacetate->citrate with isocitrate Isocitrate citrate->isocitrate Aconitase glyoxylate Glyoxylate isocitrate->glyoxylate Isocitrate Lyase succinate Succinate (to biosynthesis) isocitrate->succinate Isocitrate Lyase malate Malate glyoxylate->malate Malate Synthase malate->oxaloacetate Malate Dehydrogenase acetyl_coa2 Acetyl-CoA acetyl_coa2->malate joins citrate_synthase Citrate Synthase aconitase Aconitase malate_dehydrogenase Malate Dehydrogenase isocitrate_lyase Isocitrate Lyase malate_synthase Malate Synthase

Caption: The Glyoxylate Cycle.

ethylmalonyl_coa_pathway cluster_enzymes Key Ethylmalonyl-CoA Pathway Enzymes acetyl_coa1 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa (S)-3-Hydroxy-butyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate (to biosynthesis) methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA (to TCA cycle) propionyl_coa->succinyl_coa acetyl_coa2 Acetyl-CoA acetyl_coa2->acetoacetyl_coa co2_1 CO2 co2_1->ethylmalonyl_coa co2_2 CO2 co2_2->succinyl_coa ketothiolase β-Ketothiolase reductase Acetoacetyl-CoA Reductase crotonase Crotonase ccr Crotonyl-CoA Carboxylase/Reductase mutase Ethylmalonyl-CoA Mutase dehydrogenase Methylsuccinyl-CoA Dehydrogenase hydratase Mesaconyl-CoA Hydratase lyase β-Methylmalyl-CoA Lyase

Caption: The Ethylmalonyl-CoA Pathway.

Quantitative Comparison of Pathway Performance

A direct quantitative comparison of the two pathways reveals significant differences in their stoichiometry and theoretical yields. The following table summarizes these key metrics.

FeatureGlyoxylate CycleEthylmalonyl-CoA PathwayReference(s)
Net Reaction 2 Acetyl-CoA + NAD⁺ + 2H₂O → Succinate + 2CoA + NADH + H⁺2 Acetyl-CoA + 2CO₂ + 2NADPH + 2ATP + H₂O → Glyoxylate + Succinyl-CoA + 2NADP⁺ + 2ADP + 2Pi + 2CoA[4],[2]
Key Enzymes Isocitrate Lyase, Malate SynthaseCrotonyl-CoA Carboxylase/Reductase, β-Methylmalyl-CoA Lyase[2],[5]
Carbon Efficiency No loss of carbon from acetyl-CoAIncorporates 2 CO₂ molecules[4],[1]
ATP Requirement No direct ATP consumption2 ATP consumed[6]
Reductant Requirement 1 NAD⁺ consumed2 NADPH consumed[6]
Products 1 Succinate1 Glyoxylate, 1 Succinyl-CoA[4]

Experimental Protocols

The study of these metabolic pathways relies on a combination of genetic, biochemical, and metabolomic techniques. Metabolic flux analysis using ¹³C-labeled substrates is a particularly powerful method for elucidating pathway activity in vivo.[4]

Key Experiment: ¹³C-Metabolic Flux Analysis

Objective: To quantify the in vivo flux through the ethylmalonyl-CoA pathway and the glyoxylate cycle.

Methodology:

  • Cultivation: Grow the microbial strain of interest in a defined minimal medium with the ¹³C-labeled carbon source (e.g., [1-¹³C]acetate or [U-¹³C]acetate) as the sole carbon source.[4] For steady-state analysis, continuous culture in a chemostat is preferred to maintain constant physiological conditions.

  • Sampling: Harvest cells during the exponential growth phase. Quench metabolic activity immediately by rapidly transferring the cell suspension into a cold solution (e.g., -20°C methanol).

  • Metabolite Extraction: Extract intracellular metabolites using a suitable solvent system (e.g., a chloroform/methanol/water mixture).

  • Analysis of Labeling Patterns:

    • For CoA Esters (EMC Pathway): Analyze the isotopic labeling patterns of CoA thioesters using high-resolution liquid chromatography-mass spectrometry (LC-MS).[7][8] This allows for the identification of pathway-specific intermediates and the kinetics of label incorporation.[7][8]

    • For Amino Acids (Glyoxylate Cycle and EMC Pathway): Hydrolyze cell biomass to release amino acids. Derivatize the amino acids and analyze their mass isotopomer distributions using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). The labeling patterns of amino acids derived from pathway intermediates (e.g., glycine (B1666218) from glyoxylate) provide information about the active pathways.[9][10]

  • Flux Calculation: Utilize metabolic modeling software (e.g., INCA, Metran) to fit the experimental labeling data to a metabolic network model. This computational analysis estimates the intracellular metabolic fluxes that best reproduce the measured isotopomer distributions.

Key Experiment: Enzyme Activity Assays

Objective: To determine the specific activity of key enzymes in cell-free extracts.

Methodology:

  • Cell Lysis: Harvest cells and resuspend them in a suitable buffer. Lyse the cells using methods such as sonication or French press.

  • Clarification: Centrifuge the lysate to remove cell debris and obtain a cell-free extract.

  • Spectrophotometric Assay: Measure the activity of specific enzymes by monitoring the change in absorbance of a substrate or product over time. For example:

    • Isocitrate Lyase: Monitor the formation of the glyoxylate-phenylhydrazone adduct at 324 nm.

    • Crotonyl-CoA Carboxylase/Reductase: Monitor the NADPH-dependent reduction of crotonyl-CoA by the decrease in absorbance at 340 nm.[11]

  • Protein Quantification: Determine the total protein concentration of the cell-free extract using a standard method (e.g., Bradford assay) to normalize the enzyme activity.

  • Calculation: Express the specific activity in units such as nmol of substrate converted per minute per milligram of protein (nmol min⁻¹ mg⁻¹).[12][13]

Regulation and Significance

The expression of the glyoxylate cycle enzymes is typically induced by growth on acetate or fatty acids and repressed by the presence of preferred carbon sources like glucose.[14] In Escherichia coli, this regulation is mediated by transcription factors such as IclR.[14]

The ethylmalonyl-CoA pathway is also tightly regulated and is essential for the assimilation of C1 and C2 compounds in organisms that utilize it.[4][15] For instance, in Methylobacterium extorquens AM1, the EMC pathway is crucial for regenerating glyoxylate required for the serine cycle during methylotrophic growth.[4]

Conclusion

The ethylmalonyl-CoA pathway and the glyoxylate cycle represent two distinct and elegant solutions to the metabolic challenge of growth on two-carbon compounds. While the glyoxylate cycle is a more direct and energetically favorable pathway, the ethylmalonyl-CoA pathway showcases the metabolic versatility of microorganisms and their ability to thrive in diverse environments. Understanding the functional nuances of these pathways is not only fundamental to microbial physiology but also opens avenues for biotechnological applications and the development of novel antimicrobial agents targeting the unique enzymes of these pathways. The experimental methodologies outlined provide a robust framework for researchers to further investigate these and other metabolic networks.

References

Enzyme Cross-Reactivity with Methylsuccinyl-CoA Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of enzymes for their substrates is a cornerstone of metabolic regulation. However, instances of cross-reactivity, where an enzyme can bind and process alternative, structurally similar substrates, offer intriguing possibilities for metabolic engineering and potential pitfalls in drug development. This guide provides a comparative analysis of the cross-reactivity of key enzymes with isomers of methylsuccinyl-CoA, a critical intermediate in several metabolic pathways. We present quantitative data, detailed experimental protocols, and visual representations of the involved metabolic and experimental workflows to facilitate a deeper understanding of these enzymatic interactions.

Comparative Analysis of Enzyme Kinetics

The following table summarizes the kinetic parameters of two key enzymes, (2S)-methylsuccinyl-CoA dehydrogenase (MCD) and succinyl-CoA:mesaconate CoA-transferase (Mct), with their primary substrates and relevant methylsuccinyl-CoA isomers or close structural analogs. This data provides a quantitative basis for understanding their substrate specificity and cross-reactivity.

EnzymeOrganismSubstratekcat (s⁻¹)Km (µM)kcat/Km (s⁻¹µM⁻¹)
This compound Dehydrogenase (Wild-Type) Rhodobacter sphaeroidesThis compound15.3 ± 0.412.8 ± 1.21.2
Succinyl-CoA0.08 ± 0.011100 ± 2000.00007
Succinyl-CoA:Mesaconate CoA-Transferase Haloarcula hispanicaMesaconate17 ± 11300 ± 1000.013
Methylsuccinate*11 ± 1600 ± 1000.018

*Note: The specific stereoisomer of methylsuccinate used in the experiments with Succinyl-CoA:Mesaconate CoA-Transferase was not explicitly stated in the cited literature.[1][2]

Key Enzymes and Their Metabolic Context

This compound Dehydrogenase (MCD)

This compound dehydrogenase is a flavin-dependent enzyme that plays a crucial role in the ethylmalonyl-CoA pathway, a metabolic route for the assimilation of acetyl-CoA in various bacteria.[3] MCD catalyzes the oxidation of this compound to mesaconyl-CoA.[3]

As the kinetic data demonstrates, MCD exhibits a very high degree of specificity for its cognate substrate, this compound. The catalytic efficiency (kcat/Km) for succinyl-CoA is approximately 17,000-fold lower than for this compound. This pronounced specificity is attributed to a dedicated cavity in the enzyme's active site that accommodates the C2 methyl group of its substrate, alongside a cluster of three arginine residues that bind the terminal carboxyl group.[4] This structural arrangement effectively prevents the non-specific oxidation of the structurally similar but unbranched succinyl-CoA, a key intermediate in the central carbon metabolism.[4]

Succinyl-CoA:Mesaconate CoA-Transferase (Mct)

Succinyl-CoA:mesaconate CoA-transferase is a key enzyme in the methylaspartate cycle, an anaplerotic pathway for acetate (B1210297) assimilation found in some haloarchaea.[1][5] Mct catalyzes the transfer of the CoA moiety from succinyl-CoA to mesaconate, forming mesaconyl-CoA and succinate.[1][2][5]

Interestingly, studies on Mct from Haloarcula hispanica have revealed a notable degree of substrate promiscuity.[1] While its primary substrate is mesaconate, the enzyme demonstrates significant activity with methylsuccinate, even exhibiting a slightly higher catalytic efficiency for this substrate compared to mesaconate.[1] This suggests that the active site of Mct can accommodate the methyl group of methylsuccinate. However, the enzyme shows low activity with other dicarboxylic acids like glutarate and itaconate, and no activity with other CoA donors such as acetyl-CoA or propionyl-CoA, indicating a high specificity for the succinyl-CoA donor.[1][2] The precise stereoisomer preference for methylsuccinate remains to be explicitly determined.

Other Potentially Cross-Reactive Enzymes

While quantitative data is limited, other enzymes involved in acyl-CoA metabolism are worth considering for potential cross-reactivity:

  • Isobutyryl-CoA Mutase (Icm): This coenzyme B12-dependent enzyme catalyzes the reversible isomerization of isobutyryl-CoA to n-butyryl-CoA.[4][6] Given its function in carbon skeleton rearrangement of acyl-CoA thioesters, it is plausible that it could interact with methylsuccinyl-CoA isomers, although specific studies are lacking.

  • Methylmalonyl-CoA Mutase: This enzyme is involved in the conversion of methylmalonyl-CoA to succinyl-CoA. While its primary substrate is distinct, the structural similarity to methylsuccinyl-CoA warrants investigation into potential inhibitory or low-level substrate activity.

Metabolic Pathways

The following diagrams illustrate the metabolic pathways in which the discussed enzymes and their substrates are involved.

Ethylmalonyl_CoA_Pathway acetyl_coa Acetyl-CoA crotonyl_coa Crotonyl-CoA acetyl_coa->crotonyl_coa Multiple Steps ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA Carboxylase/Reductase methylsuccinyl_coa This compound ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA Mutase mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa This compound Dehydrogenase (MCD) glyoxylate Glyoxylate mesaconyl_coa->glyoxylate Mesaconyl-CoA Hydratase, β-Methylmalyl-CoA Lyase malate Malate glyoxylate->malate Malate Synthase

Figure 1. The Ethylmalonyl-CoA Pathway.

Methylaspartate_Cycle acetyl_coa Acetyl-CoA glutamate Glutamate acetyl_coa->glutamate TCA Cycle Steps oxaloacetate Oxaloacetate oxaloacetate->glutamate methylaspartate Methylaspartate glutamate->methylaspartate Glutamate Mutase mesaconate Mesaconate methylaspartate->mesaconate Methylaspartate Ammonia-Lyase mesaconyl_coa Mesaconyl-CoA mesaconate->mesaconyl_coa Succinyl-CoA:Mesaconate CoA-Transferase (Mct) succinyl_coa Succinyl-CoA succinyl_coa->mesaconyl_coa succinate Succinate succinyl_coa->succinate Succinyl-CoA:Mesaconate CoA-Transferase (Mct) malate Malate mesaconyl_coa->malate Multiple Steps

Figure 2. The Methylaspartate Cycle.

Experimental Protocols

The determination of enzyme kinetics and substrate specificity relies on robust experimental methodologies. Below are detailed protocols for the key experiments cited in this guide.

Enzyme Activity Assay for this compound Dehydrogenase (MCD)

This protocol describes a spectrophotometric assay to determine the kinetic parameters of MCD.

Materials:

  • Purified this compound Dehydrogenase

  • This compound (substrate)

  • Succinyl-CoA (alternative substrate)

  • Electron Transfer Flavoprotein (ETF)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 7.8) and a suitable concentration of ETF (e.g., 55 µM).

  • Substrate Addition: Add varying concentrations of the substrate (this compound or succinyl-CoA) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a small, fixed amount of purified MCD (e.g., 0.1 µM) to the cuvette.

  • Kinetic Measurement: Immediately monitor the reduction of ETF by following the decrease in absorbance at a specific wavelength (e.g., 436 nm) over time using the spectrophotometer's kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities from the linear phase of the absorbance change. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Vmax and Km values. The kcat can be calculated by dividing Vmax by the enzyme concentration.

Workflow Diagram:

MCD_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (50 mM Tris-HCl, pH 7.8) mix_reagents Mix Buffer, ETF, and Varying Substrate Concentrations in Cuvette prep_buffer->mix_reagents prep_enzyme Purify and Quantify MCD Enzyme initiate_reaction Initiate Reaction with MCD prep_enzyme->initiate_reaction prep_substrates Prepare Stock Solutions of This compound and Succinyl-CoA prep_substrates->mix_reagents prep_etf Prepare ETF Solution prep_etf->mix_reagents monitor_absorbance Monitor ETF Reduction (e.g., at 436 nm) initiate_reaction->monitor_absorbance calc_velocity Calculate Initial Reaction Velocities monitor_absorbance->calc_velocity plot_data Plot Velocity vs. [Substrate] calc_velocity->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine kcat and Km fit_model->determine_params

Figure 3. Workflow for MCD Kinetic Assay.
UPLC-MS/MS Analysis of Acyl-CoA Thioesters

This protocol provides a general framework for the separation and quantification of methylsuccinyl-CoA isomers and other acyl-CoA species using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Materials:

  • UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Reversed-phase C18 column suitable for UPLC

  • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium (B1175870) acetate in water)

  • Mobile Phase B: Organic solvent (e.g., acetonitrile)

  • Acyl-CoA standards for calibration

  • Internal standard (e.g., a stable isotope-labeled acyl-CoA)

Procedure:

  • Sample Preparation: Extract acyl-CoAs from the biological matrix (e.g., cell lysates, tissue homogenates) using a suitable method, such as solid-phase extraction or protein precipitation with an organic solvent. Resuspend the dried extract in an appropriate injection solvent.

  • Chromatographic Separation: Inject the sample onto the UPLC system. Separate the acyl-CoA species using a gradient elution with increasing concentrations of Mobile Phase B. The specific gradient profile will need to be optimized for the separation of the isomers of interest.

  • Mass Spectrometric Detection: Introduce the eluent from the UPLC into the mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor and product ions for each acyl-CoA of interest, including the internal standard.

  • Quantification: Generate a calibration curve using the acyl-CoA standards. Quantify the amount of each acyl-CoA species in the sample by comparing its peak area to the calibration curve and normalizing to the internal standard.

Workflow Diagram:

UPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms UPLC-MS/MS Analysis cluster_data_analysis Data Analysis extraction Extract Acyl-CoAs from Biological Sample add_is Add Internal Standard extraction->add_is reconstitution Reconstitute in Injection Solvent add_is->reconstitution injection Inject Sample onto UPLC System reconstitution->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration calibration Generate Calibration Curve integration->calibration quantification Quantify Acyl-CoA Species calibration->quantification

Figure 4. Workflow for UPLC-MS/MS Analysis.

Conclusion

The study of enzyme cross-reactivity with methylsuccinyl-CoA isomers reveals a fascinating interplay between metabolic necessity and enzymatic promiscuity. While enzymes like this compound dehydrogenase have evolved a high degree of specificity to prevent interference with central metabolic pathways, others, such as succinyl-CoA:mesaconate CoA-transferase, exhibit a broader substrate acceptance. This knowledge is critical for the rational design of metabolic engineering strategies and for anticipating potential off-target effects in drug development programs targeting acyl-CoA metabolism. The experimental protocols and workflows provided herein offer a robust framework for further investigation into these and other enzyme-substrate interactions.

References

A Comparative Guide to the Validation of (2S)-Methylsuccinyl-CoA Standards for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the validation of (2S)-Methylsuccinyl-CoA standards for use in mass spectrometry. Given the absence of commercially available certified reference standards for this compound, this document outlines the synthesis and rigorous validation of an in-house standard. Furthermore, it compares this approach with alternative quantification strategies, offering supporting experimental protocols and data presentation to aid researchers in selecting the most appropriate method for their analytical needs.

Comparison of Quantification Strategies for this compound

The accurate quantification of this compound is crucial for studies in metabolic pathways and drug development. The primary challenge is the lack of a commercial, pre-validated standard. Below is a comparison of creating a validated in-house standard versus other potential quantification methods.

FeatureIn-House Synthesized & Validated StandardSurrogate Analyte ApproachEnzymatic Assay
Principle Chemical synthesis followed by comprehensive characterization of purity, concentration, and stability. Used to generate a calibration curve for absolute quantification.A stable isotope-labeled analogue of the analyte is used as a surrogate to create the calibration curve in the actual biological matrix.[1]Indirect quantification based on the enzymatic conversion of this compound and measurement of a product or cofactor.[2][3][4]
Accuracy High, directly traceable to a well-characterized primary standard (e.g., via qNMR).High, as the surrogate closely mimics the behavior of the analyte.[1]Moderate to High, dependent on enzyme purity, kinetics, and potential interferences.
Precision High, with a well-defined standard.High, effectively corrects for matrix effects and extraction variability.Moderate, can be influenced by reaction conditions and enzyme stability.
Specificity High, when coupled with mass spectrometry.High, relies on the mass difference between the analyte and the labeled surrogate.Moderate, potential for cross-reactivity with other metabolites.
Cost Moderate to High initial cost for synthesis and full validation.High, requires synthesis of a stable isotope-labeled standard.Low to Moderate, commercially available enzyme kits may be adaptable.
Development Time Significant, involves synthesis, purification, and multi-step validation.Significant, requires synthesis and characterization of the labeled compound.Moderate, involves sourcing of a specific enzyme and optimization of reaction conditions.
Recommendation Gold standard for absolute and accurate quantification when a commercial standard is unavailable.Excellent alternative for overcoming matrix effects, especially when dealing with complex biological samples.[1]Suitable for relative quantification or when high-throughput screening is prioritized over absolute accuracy.

Experimental Protocols

Protocol for Synthesis and Purification of this compound Standard

This protocol is based on established methods for the synthesis of acyl-CoA esters.

Materials:

  • (S)-Methylsuccinic acid

  • Triethylamine (B128534)

  • Ethylchloroformate

  • Coenzyme A (CoA) lithium salt

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrogencarbonate solution

  • Ellman's reagent

  • Preparative HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve (S)-methylsuccinic acid and triethylamine in anhydrous THF and cool in an ice bath.

  • Slowly add ethylchloroformate to the reaction mixture with constant stirring.

  • After one hour, add a solution of Coenzyme A in 1 M hydrogencarbonate.

  • Monitor the reaction for the disappearance of free thiols using Ellman's reagent.

  • Once the reaction is complete, lyophilize the resulting solution.

  • Purify the this compound by preparative liquid chromatography-mass spectrometry (LC-MS) using a methanol (B129727) gradient in an ammonium (B1175870) formate (B1220265) buffer.

  • Collect the fractions containing the product, lyophilize, and store at -80°C.

Validation Protocols for the In-House Standard

2.2.1. Purity Assessment by HPLC-UV and High-Resolution Mass Spectrometry (HRMS)

  • HPLC-UV:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 25 mM Ammonium Formate, pH 5.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the product from starting materials and byproducts.

    • Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA).

    • Acceptance Criteria: Purity ≥ 95%.

  • HRMS:

    • Infuse the purified product into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Confirm the accurate mass of the [M+H]+ and/or [M-H]- ions.

    • Perform tandem MS (MS/MS) to confirm the characteristic fragmentation pattern of acyl-CoAs (e.g., the neutral loss of 507 Da in positive mode).

2.2.2. Concentration Determination by Quantitative NMR (qNMR)

qNMR provides an absolute measure of concentration without the need for a specific reference standard of the analyte itself.[5][6][7][8][9]

  • Sample Preparation: Accurately weigh a sample of the lyophilized this compound and a certified internal standard (e.g., maleic acid) with a known purity. Dissolve them together in a known volume of a suitable deuterated solvent (e.g., D₂O).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay).

  • Data Analysis: Compare the integral of a well-resolved proton signal from this compound with the integral of a known proton signal from the internal standard. Calculate the concentration based on the known concentration of the internal standard and the number of protons contributing to each signal.

2.2.3. Stability Assessment

The stability of the standard should be evaluated under various storage conditions to establish its shelf-life.[10][11][12][13]

  • Freeze-Thaw Stability: Aliquot the standard solution and subject it to multiple freeze-thaw cycles (e.g., from -80°C to room temperature). Analyze the concentration after each cycle to assess for degradation.[10]

  • Short-Term Stability: Store aliquots at room temperature and 4°C for defined periods (e.g., 0, 4, 8, 24 hours). Measure the concentration at each time point.

  • Long-Term Stability: Store aliquots at -20°C and -80°C for an extended period (e.g., 1, 3, 6, 12 months). Analyze the concentration at regular intervals.

  • Analysis: Use a validated LC-MS method to quantify the remaining this compound at each time point and compare it to the initial concentration.

  • Acceptance Criteria: The concentration should remain within ±15% of the initial value.

Visualizing the Workflow

The following diagram illustrates the logical workflow for the synthesis and validation of an in-house this compound standard.

ValidationWorkflow cluster_synthesis Synthesis & Purification cluster_validation Standard Validation cluster_application Application synthesis Chemical Synthesis of This compound purification Preparative HPLC-MS Purification synthesis->purification lyophilization Lyophilization purification->lyophilization purity_hplc Purity Assessment: HPLC-UV (≥95%) lyophilization->purity_hplc Characterize Purified Product purity_hrms Identity Confirmation: HRMS & MS/MS lyophilization->purity_hrms concentration Concentration Determination: qNMR lyophilization->concentration stability Stability Assessment: (Freeze-Thaw, Short- & Long-Term) concentration->stability Use Characterized Standard for Stability stock_prep Preparation of Stock Solutions concentration->stock_prep Use Validated Standard cal_curve Generation of Calibration Curve stock_prep->cal_curve sample_quant Quantification in Samples cal_curve->sample_quant

References

A Comparative Guide to Metabolic Flux Analysis of the Ethylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The assimilation of acetyl-CoA is a critical metabolic process for numerous organisms. While the glyoxylate (B1226380) cycle is a well-established pathway for this purpose, the ethylmalonyl-CoA (EMC) pathway presents a vital alternative, particularly in organisms lacking the key glyoxylate cycle enzyme, isocitrate lyase.[1][2][3] This guide provides a comprehensive comparison of the EMC pathway with the glyoxylate cycle, focusing on metabolic flux analysis (MFA) to elucidate their in vivo activities. We present quantitative data from key studies, detailed experimental protocols for 13C-MFA, and visual representations of the involved pathways and workflows.

Quantitative Comparison of Metabolic Fluxes

Metabolic flux analysis using 13C-labeled substrates is a powerful technique to quantify the in vivo rates of metabolic pathways.[4][5][6][7][8][9] Below is a summary of key findings from a 13C-MFA study on Methylobacterium extorquens AM1, an organism that utilizes the EMC pathway for acetyl-CoA assimilation during growth on acetate (B1210297). This is compared with typical flux distributions in organisms employing the glyoxylate cycle.

Metabolic Flux Ethylmalonyl-CoA Pathway (M. extorquens AM1 on acetate)[10][1] Glyoxylate Cycle (Typical Organism on acetate) Notes
Acetyl-CoA Oxidation (TCA Cycle) HighModerateIn M. extorquens AM1, the TCA cycle is the primary route for the complete oxidation of acetyl-CoA to generate energy.[10][1]
Acetyl-CoA Assimilation Moderate (via EMC pathway)High (via glyoxylate cycle)The EMC pathway serves as the primary anabolic route for converting acetyl-CoA into biomass precursors in organisms lacking the glyoxylate cycle.[10][1]
Glyoxylate Production From acetyl-CoA via the EMC pathwayFrom isocitrate via isocitrate lyaseThis represents the key mechanistic difference between the two pathways.
Carbon Yield More efficientLess efficientThe EMC pathway involves net carboxylation steps, leading to a higher carbon assimilation efficiency compared to the glyoxylate cycle, which has a net decarboxylation step.[11]

Experimental Protocols for 13C-Metabolic Flux Analysis

The following protocol outlines the key steps for conducting a 13C-MFA experiment to study the EMC pathway, based on established methodologies.[10][4][5][6]

Isotope Labeling Experiment
  • Culture Conditions: Grow the microbial strain (e.g., M. extorquens AM1) in a chemically defined minimal medium with a specific 13C-labeled substrate as the primary carbon source. For studying the EMC pathway with acetate as the carbon source, a mixture of [1-13C]acetate and [U-13C]acetate can be used.[10]

  • Steady-State Labeling: Ensure the culture reaches a metabolic and isotopic steady state. This is typically achieved during the exponential growth phase.

  • Harvesting: Rapidly quench metabolic activity and harvest the cells. This can be done by fast filtration and immersion in a cold non-aqueous solution (e.g., methanol/glycerol).

Sample Preparation and Analysis
  • Biomass Hydrolysis: Hydrolyze the harvested biomass to break down proteins into their constituent amino acids.

  • Derivatization: Derivatize the amino acids to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • GC-MS Analysis: Analyze the derivatized amino acids by GC-MS to determine the mass isotopomer distributions. These distributions reflect the labeling patterns of their metabolic precursors.[4][6]

Computational Flux Analysis
  • Metabolic Model: Construct a detailed metabolic model of the organism's central carbon metabolism, including the EMC pathway and all relevant biosynthetic pathways.

  • Flux Estimation: Use specialized software (e.g., Metran, 13CFLUX2) to estimate the intracellular metabolic fluxes by fitting the experimentally determined mass isotopomer distributions to the metabolic model.[5]

  • Statistical Analysis: Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.[5][6]

Visualizing Metabolic Pathways and Workflows

Ethylmalonyl-CoA Pathway

Ethylmalonyl_CoA_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa malate Malate glyoxylate->malate + Acetyl-CoA Pathway_Comparison cluster_EMC Ethylmalonyl-CoA Pathway cluster_GC Glyoxylate Cycle acetyl_coa_emc 2 Acetyl-CoA emc_pathway EMC Pathway Enzymes acetyl_coa_emc->emc_pathway glyoxylate_emc Glyoxylate emc_pathway->glyoxylate_emc succinate_emc Succinate emc_pathway->succinate_emc acetyl_coa_gc 2 Acetyl-CoA isocitrate Isocitrate acetyl_coa_gc->isocitrate malate_synthase Malate Synthase acetyl_coa_gc->malate_synthase isocitrate_lyase Isocitrate Lyase isocitrate->isocitrate_lyase glyoxylate_gc Glyoxylate isocitrate_lyase->glyoxylate_gc succinate_gc Succinate isocitrate_lyase->succinate_gc glyoxylate_gc->malate_synthase malate Malate malate_synthase->malate MFA_Workflow culture 1. Cell Culture with 13C-labeled Substrate quench_harvest 2. Quenching and Cell Harvesting culture->quench_harvest hydrolysis 3. Biomass Hydrolysis quench_harvest->hydrolysis derivatization 4. Derivatization hydrolysis->derivatization gcms 5. GC-MS Analysis derivatization->gcms data_processing 6. Mass Isotopomer Distribution Data gcms->data_processing modeling 7. Computational Flux Modeling data_processing->modeling flux_map 8. Metabolic Flux Map modeling->flux_map

References

A Comparative Metabolomics Guide: Unraveling the Metabolic Footprint of the Ethylmalonyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of organisms with and without the ethylmalonyl-CoA (EMC) pathway, a key carbon assimilation route in several medically and biotechnologically important bacteria. By presenting supporting experimental data, detailed methodologies, and clear visual representations, this document aims to facilitate a deeper understanding of the metabolic consequences of this pathway and inform research and development efforts.

The EMC pathway is a vital metabolic route for organisms that lack the glyoxylate (B1226380) cycle, enabling them to assimilate C2 compounds like acetate (B1210297). Understanding the distinct metabolic signatures of organisms utilizing this pathway is crucial for metabolic engineering, drug discovery, and comprehending microbial physiology. This guide focuses on comparative metabolomics data derived from studies on key organisms known to possess the EMC pathway, such as Rhodobacter sphaeroides and Methylobacterium extorquens.

Quantitative Metabolite Comparison

The following table summarizes the key quantitative differences in metabolite levels observed between wild-type organisms possessing a functional ethylmalonyl-CoA pathway and mutants with disruptions in this pathway. The data is synthesized from targeted metabolomics studies and reflects the metabolic rerouting that occurs when the EMC pathway is perturbed.

MetaboliteOrganismComparisonFold Change / ObservationReference
Ethylmalonyl-CoA Pathway Intermediates
Ethylmalonyl-CoARhodobacter sphaeroidesWild-type vs. ecm mutant (ethylmalonyl-CoA mutase deficient)Accumulation in mutant[1]
Methylsuccinyl-CoARhodobacter sphaeroidesWild-type vs. ecm mutantDepletion in mutant[1]
Mesaconyl-CoARhodobacter sphaeroidesWild-type vs. mch mutant (mesaconyl-CoA hydratase deficient)Accumulation in mutant
Key Central Metabolites
GlyoxylateMethylobacterium extorquens AM1Wild-type vs. ecm overexpression strain2.6-fold higher in overexpression strain[2]
3-Hydroxybutyryl-CoAMethylobacterium extorquens AM1Wild-type vs. ecm overexpression strain1.6-fold higher in overexpression strain[2]
Poly-β-hydroxybutyrate (PHB)Methylobacterium extorquens AM1Wild-type vs. ecm overexpression strain4.5-fold lower in overexpression strain[2]
CoA Esters
Acetyl-CoAMethylobacterium extorquens AM1Methanol-grown cellsDetected as a key precursor[3]
Propionyl-CoAMethylobacterium extorquens AM1Methanol-grown cellsKey intermediate in the pathway[3]
Crotonyl-CoAMethylobacterium extorquens AM1Methanol-grown cellsPrecursor to ethylmalonyl-CoA[3]

Experimental Protocols

The following protocols provide a detailed overview of the methodologies used in the comparative metabolomics studies cited in this guide.

Bacterial Culture and Metabolite Extraction
  • Bacterial Strains and Growth Conditions: Wild-type and mutant strains of Rhodobacter sphaeroides or Methylobacterium extorquens are cultured in a defined minimal medium with a specific carbon source (e.g., acetate or methanol) to activate the ethylmalonyl-CoA pathway. Cultures are grown to the mid-exponential phase.

  • Metabolite Quenching and Extraction: To halt metabolic activity, cell cultures are rapidly quenched using a cold solvent mixture, typically a 60:40 (v/v) methanol (B129727):water solution pre-chilled to -40°C. The cells are then harvested by centrifugation at low temperatures. For intracellular metabolite extraction, the cell pellet is resuspended in a cold extraction solvent (e.g., 80% methanol) and subjected to several freeze-thaw cycles or sonication to ensure complete cell lysis. The resulting extract is centrifuged to remove cell debris, and the supernatant containing the metabolites is collected for analysis.

LC-MS/MS for Quantitative Metabolomics
  • Chromatographic Separation: Metabolites are separated using a liquid chromatography (LC) system. For the analysis of polar metabolites and CoA esters, a reversed-phase C18 column is commonly used. A gradient elution with two mobile phases is employed for separation:

    • Mobile Phase A: Water with an additive like formic acid or ammonium (B1175870) acetate to improve ionization.

    • Mobile Phase B: Acetonitrile or methanol with a similar additive. The gradient is programmed to start with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute metabolites with increasing hydrophobicity.

  • Mass Spectrometry Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in either positive or negative ion mode, depending on the target metabolites. For quantitative analysis, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is used. In this mode, specific precursor-to-product ion transitions for each target metabolite are monitored, providing high selectivity and sensitivity.

  • Data Analysis: The raw data from the LC-MS/MS analysis is processed using specialized software. This involves peak integration, background subtraction, and quantification based on calibration curves generated from authentic standards. For comparative analysis, the metabolite levels in the mutant or treated samples are normalized to the levels in the wild-type or control samples.

Visualizing Metabolic Networks and Workflows

The following diagrams, generated using the DOT language, illustrate the ethylmalonyl-CoA pathway and a typical experimental workflow for comparative metabolomics.

Ethylmalonyl_CoA_Pathway acetyl_coa1 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa1->acetoacetyl_coa hydroxybutyryl_coa (S)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa + CO2 + NADPH methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-C1-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa (2R,3S)-β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa + H2O glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa + CO2

Caption: The Ethylmalonyl-CoA Pathway for Acetyl-CoA Assimilation.

Comparative_Metabolomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing culture_wt Culture Wild-Type quenching Metabolic Quenching culture_wt->quenching culture_mutant Culture Mutant culture_mutant->quenching extraction Metabolite Extraction quenching->extraction lc_ms LC-MS/MS Analysis extraction->lc_ms peak_integration Peak Integration lc_ms->peak_integration quantification Quantification peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis

Caption: A typical workflow for comparative metabolomics studies.

References

A Comparative Analysis of the Substrate Specificity of (2S)-Methylsuccinyl-CoA Dehydrogenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Acyl-CoA Substrate Preferences of a Key Enzyme in Bacterial Metabolism.

(2S)-Methylsuccinyl-CoA dehydrogenase (MCD) is a flavin-dependent enzyme that plays a critical role in the ethylmalonyl-CoA pathway, a central route for acetyl-CoA assimilation in many bacteria.[1] Understanding the substrate specificity of this enzyme is paramount for applications in metabolic engineering and synthetic biology. This guide provides a comparative analysis of MCD's activity with its native substrate versus alternative acyl-CoAs, supported by quantitative data and detailed experimental protocols.

Quantitative Comparison of Substrate Activity

This compound dehydrogenase exhibits a pronounced specificity for its physiological substrate, this compound. Kinetic studies of the enzyme from Cereibacter sphaeroides (formerly Rhodobacter sphaeroides) reveal a high affinity and catalytic efficiency for this compound. In contrast, its activity towards structurally similar acyl-CoAs is significantly lower, and for many, it is undetectable.

SubstrateEnzyme SourceKm (µM)Vmax (µmol/min/mg)Relative Activity (%)
This compoundCereibacter sphaeroides206100
Succinyl-CoANot specifiedNot determinedNot determined~0.5[1]
(2R)-Methylsuccinyl-CoANot specifiedNot applicableNot detectable0[1]
Butyryl-CoANot specifiedNot applicableNot detectable0[1]
Isobutyryl-CoANot specifiedNot applicableNot detectable0[1]

Table 1: Kinetic Parameters of this compound Dehydrogenase with Various Acyl-CoA Substrates. The data clearly indicates the high specificity of the enzyme for this compound. The activity with succinyl-CoA is approximately 200-fold lower than with the native substrate[1]. For other tested acyl-CoAs, no enzymatic activity has been observed.

The structural basis for this high substrate specificity lies in the enzyme's active site. A cluster of three arginine residues accommodates the terminal carboxyl group of the substrate, while a dedicated cavity specifically binds the C2-methyl group of this compound. This precise arrangement prevents the efficient binding and oxidation of close structural homologs like succinyl-CoA, which lacks the methyl branch.[1]

Experimental Protocols

The determination of this compound dehydrogenase activity is typically performed using a spectrophotometric assay that employs an artificial electron acceptor. The following is a detailed methodology for this key experiment.

Spectrophotometric Enzyme Activity Assay

This assay measures the rate of oxidation of the acyl-CoA substrate by monitoring the reduction of an artificial electron acceptor, ferrocenium (B1229745) hexafluorophosphate. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength, which is proportional to the enzyme activity.

Materials:

  • Purified this compound dehydrogenase

  • This compound (substrate)

  • Alternative acyl-CoA substrates (e.g., succinyl-CoA, butyryl-CoA)

  • Ferrocenium hexafluorophosphate

  • Potassium phosphate (B84403) buffer (pH 7.6)

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6) and 250 µM ferrocenium hexafluorophosphate.

  • Add the acyl-CoA substrate to the reaction mixture at a desired concentration. For determining Km and Vmax, a range of substrate concentrations should be used.

  • Initiate the reaction by adding a small, known amount of purified this compound dehydrogenase to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 300 nm over time using a spectrophotometer. The rate of reaction is calculated from the linear portion of the absorbance curve.

  • The enzyme activity is calculated using the Beer-Lambert law, with a molar extinction coefficient (ε) of 4.3 mM-1 cm-1 for the reduction of ferrocenium. The stoichiometry of the reaction is 2 moles of ferrocenium reduced for every mole of acyl-CoA oxidized.

Visualizing the Metabolic Context and Experimental Workflow

To better understand the role of this compound dehydrogenase and the experimental approach to studying its substrate specificity, the following diagrams are provided.

Ethylmalonyl_CoA_Pathway cluster_pathway Ethylmalonyl-CoA Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA (S)-3-Hydroxybutyryl-CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(S)-3-Hydroxybutyryl-CoA Crotonyl-CoA Crotonyl-CoA (S)-3-Hydroxybutyryl-CoA->Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/reductase This compound This compound Ethylmalonyl-CoA->this compound Ethylmalonyl-CoA mutase Mesaconyl-CoA Mesaconyl-CoA This compound->Mesaconyl-CoA This compound Dehydrogenase (MCD) β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-CoA->β-Methylmalyl-CoA Glyoxylate + Propionyl-CoA Glyoxylate + Propionyl-CoA β-Methylmalyl-CoA->Glyoxylate + Propionyl-CoA

Figure 1: The Ethylmalonyl-CoA Pathway. This diagram illustrates the metabolic pathway in which this compound dehydrogenase (MCD) plays a key role, catalyzing the oxidation of this compound to mesaconyl-CoA.

Substrate_Specificity_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Purify this compound Dehydrogenase Purify this compound Dehydrogenase Prepare Reaction Mixture\n(Buffer, Ferrocenium) Prepare Reaction Mixture (Buffer, Ferrocenium) Purify this compound Dehydrogenase->Prepare Reaction Mixture\n(Buffer, Ferrocenium) Synthesize/Acquire Acyl-CoA Substrates Synthesize/Acquire Acyl-CoA Substrates Add Acyl-CoA Substrate Add Acyl-CoA Substrate Synthesize/Acquire Acyl-CoA Substrates->Add Acyl-CoA Substrate Prepare Reaction Mixture\n(Buffer, Ferrocenium)->Add Acyl-CoA Substrate Initiate with Enzyme Initiate with Enzyme Add Acyl-CoA Substrate->Initiate with Enzyme Monitor Absorbance at 300 nm Monitor Absorbance at 300 nm Initiate with Enzyme->Monitor Absorbance at 300 nm Calculate Reaction Rates Calculate Reaction Rates Monitor Absorbance at 300 nm->Calculate Reaction Rates Determine Kinetic Parameters (Km, Vmax) Determine Kinetic Parameters (Km, Vmax) Calculate Reaction Rates->Determine Kinetic Parameters (Km, Vmax) Compare Activities Compare Activities Determine Kinetic Parameters (Km, Vmax)->Compare Activities

Figure 2: Experimental Workflow. This flowchart outlines the key steps involved in determining the substrate specificity of this compound dehydrogenase using the spectrophotometric assay.

References

A Comparative Guide to the Kinetic Landscape of Ethylmalonyl-CoA Pathway Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the kinetic properties of enzymes within a metabolic pathway is paramount for targeted manipulation and therapeutic intervention. The ethylmalonyl-CoA (EMC) pathway, a key route for acetyl-CoA assimilation in many microorganisms, presents a unique set of enzymatic catalysts. This guide provides a comparative kinetic analysis of the core enzymes involved in this pathway, supported by experimental data and detailed methodologies.

The EMC pathway is a vital alternative to the glyoxylate (B1226380) cycle for the assimilation of C2 compounds in various bacteria, including the model organisms Rhodobacter sphaeroides and Methylobacterium extorquents. Its intricate series of reactions, involving unique carboxylases, mutases, and dehydrogenases, offers multiple points for metabolic engineering and potential drug targeting.

Comparative Kinetic Parameters of Ethylmalonyl-CoA Pathway Enzymes

The efficiency and regulation of the EMC pathway are dictated by the kinetic characteristics of its constituent enzymes. The following tables summarize the key kinetic parameters—Michaelis constant (Km), maximum velocity (Vmax), and catalytic constant (kcat)—for the core enzymes of the pathway, providing a basis for comparative analysis.

EnzymeOrganismSubstrateKm (µM)Vmax (U/mg)kcat (s-1)kcat/Km (M-1s-1)Reference(s)
β-Ketothiolase (PhaA) Cupriavidus necatorAcetyl-CoA390---[1]
Acetoacetyl-CoA Reductase (PhaB) Methylobacterium extorquensAcetoacetyl-CoA11.6---[2]
NADPH41---[2]
Crotonase (Enoyl-CoA Hydratase) Clostridium acetobutylicumCrotonyl-CoA-High Turnover--[3]
Crotonyl-CoA Carboxylase/Reductase (Ccr) Rhodobacter sphaeroidesCrotonyl-CoA40040--[4]
NADPH700---[4]
CO2200---[4]
Ethylmalonyl-CoA Mutase (Ecm) Methylobacterium extorquensEthylmalonyl-CoA----[5]
Methylsuccinyl-CoA Dehydrogenase (MCD) Paracoccus denitrificans(2S)-Methylsuccinyl-CoA--15.11.1 x 105[6]
Succinyl-CoA--0.081.3 x 102[6]
Mesaconyl-CoA Hydratase (Mch) Haloarcula hispanicaMesaconyl-C1-CoA1604953702.3 x 106[7]
Mesaconyl-C4-CoA2004303201.6 x 106[7]
Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl) Rhodobacter capsulatusAcetyl-CoA14037 (formation)--[8]
Glyoxylate1200---[8]
(S)-Malyl-CoA15---[8]
Chloroflexus aurantiacus(S)-Malyl-CoA10---[1]
(2R,3S)-β-Methylmalyl-CoA89---[1]
Acetyl-CoA360---[1]
Propionyl-CoA1200---[1]
Glyoxylate2000---[1]

Experimental Protocols for Key Enzyme Assays

Accurate and reproducible kinetic data rely on well-defined experimental protocols. Below are detailed methodologies for the key enzymes of the ethylmalonyl-CoA pathway.

Crotonyl-CoA Carboxylase/Reductase (Ccr) Assay

This spectrophotometric assay measures the reductive carboxylation of crotonyl-CoA to ethylmalonyl-CoA by monitoring the oxidation of NADPH.[9]

  • Reaction Mixture:

    • 100 mM K2HPO4 buffer (pH 8.0)

    • 20 µg/mL Carbonic anhydrase

    • Varying concentrations of crotonyl-CoA

    • 10x KM concentration of NADPH

    • Saturating concentration of NaHCO3 (to provide CO2)

    • Purified Ccr enzyme

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The decrease in absorbance at 365 nm (εNADPH,365nm = 3.33 mM−1⋅cm−1) is monitored continuously at 30 °C.

    • Kinetic parameters are determined by fitting the initial rates at varying substrate concentrations to the Michaelis-Menten equation.

Ethylmalonyl-CoA Mutase (Ecm) and Epimerase (Epi) Coupled Assay

This assay quantifies the combined activity of Ecm and Epi by measuring the formation of methylsuccinate from S-ethylmalonyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS).[5]

  • Reaction Mixture:

    • Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

    • S-ethylmalonyl-CoA (substrate)

    • Cell extract or purified enzymes (Ecm and Epi)

  • Procedure:

    • The reaction is initiated by adding the enzyme source.

    • The reaction is incubated for a defined period and then quenched by boiling for 5 minutes.

    • The concentration of the product, methylsuccinate, is quantified by GC-MS analysis.

Methylsuccinyl-CoA Dehydrogenase (MCD) Assay

The activity of MCD is determined by monitoring the reduction of an artificial electron acceptor, such as ferrocenium (B1229745) hexafluorophosphate (B91526), coupled to the oxidation of this compound.[10]

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 7.8)

    • This compound (substrate)

    • Ferrocenium hexafluorophosphate (electron acceptor)

    • Purified MCD enzyme

  • Procedure:

    • The reaction is started by the addition of the enzyme.

    • The reduction of the electron acceptor is followed spectrophotometrically at an appropriate wavelength.

    • Kinetic parameters are calculated from initial rates at different substrate concentrations.

Mesaconyl-CoA Hydratase (Mch) Assay

The activity of Mch can be measured in both the hydration and dehydration directions by monitoring the change in absorbance corresponding to the double bond of mesaconyl-CoA.

  • Reaction Mixture (Hydration):

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 3 M KCl

    • 5 mM MgCl2

    • 1 mM mesaconyl-C1-CoA

    • Cell extract or purified Mch

  • Procedure:

    • The reaction is initiated by the addition of the CoA-ester.

    • The decrease in absorbance due to the hydration of the double bond in mesaconyl-CoA is monitored.

    • For the reverse reaction, β-methylmalyl-CoA is used as the substrate, and the formation of mesaconyl-CoA is monitored.

    • The products can also be analyzed by RP-C18 UPLC.

Malyl-CoA/β-Methylmalyl-CoA Lyase (Mcl) Assay

The cleavage of (S)-malyl-CoA is monitored by a continuous spectrophotometric assay.[8]

  • Reaction Mixture:

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • (S)-Malyl-CoA (substrate)

    • Purified Mcl enzyme

  • Procedure:

    • The initial rate of (S)-malyl-CoA cleavage is determined by following the decrease in absorbance at a specific wavelength corresponding to the thioester bond.

    • For the condensation reaction, the formation of malyl-CoA is measured by coupling the release of CoA to a reaction with a thiol-sensitive reagent or by HPLC analysis.

Visualizing the Ethylmalonyl-CoA Pathway and Experimental Workflow

Diagrams are essential tools for visualizing complex biological pathways and experimental procedures. The following have been generated using Graphviz (DOT language) to illustrate the ethylmalonyl-CoA pathway and a general workflow for enzyme kinetic analysis.

Ethylmalonyl_CoA_Pathway cluster_input Input cluster_core Core Pathway cluster_output Output 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA β-Ketothiolase (PhaA) β-Hydroxybutyryl-CoA β-Hydroxybutyryl-CoA Acetoacetyl-CoA->β-Hydroxybutyryl-CoA Acetoacetyl-CoA reductase (PhaB) Crotonyl-CoA Crotonyl-CoA β-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase (CroR) Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA carboxylase/ reductase (Ccr) Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Ethylmalonyl-CoA mutase (Ecm) Mesaconyl-CoA Mesaconyl-CoA Methylsuccinyl-CoA->Mesaconyl-CoA Methylsuccinyl-CoA dehydrogenase (MCD) β-Methylmalyl-CoA β-Methylmalyl-CoA Mesaconyl-CoA->β-Methylmalyl-CoA Mesaconyl-CoA hydratase (Mch) Glyoxylate + Propionyl-CoA Glyoxylate + Propionyl-CoA β-Methylmalyl-CoA->Glyoxylate + Propionyl-CoA Malyl-CoA/β-Methylmalyl-CoA lyase (Mcl) Glyoxylate Glyoxylate Glyoxylate + Propionyl-CoA->Glyoxylate Propionyl-CoA Propionyl-CoA Glyoxylate + Propionyl-CoA->Propionyl-CoA Malate Malate Glyoxylate->Malate Malate Synthase Acetyl-CoA_input Acetyl-CoA Acetyl-CoA_input->Malate

Figure 1. The Ethylmalonyl-CoA Pathway.

Enzyme_Kinetic_Analysis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification/ Cell Extract Preparation Reaction_Setup Set up reaction mixtures (varying substrate concentrations) Enzyme_Purification->Reaction_Setup Substrate_Preparation Substrate and Buffer Preparation Substrate_Preparation->Reaction_Setup Initiate_Reaction Initiate reaction (add enzyme) Reaction_Setup->Initiate_Reaction Monitor_Reaction Monitor reaction progress (e.g., spectrophotometry, HPLC) Initiate_Reaction->Monitor_Reaction Calculate_Rates Calculate initial reaction rates Monitor_Reaction->Calculate_Rates Plot_Data Plot rates vs. substrate concentration Calculate_Rates->Plot_Data Determine_Parameters Determine kinetic parameters (Km, Vmax) using non-linear regression (e.g., Michaelis-Menten) Plot_Data->Determine_Parameters

Figure 2. General workflow for enzyme kinetic analysis.

This guide provides a foundational comparison of the kinetic properties of enzymes in the ethylmalonyl-CoA pathway. The presented data and protocols serve as a valuable resource for researchers aiming to understand, model, and engineer this important metabolic route. Further investigations into the allosteric regulation and in vivo kinetics of these enzymes will undoubtedly provide a more complete picture of their roles in cellular metabolism.

References

Safety Operating Guide

Personal protective equipment for handling (2S)-Methylsuccinyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S)-Methylsuccinyl-CoA. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling and disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure. Coenzyme A and its derivatives are known to cause skin, eye, and respiratory irritation.[1]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent skin contact and subsequent irritation.[1][2]
Eye Protection Safety glasses with side shields or safety gogglesTo protect eyes from splashes or dust.[1][3]
Respiratory NIOSH-approved respiratorRecommended when handling the solid form to avoid inhalation of dust.[2][3]
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1][2]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][4] One study noted that this compound is an unusually unstable CoA ester. For use in enzyme assays, it was dissolved in aqueous HCl (pH 3) and stored at -20°C.[5]

  • Hygiene : Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[2]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]

Spill and Disposal Procedures

In case of a spill, contain the material and clean it up using appropriate methods to avoid dust generation.[3] Dispose of the waste in accordance with local, state, and federal regulations.[1][2]

  • Spill Cleanup : Wear appropriate PPE. For solid materials, gently sweep or scoop into a suitable container for disposal. Avoid creating dust. For solutions, absorb with an inert material and place in a chemical waste container.[3]

  • Disposal : Dispose of this compound and any contaminated materials as hazardous chemical waste. Ensure containers are properly labeled.[1]

Experimental Workflow and Safety

The following diagram outlines the standard workflow for handling this compound, incorporating essential safety checkpoints.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: Lab coat, gloves, safety glasses prep_setup Prepare well-ventilated workspace (e.g., fume hood) prep_ppe->prep_setup handle_weigh Weigh solid this compound (use respirator if dusty) prep_setup->handle_weigh handle_dissolve Dissolve in appropriate buffer handle_weigh->handle_dissolve handle_exp Perform experiment handle_dissolve->handle_exp cleanup_decon Decontaminate work surfaces handle_exp->cleanup_decon cleanup_waste Dispose of waste in labeled hazardous waste container cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash hands thoroughly cleanup_ppe->cleanup_wash emergency_spill Spill: Contain and clean with appropriate materials emergency_exposure Exposure: Follow First Aid Measures

Caption: Safe handling workflow for this compound.

References

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